molecular formula C4H8F2O B1422760 3,3-Difluorobutan-1-ol CAS No. 858359-36-1

3,3-Difluorobutan-1-ol

Cat. No.: B1422760
CAS No.: 858359-36-1
M. Wt: 110.1 g/mol
InChI Key: FCLPSCFWTARLNR-UHFFFAOYSA-N
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Description

3,3-Difluorobutan-1-ol is a useful research compound. Its molecular formula is C4H8F2O and its molecular weight is 110.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPSCFWTARLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858359-36-1
Record name 3,3-difluorobutan-1-ol
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Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-3,3-difluorobutan-1-ol-from-Ethyl-Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways for producing 3,3-difluorobutan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science, starting from the readily available ethyl acetoacetate.[1][2][3] Two primary synthetic routes are detailed, focusing on the critical steps of gem-difluorination of a β-ketoester intermediate and the subsequent reduction to the target alcohol. The causality behind experimental choices, detailed protocols, and visual representations of the synthetic workflows are presented to provide a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Fluorinated Alcohols

Fluorinated alcohols are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms.[2][3] The high electronegativity of fluorine can modulate the acidity, basicity, and lipophilicity of a molecule, leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability.[1] Specifically, the gem-difluoro motif in molecules like this compound serves as a stable isostere for a carbonyl group, offering a strategy to design novel bioactive compounds with improved pharmacokinetic profiles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to ethyl 3,3-difluorobutanoate as a key precursor. This difluoroester can be obtained from the corresponding β-ketoester, ethyl acetoacetate, through a gem-difluorination reaction. Ethyl acetoacetate is an inexpensive and versatile starting material in organic synthesis.[4]

Retrosynthesis Target This compound Precursor1 Ethyl 3,3-difluorobutanoate Target->Precursor1 Reduction Precursor2 Ethyl acetoacetate Precursor1->Precursor2 Gem-difluorination

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways from Ethyl Acetoacetate

Two viable synthetic pathways from ethyl acetoacetate to this compound are presented below. Both routes begin with the same starting material but employ different strategies for the crucial gem-difluorination step.

Pathway A: Direct Fluorination of Ethyl Acetoacetate followed by Reduction

This pathway involves the direct gem-difluorination of the β-keto group in ethyl acetoacetate, followed by the reduction of the ester functionality.

Pathway_A cluster_0 Step 1: Gem-Difluorination cluster_1 Step 2: Reduction EAA Ethyl Acetoacetate DFEAA Ethyl 3,3-difluorobutanoate EAA->DFEAA Deoxo-Fluor® CH2Cl2 DFB This compound DFEAA->DFB LiAlH4 THF

Caption: Synthetic Pathway A for this compound.

Step 1: Gem-Difluorination of Ethyl Acetoacetate

The direct conversion of the ketone in ethyl acetoacetate to a gem-difluoro group can be achieved using a nucleophilic fluorinating agent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a thermally stable and effective reagent for this transformation.[5][6][7] The reaction is typically carried out in an inert solvent like dichloromethane.

Step 2: Reduction of Ethyl 3,3-difluorobutanoate

The resulting ethyl 3,3-difluorobutanoate is then reduced to the target alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) are effective for this conversion.

Pathway B: Synthesis of a Diketone Intermediate for Fluorination

An alternative approach involves the initial conversion of ethyl acetoacetate to a diketone, which can then be selectively fluorinated.

Pathway_B cluster_0 Step 1: Acylation cluster_1 Step 2: Gem-Difluorination cluster_2 Step 3: Reduction EAA Ethyl Acetoacetate Diketone Butane-2,4-dione EAA->Diketone 1. NaOEt, EtOH 2. CH3COCl Difluoroketone 3,3-Difluorobutan-2-one Diketone->Difluoroketone Deoxo-Fluor® CH2Cl2 DFB This compound Difluoroketone->DFB NaBH4 MeOH

Caption: Synthetic Pathway B for this compound.

Step 1: Synthesis of Butane-2,4-dione

Ethyl acetoacetate can be acylated to form a β-diketone. This is typically achieved by deprotonation with a base like sodium ethoxide, followed by reaction with an acylating agent such as acetyl chloride.

Step 2: Gem-Difluorination of Butane-2,4-dione

The resulting butane-2,4-dione can then be selectively difluorinated at one of the carbonyl groups using Deoxo-Fluor®.[8]

Step 3: Reduction of 3,3-Difluorobutan-2-one

The final step is the reduction of the remaining ketone functionality in 3,3-difluorobutan-2-one to the desired alcohol. A milder reducing agent like sodium borohydride (NaBH4) in methanol is suitable for this transformation, which offers better chemoselectivity compared to LiAlH4.

Experimental Protocols
Detailed Protocol for Pathway A: Direct Fluorination and Reduction

Step 1: Synthesis of Ethyl 3,3-difluorobutanoate

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Deoxo-Fluor® (2.2 eq)

    • Anhydrous dichloromethane (CH2Cl2)

  • Procedure:

    • To a stirred solution of ethyl acetoacetate in anhydrous CH2Cl2 at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor® dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel to afford ethyl 3,3-difluorobutanoate.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 3,3-difluorobutanoate (1.0 eq)

    • Lithium aluminum hydride (LiAlH4) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3,3-difluorobutanoate in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then again with water.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield this compound.

Data Summary and Comparison
ParameterPathway APathway B
Starting Material Ethyl AcetoacetateEthyl Acetoacetate
Key Intermediate Ethyl 3,3-difluorobutanoateButane-2,4-dione
Number of Steps 23
Fluorinating Agent Deoxo-Fluor®Deoxo-Fluor®
Reducing Agent LiAlH4NaBH4
Overall Yield (Typical) ModerateModerate to Good
Advantages Fewer stepsMilder final reduction
Disadvantages Use of highly reactive LiAlH4More synthetic steps
Conclusion

The synthesis of this compound from ethyl acetoacetate is a practical approach for accessing this valuable fluorinated building block. Both pathways presented offer viable routes with distinct advantages and disadvantages. Pathway A is more direct, while Pathway B allows for the use of a milder reducing agent in the final step. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The protocols and insights provided in this guide are intended to facilitate the successful synthesis of this compound for applications in drug discovery and materials science.

References
  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society. (n.d.).
  • Fluorinated Alcohols - Organofluorine / Alfa Chemistry. (n.d.).
  • Deoxofluor - Enamine. (n.d.).
  • The Role of Fluorinated Alcohols in Modern Chemical Synthesis. (n.d.).
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) - Sigma-Aldrich. (n.d.).
  • Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF - ResearchGate. (n.d.).
  • Ethyl acetoacetate - Wikipedia. (n.d.).
  • ETHYL ACETOACETATE - Ataman Kimya. (n.d.).

Sources

An In-Depth Technical Guide to 3,3-Difluorobutan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the gem-difunctional group, particularly in the form of gem-difluoroalcohols, represents a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 3,3-difluorobutan-1-ol, a key intermediate whose structural features make it an attractive component for drug design and development.

Physicochemical Properties of this compound

This compound, identified by the CAS number 858359-36-1 , is a primary alcohol featuring a gem-difluoro group at the C3 position.[1] This structural arrangement significantly influences its physical and chemical characteristics. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and comparison with related fluorinated alcohols.

PropertyValueSource
CAS Number 858359-36-1[1]
Molecular Formula C₄H₈F₂O[2]
Molecular Weight 110.10 g/mol [2]
Monoisotopic Mass 110.05432 Da[2]
Predicted XlogP 0.3[2]
Appearance Liquid (presumed)Inferred
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Density Not experimentally determined-

The presence of the hydroxyl group suggests that this compound is likely a liquid at room temperature and possesses some degree of polarity, potentially rendering it soluble in a range of organic solvents. The gem-difluoro group is expected to impact its boiling point and density relative to its non-fluorinated analog, 1-butanol.

Synthesis of this compound

Conceptual Synthetic Pathway

A potential route to this compound could commence with a suitable keto-alcohol or a protected derivative. The key transformation would be the conversion of the ketone functionality into the gem-difluoro group.

G cluster_0 Synthetic Pathway A 4-Hydroxybutan-2-one B Protection of Hydroxyl Group A->B C Protected 4-ketobutanol B->C D Deoxofluorination (e.g., DAST, Deoxo-Fluor) C->D E Protected this compound D->E F Deprotection E->F G This compound F->G

Figure 1. Conceptual synthetic workflow for this compound.

Step-by-Step Methodological Considerations
  • Starting Material Selection and Protection: The synthesis would likely begin with a commercially available precursor such as 4-hydroxybutan-2-one. To prevent unwanted side reactions during the fluorination step, the primary alcohol functionality would need to be protected. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, would be suitable choices.

  • Deoxofluorination: The central step in this proposed synthesis is the deoxofluorination of the ketone. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at reduced temperatures to control reactivity. Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of the fluorinating agent, would be critical to maximize the yield of the desired gem-difluoro compound and minimize the formation of byproducts.

  • Deprotection: Following the successful installation of the gem-difluoro group, the protecting group on the primary alcohol would be removed under appropriate conditions. For example, a silyl ether could be cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF), while a benzyl ether is typically removed by hydrogenolysis.

  • Purification: The final product, this compound, would be purified using standard laboratory techniques such as distillation or column chromatography to achieve the desired level of purity for subsequent applications.

Applications in Drug Discovery

The gem-difluoromethylene group (CF₂) is a valuable motif in medicinal chemistry, often serving as a bioisostere for other functional groups. Its incorporation can lead to significant improvements in a molecule's drug-like properties.

Bioisosterism and Metabolic Stability

The CF₂ group can act as a bioisostere for a carbonyl group (C=O), an ether oxygen (-O-), or even a methylene group (-CH₂-). This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the in vivo half-life of a drug candidate.

Modulation of Physicochemical Properties

The introduction of a gem-difluoro group can modulate the lipophilicity (logP) and acidity/basicity (pKa) of a molecule. These parameters are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the fluorine atoms can influence the electronic environment of neighboring functional groups, which can in turn affect binding interactions with biological targets.

Conformational Control

The presence of the gem-difluoro group can also impose conformational constraints on a molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the target protein.

G cluster_0 Role in Drug Design A This compound B Bioisostere for Carbonyl or Ether A->B C Increased Metabolic Stability A->C D Modulation of Lipophilicity (logP) A->D E Alteration of pKa A->E F Conformational Restriction A->F H Enhanced Target Binding B->H G Improved ADME Properties C->G D->G E->G F->G F->H

Figure 2. Key roles of the 3,3-difluoro motif in medicinal chemistry.

Safety and Handling

Due to the limited availability of specific safety data for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. General precautions for handling fluorinated organic compounds and alcohols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is strongly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would likely appear as a triplet. The protons on the adjacent carbon (-CH₂CF₂-) would also likely be a triplet, but with additional coupling to the fluorine atoms (a triplet of triplets). The methyl protons (-CH₃) would be expected to show a triplet due to coupling with the two fluorine atoms. The hydroxyl proton signal may be a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (CF₂) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms, which would be split into a quartet by the adjacent methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorption bands in the 1000-1200 cm⁻¹ region would be indicative of the C-F stretching vibrations. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 110. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The presence of fluorine would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the field of drug discovery and development. Its unique structural features, particularly the gem-difluoro group, offer medicinal chemists a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. While further experimental data on its properties and synthesis are needed, the conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this and related fluorinated molecules. As the demand for novel and effective therapeutics continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a crucial role in the future of medicine.

References

  • To be populated with specific liter
  • To be populated with specific liter
  • To be populated with specific liter
  • PubChem. This compound. [Link]

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A Technical Guide to the Synthesis of 3,3-Difluorobutan-1-ol: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 3,3-difluorobutan-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological and physicochemical properties, including metabolic stability, bioavailability, and binding affinity.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and reaction protocols. We will delve into the mechanistic underpinnings of key transformations and provide step-by-step methodologies to facilitate the practical application of these synthetic routes.

Introduction: The Significance of Fluorinated Alcohols

The introduction of fluorine into organic molecules is a widely employed strategy in the design of novel pharmaceuticals and advanced materials. Fluorinated alcohols, in particular, are of significant interest due to their unique properties, such as increased polarity, strong hydrogen bonding capabilities, and the ability to modulate the lipophilicity of a parent molecule.[2] The gem-difluoro moiety in this compound serves as a bioisostere for a carbonyl or hydroxyl group, offering a strategic tool for fine-tuning molecular interactions and metabolic pathways. This guide will focus on the most practical and efficient methods for the synthesis of this important fluorinated alcohol, with an emphasis on readily accessible starting materials and robust reaction conditions.

Primary Synthetic Pathway: Reduction of 3,3-Difluorobutanoic Acid Derivatives

The most direct and industrially scalable approach to this compound involves the reduction of a carboxylic acid or ester functionality at the C1 position of a 3,3-difluorobutane scaffold. This strategy leverages the availability of suitable precursors and the high efficiency of modern reducing agents.

Key Starting Material: Ethyl 3,3-Difluorobutanoate

A pivotal precursor for this pathway is ethyl 3,3-difluorobutanoate. This compound can be synthesized from readily available starting materials such as ethyl acetoacetate. The synthesis of ethyl 3,3-difluorobutanoate provides a practical entry point to the desired carbon skeleton with the crucial gem-difluoro group already installed.

Reduction of Ethyl 3,3-Difluorobutanoate to this compound

The conversion of the ester functionality in ethyl 3,3-difluorobutanoate to the primary alcohol in this compound is a standard reduction reaction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, capable of efficiently reducing esters to primary alcohols.[3][4]

Experimental Protocol: Reduction of Ethyl 3,3-Difluorobutanoate with LiAlH₄

Materials:

  • Ethyl 3,3-difluorobutanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 3,3-difluorobutanoate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by slowly and sequentially adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easily filtered. Alternatively, the reaction can be quenched by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether or THF. The combined organic filtrates are then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Alternative Synthetic Strategies

While the reduction of 3,3-difluorobutanoic acid derivatives is the most direct route, other strategies can be considered, particularly for the synthesis of analogues or when the primary starting materials are unavailable.

Deoxofluorination of a Hydroxy Ketone

An alternative approach involves the deoxofluorination of a suitable hydroxy ketone precursor. This method would entail the synthesis of 4-hydroxybutan-2-one, followed by the conversion of the ketone functionality to a gem-difluoro group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues.[5][6][7]

  • Causality: DAST is a widely used reagent for converting carbonyl compounds into gem-difluorides.[7] The reaction proceeds through the formation of a fluorosulfite ester intermediate, followed by nucleophilic displacement by fluoride. However, the handling of DAST requires care due to its reactivity and potential for decomposition.

Reformatsky Reaction with a Difluoro-Reagent

The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, could potentially be adapted for the synthesis of a precursor to this compound.[8][9] This would involve the reaction of a difluoro-Reformatsky reagent with a suitable aldehyde.

  • Causality: This approach allows for the formation of a carbon-carbon bond while introducing a β-hydroxy ester functionality.[8][10][11] The resulting ester could then be reduced to the desired 1,3-diol, which would require further synthetic manipulations to arrive at the target molecule.

Data Summary

Starting Material Reagent Product Typical Yield Reference
Ethyl 3,3-difluorobutanoateLiAlH₄This compoundHighGeneral procedure
4-Hydroxybutan-2-oneDASTThis compoundModerate to GoodAnalogous Reactions
Aldehyde + Difluoro-Reformatsky ReagentZincβ-Hydroxy-α,α-difluoroesterModerate to GoodAnalogous Reactions

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Primary Pathway cluster_1 Alternative Pathway 1 cluster_2 Alternative Pathway 2 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 3,3-Difluorobutanoate Ethyl 3,3-Difluorobutanoate Ethyl Acetoacetate->Ethyl 3,3-Difluorobutanoate Fluorination 3,3-Difluorobutan-1-ol_P This compound Ethyl 3,3-Difluorobutanoate->3,3-Difluorobutan-1-ol_P Reduction (LiAlH4) 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one 3,3-Difluorobutan-1-ol_A1 This compound 4-Hydroxybutan-2-one->3,3-Difluorobutan-1-ol_A1 Deoxofluorination (DAST) Aldehyde Aldehyde Beta-Hydroxy-alpha,alpha-difluoroester Beta-Hydroxy-alpha,alpha-difluoroester Aldehyde->Beta-Hydroxy-alpha,alpha-difluoroester Reformatsky Reaction Difluoro-Reformatsky Reagent Difluoro-Reformatsky Reagent Difluoro-Reformatsky Reagent->Beta-Hydroxy-alpha,alpha-difluoroester 3,3-Difluorobutan-1-ol_A2 This compound Beta-Hydroxy-alpha,alpha-difluoroester->3,3-Difluorobutan-1-ol_A2 Further Steps

Figure 1: Overview of synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of ethyl 3,3-difluorobutanoate, a precursor accessible from common starting materials. This primary pathway offers a robust and scalable method for obtaining the target molecule. Alternative strategies, such as deoxofluorination and the Reformatsky reaction, provide additional synthetic routes that may be advantageous in specific contexts or for the preparation of structural analogues. The methodologies and protocols detailed in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of fluorinated compounds for applications in drug discovery and materials science.

References

  • Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. American Chemical Society. [Link]

  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. American Chemical Society. [Link]

  • Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chem Commun (Camb). [Link]

  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]

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The Emergence of a Fluorinated Workhorse: A Technical Guide to the Synthesis, Properties, and Applications of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity, have led to a surge in the development of novel fluorinated building blocks. This in-depth technical guide focuses on 3,3-difluorobutan-1-ol, a seemingly simple yet versatile fluorinated alkanol. While its "discovery" is not marked by a singular historical event, its importance lies in the convergence of synthetic methodologies developed for gem-difluorinated compounds. This guide provides a comprehensive overview of the synthetic routes to this compound, an analysis of its predicted physicochemical properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Power of the Gem-Difluoro Moiety

The introduction of a gem-difluoro (CF2) group into an organic scaffold can dramatically alter its biological and physical properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate. The CF2 group is often considered a bioisostere of a carbonyl group or a methylene ether, allowing for subtle structural modifications that can lead to significant improvements in a molecule's pharmacological profile. This compound represents a valuable building block containing this key structural motif, offering a four-carbon chain with a primary alcohol for further chemical elaboration.

Synthetic Pathways to this compound

The synthesis of this compound is not documented as a standalone preparation in seminal literature. Instead, its synthesis can be logically derived from established methods for the preparation of gem-difluorinated compounds. A highly plausible and efficient synthetic route commences from the readily available starting material, ethyl 3-oxobutanoate.

Proposed Synthetic Route

The most logical synthetic pathway involves a two-step process:

  • Fluorination: Introduction of the gem-difluoro group at the 3-position.

  • Reduction: Reduction of the ester and ketone functionalities to the desired diol.

A key intermediate in this proposed synthesis is ethyl 4,4-difluoro-3-oxobutanoate . A detailed, published procedure for the synthesis of this precursor provides a strong foundation for the overall synthetic strategy.[1][2]

Synthetic Pathway tothis compound start Ethyl 3-oxobutanoate precursor Ethyl 4,4-difluoro-3-oxobutanoate start->precursor Fluorination (e.g., Claisen condensation with ethyl difluoroacetate) intermediate Ethyl 3-hydroxy-4,4-difluorobutanoate precursor->intermediate Selective Reduction (e.g., NaBH4) final This compound intermediate->final Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Causality in Experimental Choices
  • Fluorination Strategy: The synthesis of the key intermediate, ethyl 4,4-difluoro-3-oxobutanoate, is efficiently achieved through a Claisen condensation of ethyl acetate with ethyl difluoroacetate.[1][2] This method is advantageous due to the commercial availability of the starting materials and the high yield of the reaction.

  • Reduction Strategy: The reduction of the difluoro ketoester precursor presents a choice of reagents with different selectivities.

    • Selective Reduction with Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent that is known to selectively reduce ketones in the presence of esters.[3][4] This would lead to the formation of ethyl 3-hydroxy-4,4-difluorobutanoate. A subsequent, more powerful reducing agent would then be required to reduce the ester to the primary alcohol. This two-step reduction offers greater control over the reaction.

    • Direct Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing both ketones and esters to alcohols.[5][6][7] A one-pot reduction of ethyl 4,4-difluoro-3-oxobutanoate with LiAlH₄ would directly yield this compound. However, a critical safety consideration exists: the reduction of some fluorinated compounds with LiAlH₄ has been reported to be explosive.[1] Therefore, extreme caution and appropriate safety measures are paramount if this route is chosen.

Physicochemical Properties

PropertyPredicted Value/RangeSource
Molecular Formula C₄H₈F₂O-
Molecular Weight 110.10 g/mol -
Boiling Point Estimated 140-160 °CExtrapolated from similar fluorinated alcohols
Density Estimated 1.1-1.2 g/mLExtrapolated from similar fluorinated alcohols
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Moderately soluble in water.General principles of fluorinated compounds
¹⁹F NMR Chemical Shift Estimated -90 to -110 ppm (vs. CFCl₃)[8][9][10]
¹H NMR Chemical Shift -CH₂OH: ~3.7 ppm, -CH₂CF₂-: ~2.2 ppm, -CH₃: ~1.1 ppmGeneral NMR principles

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis of this compound. These are based on established and reliable procedures for similar transformations.

Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This procedure is adapted from a patented method.[1][2]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with ethyl acetate (0.53 mol).

  • Base Addition: Sodium ethoxide (0.22 mol) is added to the ethyl acetate with stirring at 25 °C.

  • Cooling: The resulting suspension is cooled to 5 °C in an ice bath.

  • Addition of Fluorinated Reagent: Ethyl difluoroacetate (0.2 mol) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature between 10 and 25 °C.

  • Reaction: The reaction mixture is then heated to 65 °C and stirred for an additional 2 hours.

  • Workup: After cooling to 20 °C, 98% sulfuric acid (0.2 mol) is added dropwise over 20 minutes. The precipitated sodium hydrogensulfate is removed by filtration and washed with ethyl acetate. The combined filtrate contains the desired product.

  • Purification: The product can be purified by fractional distillation under reduced pressure.

Synthesis of this compound (via Selective Reduction)

This proposed two-step reduction prioritizes safety and selectivity.

Step 1: Selective Ketone Reduction

  • Dissolution: Ethyl 4,4-difluoro-3-oxobutanoate (1 eq.) is dissolved in methanol in a round-bottom flask and cooled to 0 °C.

  • Addition of NaBH₄: Sodium borohydride (1.1 eq.) is added portion-wise with stirring, maintaining the temperature at 0 °C.

  • Reaction: The reaction is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 3-hydroxy-4,4-difluorobutanoate.

Step 2: Ester Reduction

Caution: This step involves LiAlH₄ and should be performed by trained personnel in a fume hood with appropriate safety precautions.

  • LAH Suspension: A suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF is prepared in a dry, three-necked flask under a nitrogen atmosphere and cooled to 0 °C.

  • Addition of Ester: A solution of crude ethyl 3-hydroxy-4,4-difluorobutanoate from the previous step in the same anhydrous solvent is added dropwise.

  • Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by distillation.

Applications in Research and Development

This compound is a versatile building block for the synthesis of more complex molecules in several areas:

  • Medicinal Chemistry: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to an amine, providing a handle for the introduction of the 3,3-difluorobutyl moiety into a wide range of pharmacologically active scaffolds. This can be used to block metabolic degradation or to fine-tune the electronic properties of a lead compound.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

  • Materials Science: Fluorinated alcohols are precursors to fluorinated polymers and surfactants, which can exhibit unique properties such as hydrophobicity, oleophobicity, and thermal stability.

Applications of this compound main This compound sub1 Medicinal Chemistry main->sub1 sub2 Agrochemicals main->sub2 sub3 Materials Science main->sub3 app1_1 Metabolic Blocking sub1->app1_1 app1_2 Bioisosteric Replacement sub1->app1_2 app1_3 Modulation of pKa sub1->app1_3 app2_1 Enhanced Potency sub2->app2_1 app2_2 Improved Stability sub2->app2_2 app3_1 Fluorinated Polymers sub3->app3_1 app3_2 Specialty Surfactants sub3->app3_2

Caption: Potential applications of this compound.

Conclusion

This compound, while not a compound with a storied history of discovery, represents a valuable and versatile building block for modern chemical synthesis. Its preparation can be achieved through logical and scalable synthetic routes based on well-established fluorination and reduction methodologies. The strategic incorporation of the gem-difluoro moiety via this and similar scaffolds will undoubtedly continue to play a crucial role in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to synthesize, understand, and utilize this important fluorinated intermediate.

References

  • BASF SE. (2009).
  • Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199–1203. [Link]

  • BloomTech. (2024). Can Lithium Aluminum Hydride Reduce Esters?. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

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  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University. [Link]

  • StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]

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An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in 3,3-difluorobutan-1-ol. The presence of the gem-difluoro group at the C3 position significantly influences the electronic properties of the molecule, thereby modulating the reactivity of the C1 hydroxyl group. This document will delve into the mechanistic underpinnings of this influence and provide field-proven insights into key transformations such as oxidation, esterification, and etherification. Detailed experimental protocols, derived from established methodologies for analogous fluorinated alcohols, are presented to serve as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Alcohols

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] gem-Difluoroalkanes, in particular, are of significant interest as they can act as bioisosteres for carbonyl groups or other functional moieties.[1] this compound is a valuable building block in this context, offering a primary alcohol handle for further synthetic elaboration. Understanding the reactivity of its hydroxyl group is paramount for its effective utilization in the synthesis of complex fluorinated molecules.

The Electronic Influence of the Gem-Difluoro Group

The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon chain, influencing the electron density at the C1 carbon and the hydroxyl oxygen.

Key Consequences of the -I Effect:

  • Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the CF2 group polarizes the O-H bond, making the hydroxyl proton more acidic compared to its non-fluorinated analog, 1-butanol. This has significant implications for reactions involving deprotonation.

  • Reduced Nucleophilicity of the Hydroxyl Oxygen: The decreased electron density on the oxygen atom renders the hydroxyl group less nucleophilic. Consequently, reactions where the alcohol acts as a nucleophile, such as etherification, may require more forcing conditions or the use of a strong base to generate the more nucleophilic alkoxide.

  • Activation of the C1 Carbon towards Nucleophilic Attack: While the hydroxyl oxygen's nucleophilicity is reduced, the C1 carbon becomes more electrophilic due to the inductive pull of the fluorines. This can influence the mechanism of substitution reactions at this position.

Key Transformations of the Hydroxyl Group

This section details the expected reactivity of the hydroxyl group in this compound in three common and synthetically important transformations: oxidation, esterification, and etherification. The provided protocols are based on well-established methods for primary alcohols, with specific considerations for the fluorinated substrate.

Oxidation to 3,3-Difluorobutanal and 3,3-Difluorobutanoic Acid

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. Due to the electron-withdrawing nature of the gem-difluoro group, the C-H bonds at the C1 position are expected to be slightly less susceptible to oxidation compared to a non-fluorinated alcohol. However, a variety of standard oxidizing agents can be employed.

Oxidation_Workflow cluster_aldehyde To Aldehyde (3,3-Difluorobutanal) cluster_acid To Carboxylic Acid (3,3-Difluorobutanoic Acid) start_aldehyde This compound reagents_aldehyde PCC or DMP in CH2Cl2 start_aldehyde->reagents_aldehyde Mild Oxidation product_aldehyde 3,3-Difluorobutanal reagents_aldehyde->product_aldehyde start_acid This compound reagents_acid Jones Reagent (CrO3/H2SO4) or KMnO4 start_acid->reagents_acid Strong Oxidation product_acid 3,3-Difluorobutanoic Acid reagents_acid->product_acid

Caption: Oxidation pathways for this compound.

A. Synthesis of 3,3-Difluorobutanal (Mild Oxidation)

  • Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Protocol (using PCC):

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield crude 3,3-difluorobutanal. Further purification can be achieved by distillation or column chromatography.

B. Synthesis of 3,3-Difluorobutanoic Acid (Strong Oxidation)

  • Reagents: Jones reagent (a solution of chromium trioxide in sulfuric acid) or potassium permanganate (KMnO4).

  • Protocol (using Jones Reagent):

    • Dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Quench the reaction by adding isopropanol until the orange color disappears.

    • Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,3-difluorobutanoic acid.

Esterification to Form 3,3-Difluorobutyl Esters

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a classic approach. Due to the reduced nucleophilicity of the hydroxyl group, the reaction may require slightly longer reaction times or the use of a more effective water-removing technique to drive the equilibrium towards the product.[2]

Fischer_Esterification alcohol This compound tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate acid Carboxylic Acid (R-COOH) catalyst H+ acid->catalyst Protonation protonated_acid Protonated Acid catalyst->protonated_acid protonated_acid->tetrahedral_intermediate Nucleophilic Attack ester 3,3-Difluorobutyl Ester tetrahedral_intermediate->ester - H2O water H2O

Caption: Simplified mechanism of Fischer Esterification.

  • Reagents: Carboxylic acid, catalytic amount of a strong acid (e.g., sulfuric acid), and a solvent that allows for azeotropic removal of water (e.g., toluene).

  • Protocol:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Add toluene as the solvent.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by distillation or column chromatography.

Reactant RatiosExpected Yield
1:1 Alcohol:AcidModerate
1:1.5 Alcohol:AcidGood
1.5:1 Alcohol:AcidGood

Table 1: Effect of reactant ratios on expected esterification yield.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers. In the context of this compound, this involves the reaction of its corresponding alkoxide with an alkyl halide. The increased acidity of the hydroxyl proton facilitates the formation of the alkoxide.

Williamson_Ether_Synthesis alcohol This compound base Strong Base (e.g., NaH) alcohol->base Deprotonation alkoxide 3,3-Difluoro-1-butoxide base->alkoxide alkyl_halide Alkyl Halide (R-X) alkoxide->alkyl_halide SN2 Attack ether 3,3-Difluorobutyl Ether alkyl_halide->ether salt NaX

Caption: Key steps in the Williamson ether synthesis.

  • Reagents: A strong base (e.g., sodium hydride), an appropriate alkyl halide, and an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Protocol:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Add the alkyl halide (1.1 equivalents) to the solution of the alkoxide.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the ether by distillation or column chromatography.

Summary of Reactivity

The hydroxyl group in this compound exhibits a nuanced reactivity profile governed by the strong inductive effect of the gem-difluoro group. While the hydroxyl proton is more acidic and the oxygen atom is less nucleophilic, the molecule remains a versatile substrate for a range of important synthetic transformations. The protocols outlined in this guide provide a solid foundation for the successful manipulation of this valuable fluorinated building block in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

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Introduction: The Role of Fluorination in Modulating Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,3-Difluorobutan-1-ol in Organic Solvents

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating a compound's physicochemical and biological properties. Fluorinated alcohols, such as this compound, are of particular interest due to their unique characteristics, including altered polarity, enhanced metabolic stability, and distinct hydrogen bonding capabilities.[1] Understanding the solubility profile of these compounds is paramount for their application, dictating everything from reaction conditions and formulation development to bioavailability.

This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the core chemical principles governing its solubility, provide a predictive framework for its behavior in various organic solvents, and present a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and applying this unique fluorinated alcohol.

Core Principles: Unpacking the Intermolecular Forces of this compound

The solubility of any solute in a given solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be miscible.[2] For this compound, three primary forces are at play:

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).[3] This allows for strong interactions with polar protic solvents like other alcohols and water.

  • Dipole-Dipole Interactions: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) creates a strong, localized dipole moment due to the high electronegativity of fluorine. This region of the molecule can engage in strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Dispersion Forces: The nonpolar n-butyl carbon skeleton contributes to the molecule's lipophilicity through transient, induced dipoles known as London dispersion forces.[4] These forces are the primary mode of interaction with nonpolar solvents like hexane and toluene.

The unique feature of this compound is the balance between the hydrophilic hydroxyl group and the increasingly lipophilic and polar nature of the fluorinated alkyl chain. Unlike a non-fluorinated alcohol, where increasing chain length simply increases lipophilicity, the gem-difluoro group adds a strong polar element without the ability to hydrogen bond.[5] This complex profile suggests a broad, but nuanced, solubility across different solvent classes.

Predicted Solubility Profile

Based on the analysis of its intermolecular forces, we can predict the qualitative solubility of this compound in common organic solvents. This table serves as a practical guide for solvent selection prior to experimental verification.

Solvent ClassRepresentative SolventsKey Solute-Solvent InteractionPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHydrogen Bonding, Dipole-DipoleHigh / MiscibleThe hydroxyl group of this compound can readily form strong hydrogen bonds with protic solvents.[6]
Polar Aprotic Acetone, DMSO, Ethyl AcetateDipole-DipoleHighThe strong dipoles from both the C-F and C=O bonds allow for significant electrostatic interactions.
Nonpolar Hexane, Toluene, Diethyl EtherVan der Waals Dispersion ForcesModerate to LowThe butyl chain allows for some interaction, but the polar -OH and -CF2- groups limit miscibility with purely nonpolar solvents.[2] Solubility in diethyl ether is expected to be higher due to its ability to act as a hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole, DispersionModerate to HighThese solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the molecule.

Experimental Workflow for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of this compound at a given temperature (e.g., room temperature, 25°C).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Equilibrate solvent and solute to 25°C prep2 Prepare saturated stock solution in a sealed vial prep1->prep2 Ensure thermal equilibrium exp1 Add excess solute to a known volume of solvent prep2->exp1 Start experiment exp2 Agitate for 24 hours at constant temperature exp1->exp2 Ensures equilibrium is reached exp3 Allow solution to settle (centrifuge if needed) exp2->exp3 Separate undissolved solid exp4 Extract a known volume of the clear supernatant exp3->exp4 Isolate saturated solution analysis1 Evaporate the solvent from the supernatant exp4->analysis1 Begin analysis analysis2 Weigh the residual solute mass analysis1->analysis2 Isolate dissolved solute analysis3 Calculate solubility (e.g., in mg/mL) analysis2->analysis3 Mass / Volume

Caption: Gravimetric method for determining solubility.

Step-by-Step Protocol
  • Objective: To determine the solubility of this compound in a selected organic solvent at 25°C.

  • Materials:

    • This compound

    • Selected organic solvent (analytical grade)

    • 20 mL glass scintillation vials with screw caps

    • Analytical balance (readable to 0.1 mg)

    • Calibrated positive displacement micropipettes

    • Orbital shaker or magnetic stirrer with temperature control

    • Centrifuge (optional)

    • Drying oven or vacuum desiccator

  • Methodology:

    • Preparation: Add approximately 10 mL of the chosen solvent to a 20 mL vial. Place the vial and the stock container of this compound in a temperature-controlled environment (e.g., an incubator or water bath set to 25°C) for at least one hour to ensure thermal equilibrium.

    • Creating a Saturated Solution: Add this compound dropwise to the vial of solvent until a persistent second phase (undissolved liquid) is observed. This ensures that the solution is saturated.

    • Equilibration: Seal the vial tightly and place it on an orbital shaker or stirrer within the temperature-controlled environment. Agitate the mixture vigorously for 24 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.

    • Phase Separation: After 24 hours, remove the vial and let it stand undisturbed for at least 2 hours to allow the undissolved solute to settle. For fine dispersions, centrifugation at a moderate speed for 10-15 minutes can be used to achieve clear separation.

    • Sample Extraction: Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Take care not to disturb the undissolved layer. Transfer this aliquot to a pre-weighed, clean, dry vial. Record the exact mass of the empty vial.

    • Solvent Evaporation: Place the vial containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C). Alternatively, use a vacuum desiccator at room temperature. Continue drying until a constant mass is achieved.

    • Calculation: Weigh the vial containing the dried solute residue. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

      • Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant extracted (mL)

Visualizing Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and representative solvent types.

G cluster_solute This compound cluster_solvents Solvent Classes solute CH3-CF2-CH2-CH2-OH protic Protic (Methanol) solute->protic Strong H-Bonding Dipole-Dipole aprotic Aprotic (Acetone) solute->aprotic Strong Dipole-Dipole nonpolar Nonpolar (Hexane) solute->nonpolar Weak Dispersion Forces

Caption: Dominant solute-solvent interactions.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound presents a fascinating case study in solubility, driven by a molecular architecture that includes a hydrogen-bonding hydroxyl group, a strongly polar gem-difluoro moiety, and a nonpolar hydrocarbon backbone. This structure confers a broad solubility range, with high miscibility in polar protic and aprotic solvents and more limited solubility in nonpolar media. The predictive framework and detailed experimental protocol provided in this guide offer researchers a robust toolkit for effectively utilizing this compound in their work, from initial solvent screening for chemical synthesis to the development of complex formulations in the pharmaceutical industry.

References

  • 11, Vertex AI Search.

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Methodological & Application

The Strategic Incorporation of 3,3-Difluorobutan-1-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Fluorine in Drug Discovery

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, pharmacokinetic profile, and target binding affinity.[1][2][3] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention as a versatile bioisosteric replacement for various functional groups, including carbonyls, hydroxyls, and even alkyl moieties.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of a key building block: 3,3-difluorobutan-1-ol .

The 3,3-difluorobutyl moiety offers a unique combination of properties. The gem-difluoro group at the 3-position can significantly enhance metabolic stability by blocking a potential site of oxidation. Furthermore, its electronic properties can modulate the pKa of nearby functional groups and influence the overall lipophilicity and polarity of a molecule, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The primary alcohol at the 1-position provides a versatile handle for a wide range of chemical transformations, allowing for its seamless integration into complex synthetic routes.

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and scalable route to this compound involves the reduction of commercially available 3,3-difluorobutanoic acid or its esters. Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this transformation.

Protocol 1: Reduction of Ethyl 3,3-Difluorobutanoate to this compound

This protocol details the reduction of ethyl 3,3-difluorobutanoate to the target alcohol.

Materials:

  • Ethyl 3,3-difluorobutanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous solution of sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 3,3-difluorobutanoate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white, granular precipitate and the evolution of gas ceases.

  • Work-up: Stir the mixture for an additional 30 minutes. Add anhydrous sodium sulfate to the mixture to ensure complete drying.

  • Isolation: Filter the solid precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation under reduced pressure to yield a colorless liquid.

dot

G cluster_0 Synthesis of this compound start Ethyl 3,3-difluorobutanoate product This compound start->product Reduction reagent 1. LiAlH4, Et2O, 0 °C to rt 2. Na2SO4 (aq.) G cluster_1 Oxidation to Aldehyde start_ox This compound product_ox 3,3-Difluorobutanal start_ox->product_ox Oxidation reagent_ox PCC or DMP DCM, rt

Caption: Oxidation of this compound to 3,3-difluorobutanal.

Conversion to a Mesylate for Nucleophilic Substitution

Activation of the primary alcohol as a mesylate or tosylate creates an excellent leaving group, paving the way for the introduction of various nucleophiles, most notably amines and azides. This is a crucial step for incorporating the 3,3-difluorobutyl moiety into scaffolds containing nitrogen.

dot

G cluster_2 Functionalization Pathway alcohol This compound mesylate 3,3-Difluorobutyl mesylate alcohol->mesylate MsCl, Et3N DCM, 0 °C amine 4-Amino-3,3-difluorobutane derivatives mesylate->amine R1R2NH Solvent, Δ

Caption: Conversion of this compound to amino derivatives.

Protocol 2: Synthesis of 3,3-Difluorobutyl Methanesulfonate

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

The 3,3-Difluorobutyl Group as a Bioisostere

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound. T[2][3]he 3,3-difluorobutyl group can be considered a bioisostere for several functionalities:

Original GroupBioisosteric ReplacementRationale for Replacement
Butyl or Isobutyl Group3,3-Difluorobutyl GroupThe gem-difluoro moiety can block metabolic oxidation at the 3-position, increasing the half-life of the drug. It also alters the lipophilicity and conformational preferences.
Hydroxyl or Methoxy Group at the 3-position3,3-Difluoro GroupThe CF₂ group can act as a hydrogen bond acceptor and is more metabolically stable than a hydroxyl group. It can also mimic the steric and electronic properties of a methoxy group.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of the 3,3-difluorobutyl moiety is expected to have the following effects:

  • Metabolic Stability: The strong C-F bonds are resistant to cleavage by metabolic enzymes, thus enhancing the metabolic stability of the drug candidate.

  • Lipophilicity: The inclusion of fluorine generally increases lipophilicity, which can influence cell membrane permeability and oral bioavailability. The exact impact on the logarithm of the partition coefficient (logP) will be context-dependent on the overall molecular structure.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, which can be advantageous for tuning the ionization state of a drug at physiological pH.

  • Conformational Effects: The gem-difluoro group can influence the conformational preferences of the molecule, which may lead to improved binding to the target protein.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis from commercially available starting materials and the ease of its conversion into other key functional groups make it an attractive tool for drug discovery programs. The strategic incorporation of the 3,3-difluorobutyl moiety can lead to compounds with enhanced metabolic stability and modulated physicochemical properties, ultimately contributing to the development of safer and more effective medicines.

References

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Application Note: 3,3-Difluorobutan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] The gem-difluoromethylene group (CF2) is of particular interest as a bioisosteric replacement for methylene groups, ketones, or other functionalities, offering unique steric and electronic characteristics. 3,3-Difluorobutan-1-ol emerges as a valuable building block, providing a four-carbon chain with a primary alcohol for synthetic elaboration and a strategically placed gem-difluoro group that can impart desirable properties to target molecules.

This guide provides a detailed overview of this compound, its key synthetic transformations, and detailed, field-tested protocols for its use. The methodologies described are designed to be robust and reproducible, enabling researchers to confidently incorporate this versatile building block into their synthetic programs.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not widely published, its properties can be inferred from related structures and computational models. A clear understanding of these properties is essential for designing appropriate reaction and purification conditions.

PropertyEstimated Value / InformationSource
Molecular Formula C₄H₈F₂OPubChem
Molecular Weight 110.10 g/mol PubChem
Appearance Colorless liquid (presumed)N/A
Boiling Point Estimated 130-150 °CN/A
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)N/A
CAS Number 453-24-7PubChem

Note: Some properties are estimated based on analogous fluorinated alcohols and may vary.

Core Synthetic Transformations and Protocols

The primary alcohol functionality of this compound is the key handle for its synthetic utility. The following sections detail reliable protocols for its most common and impactful transformations.

Oxidation to 3,3-Difluorobutanal

The selective oxidation of this compound to its corresponding aldehyde, 3,3-difluorobutanal, furnishes a crucial intermediate for forming C-C bonds (e.g., Wittig, aldol reactions) and C-N bonds (reductive amination). Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its mildness, high selectivity for primary alcohols, and avoidance of toxic chromium reagents.[4][5]

This protocol describes the selective oxidation of the primary alcohol to an aldehyde.[4][5][6]

Materials:

  • This compound (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Caution: The resulting aldehyde may be volatile. Avoid excessive heating during solvent removal. The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Insights:

  • Why DMP? DMP operates under neutral pH and at room temperature, preserving sensitive functional groups and minimizing side reactions like epimerization.[4] The reaction is driven by the reduction of the hypervalent iodine(V) reagent.[7]

  • Why quench with Thiosulfate? The thiosulfate reduces any unreacted DMP and the iodinane byproduct, facilitating their removal during the aqueous workup.[5]

DMP_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Dissolve this compound in Anhydrous DCM B Add Dess-Martin Periodinane (1.2 eq) A->B Room Temp, N₂ atmosphere C Stir 1-3 hours B->C D Monitor by TLC C->D E Quench with NaHCO₃ / Na₂S₂O₃ D->E Upon Completion F Extract with DCM E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I 3,3-Difluorobutanal H->I Yields

Caption: Workflow for the oxidation of this compound.

Conversion to a Leaving Group: Tosylation

To enable nucleophilic substitution, the hydroxyl group must be converted into a good leaving group. Tosylation is a classic and highly effective method for this transformation. The resulting tosylate is a stable, crystalline solid that can be readily used in Sₙ2 reactions.

This protocol is a standard and widely applicable method for the tosylation of primary alcohols.[8][9]

Materials:

  • This compound (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) followed by the catalytic amount of DMAP (if used).[10]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.[9]

  • Upon completion, dilute the mixture with DCM and wash sequentially with cold 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[8][9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The product can be purified by recrystallization or column chromatography.

Causality and Insights:

  • Why a Base? A base like TEA or pyridine is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

  • Why DMAP? For sterically hindered or less reactive alcohols, DMAP acts as a superior nucleophilic catalyst, accelerating the reaction by forming a more reactive tosyl-pyridinium intermediate.[11][12]

  • Why 0 °C? The initial cooling helps control the exothermic reaction and minimizes the formation of side products.

Tosylation_Pathway A This compound C 3,3-Difluorobutyl Tosylate A->C Tosylation B TsCl, TEA, DCM E Substituted Product (R-CH₂CH₂CF₂CH₂-Nu) C->E Sₙ2 Substitution D Nucleophile (Nu⁻) e.g., NaN₃, NaCN, R-O⁻

Caption: Pathway from alcohol to substituted products via tosylation.

Ether Synthesis via Williamson Ether Synthesis

Ethers are common motifs in pharmaceuticals. The Williamson ether synthesis is a robust method for preparing ethers from an alcohol.[13] For this compound, this involves deprotonation to form the alkoxide, followed by reaction with a primary alkyl halide.[14][15]

This protocol details the formation of an ether by reacting the sodium alkoxide of this compound with an alkyl halide.[14][16]

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Wash the NaH dispersion (1.1 eq.) with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a nitrogen atmosphere.

  • Add anhydrous THF or DMF to the NaH. Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the NaH suspension. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or gently heat to 50-60 °C if the reaction is sluggish) until TLC indicates the consumption of the starting alcohol.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Causality and Insights:

  • Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[13]

  • Solvent Choice: THF is a good general-purpose solvent. For less reactive alkyl halides, a polar aprotic solvent like DMF can accelerate the Sₙ2 reaction.[15][17]

  • Reactivity: The reaction works best with primary alkyl halides or tosylates. Secondary and tertiary halides are more prone to elimination side reactions.[13]

Applications in Medicinal Chemistry and Drug Development

The derivatives of this compound are valuable for introducing the gem-difluoroethyl motif into bioactive molecules.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] Replacing a metabolically vulnerable methylene group with CF₂ can significantly prolong a drug's half-life.

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups (e.g., amines), which can be critical for optimizing binding interactions or cell permeability.

  • Lipophilicity and Permeability: The CF₂ group increases lipophilicity (logP) compared to a CH₂ group, which can enhance membrane permeability and bioavailability.[2]

  • Conformational Control: The gem-difluoro group can influence the local conformation of a molecule, potentially locking it into a more bioactive shape to improve binding affinity with its target.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. Its primary alcohol provides a reliable anchor for a range of classical and modern synthetic transformations. The protocols detailed in this guide for oxidation, tosylation, and etherification offer robust and reproducible methods for creating advanced fluorinated intermediates. By leveraging the unique properties imparted by the gem-difluoro group, researchers in drug discovery and materials science can develop novel molecules with enhanced performance and tailored characteristics.

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  • PubChem. 3,3-Difluoro-4-sulfanylbutan-1-ol | C4H8F2OS. (2026-01-10). Available at: [Link]

  • ChemRxiv | Cambridge Open Engage. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024-08-14). Available at: [Link]

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  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. (2025-08-07). Available at: [Link]

  • PubMed. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024-12-23). Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • NIH. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024-02-28). Available at: [Link]

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Application Note: High-Fidelity Synthesis of 3,3-Difluorobutanal via Swern Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of fluorinated aldehydes is a critical step in the development of novel pharmaceutical and agrochemical agents due to the unique electronic properties conferred by the fluorine atoms. This application note provides a detailed, field-proven protocol for the oxidation of 3,3-difluorobutan-1-ol to its corresponding aldehyde, 3,3-difluorobutanal. The Swern oxidation is presented as the method of choice, celebrated for its mild reaction conditions, broad functional group tolerance, and its ability to prevent over-oxidation to the carboxylic acid, a common challenge with other oxidation methods.[1][2][3] This guide delves into the underlying mechanism, offers a step-by-step experimental procedure, and provides critical insights into safety, process optimization, and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Aldehydes

The incorporation of gem-difluoroalkyl motifs is a cornerstone of modern medicinal chemistry, serving as a lipophilic bioisostere for carbonyl groups and enhancing metabolic stability. The aldehyde functional group, in turn, is a versatile synthetic handle for constructing complex molecular architectures. Therefore, a reliable and mild method for converting difluorinated primary alcohols to their aldehyde counterparts is of paramount importance.

The Swern oxidation, developed by Daniel Swern and Kanji Omura, stands out as a premier choice for this transformation.[4][5] It utilizes readily available and inexpensive reagents—dimethyl sulfoxide (DMSO), oxalyl chloride, and an organic base like triethylamine (TEA)—to achieve high-yield oxidations without the use of toxic heavy metals like chromium.[3][6] Its cryogenic conditions preserve sensitive functional groups and are particularly suited for volatile aldehyde products.[1][7] This document provides the necessary technical guidance for researchers to successfully implement this key transformation.

The Swern Oxidation Mechanism: A Stepwise Deconstruction

The efficacy of the Swern oxidation lies in a sequence of carefully controlled steps, initiated by the "activation" of DMSO into a potent oxidizing agent at cryogenic temperatures.

  • Activation of DMSO: The process begins with the reaction of DMSO with oxalyl chloride at temperatures below -60 °C.[1][7] This reaction forms an unstable intermediate that rapidly decomposes, releasing carbon monoxide (CO) and carbon dioxide (CO₂), to generate the key electrophilic species, chloro(dimethyl)sulfonium chloride.[1][4][6]

  • Formation of the Alkoxysulfonium Salt: The primary alcohol, this compound, then acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This displaces the chloride ion and forms a crucial alkoxysulfonium salt intermediate.[1][6]

  • Deprotonation and Ylide Formation: At least two equivalents of a hindered organic base, typically triethylamine (TEA), are introduced.[1] The base deprotonates the alkoxysulfonium salt to generate a sulfur ylide.[1][3]

  • Elimination to the Aldehyde: The sulfur ylide undergoes a rapid intramolecular elimination via a five-membered ring transition state.[1][6] This step transfers a proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond of the aldehyde, 3,3-difluorobutanal. The byproducts of this final step are dimethyl sulfide (DMS) and triethylammonium chloride.[1]

Swern_Mechanism DMSO DMSO + Oxalyl Chloride ActivatedDMSO Chloro(dimethyl)sulfonium Chloride DMSO->ActivatedDMSO - CO, -CO₂, -Cl⁻ AlkoxySalt Alkoxysulfonium Salt ActivatedDMSO:e->AlkoxySalt:w - Cl⁻ Alcohol This compound Alcohol:e->AlkoxySalt:w Ylide Sulfur Ylide AlkoxySalt:e->Ylide:w - Et₃NH⁺Cl⁻ Base Triethylamine (TEA) Base:e->Ylide:w Product 3,3-Difluorobutanal + Dimethyl Sulfide + Et₃NHCl Ylide->Product Intramolecular Elimination

Caption: The mechanistic pathway of the Swern oxidation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the reactive intermediates.

Materials & Equipment:

  • Reagents: Oxalyl chloride (1.1 mL, 12.5 mmol), Anhydrous DMSO (1.8 mL, 25.0 mmol), Anhydrous Dichloromethane (DCM, ~80 mL), this compound (1.10 g, 10.0 mmol), Triethylamine (7.0 mL, 50.0 mmol).

  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, two dropping funnels, thermometer, dry ice/acetone bath, inert gas line.

Procedure:

  • Initial Setup & Reagent Preparation:

    • To the 250 mL flask, add anhydrous DCM (50 mL) and oxalyl chloride (1.1 mL, 12.5 mmol).

    • Cool the flask to -78 °C using a dry ice/acetone bath. Maintain vigorous stirring.

  • Activation of DMSO (Critical Step):

    • Prepare a solution of anhydrous DMSO (1.8 mL, 25.0 mmol) in anhydrous DCM (10 mL) in a dropping funnel.

    • Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 15-20 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and gas evolution (CO, CO₂). Ensure the internal temperature does not rise above -70 °C.[7][8]

    • After the addition is complete, stir the resulting milky white suspension for an additional 15 minutes at -78 °C.

  • Addition of the Alcohol:

    • Prepare a solution of this compound (1.10 g, 10.0 mmol) in anhydrous DCM (10 mL) in a second dropping funnel.

    • Add the alcohol solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.[4][8]

    • Stir the reaction for 30-45 minutes at -78 °C after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Elimination Step:

    • Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes.[5] A significant thickening of the slurry is typically observed.

    • Stir for an additional 15 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: 3,3-difluorobutanal is expected to be volatile. Use a rotary evaporator with care, preferably at or below room temperature, to avoid product loss.[8]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[8]

Summary of Key Reaction Parameters

Component Role Equivalents Key Considerations
Oxalyl ChlorideDMSO Activator1.2 - 1.5Highly corrosive and water-sensitive. Must be handled with care.
DMSOOxidant2.0 - 3.0Must be anhydrous.
This compoundSubstrate1.0Must be anhydrous.
Triethylamine (TEA)Base4.0 - 7.0Induces elimination. Addition is exothermic.
DichloromethaneSolvent~0.1 - 0.5 MMust be anhydrous.
Temperature Condition Value (°C) Rationale
ActivationProcess Step-78 to -70Prevents decomposition of chloro(dimethyl)sulfonium chloride.[9]
Alcohol/Base AdditionProcess Step-78Suppresses side reactions.[2]
QuenchProcess Step0 to RTSafely neutralizes reactive species.

Experimental Workflow Diagram

Swern_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add DCM and Oxalyl Chloride A->B C 3. Cool to -78 °C B->C D 4. Add DMSO Solution (Maintain T < -70 °C) C->D E 5. Add Alcohol Solution at -78 °C D->E F 6. Add Triethylamine at -78 °C E->F G 7. Warm to Room Temp F->G H 8. Quench with Water G->H I 9. Extraction & Washes H->I J 10. Dry & Concentrate (Carefully!) I->J K 11. Flash Chromatography J->K

Caption: Step-by-step experimental workflow for the Swern oxidation.

Field Insights: Safety and Troubleshooting

6.1. Mandatory Safety Precautions

  • Toxicity and Odor: The reaction generates two highly hazardous volatile byproducts. Carbon monoxide (CO) is acutely toxic and odorless.[1][3] Dimethyl sulfide (DMS) has an extremely potent and unpleasant odor, detectable at very low concentrations.[1][3][6] This entire procedure, including workup, must be conducted in a high-performance, certified chemical fume hood.

  • Reagent Handling: Oxalyl chloride is corrosive and reacts violently with water and other protic solvents.[8] Always add reagents via syringe or dropping funnel to a well-stirred solution. DMSO is hygroscopic and must be stored and handled under anhydrous conditions.[8]

  • Exothermic Nature: The reaction is highly exothermic, particularly during the addition of DMSO to oxalyl chloride.[7] Strict adherence to cryogenic temperatures is essential for both safety and reaction success. A runaway reaction can lead to a dangerous pressure buildup.

  • Waste and Glassware Decontamination: To neutralize the pervasive odor of dimethyl sulfide, all glassware and aqueous waste should be rinsed with an oxidizing solution, such as household bleach (sodium hypochlorite) or Oxone®, before removal from the fume hood.[1][10] This oxidizes the volatile sulfide to non-volatile, odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

6.2. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Moisture in reagents or glassware. 2. Incorrect order of addition. 3. Reaction temperature too high.1. Ensure all reagents are anhydrous and glassware is flame-dried. 2. Follow the protocol precisely: activate DMSO first, then add alcohol, then add base.[6] 3. Maintain temperature at -78 °C until the final warming step.
Formation of Side Products 1. Pummerer rearrangement products. 2. Formation of methylthiomethyl (MTM) ether.1. This can occur if the reaction temperature rises above -60 °C before the addition of the base.[9] 2. This side reaction can happen if triethylamine is added before the alcohol has fully reacted with the activated DMSO.[2][6]
Product Loss During Workup The target aldehyde is likely volatile.Use minimal vacuum and low temperature (<25 °C) during rotary evaporation. For very small scales, consider extracting into a higher-boiling solvent before concentration.

References

  • Swern oxidation - Wikipedia. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Byproducts Produced in Swern Oxidation - BYJU'S. Available at: [Link]

  • Swern oxidation - chemeurope.com. Available at: [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. Available at: [Link]

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protecting group strategies for 3,3-difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for 3,3-Difluorobutan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The gem-difluoro group imparts unique properties to molecules, including altered metabolic stability, lipophilicity, and binding affinity, making it a desirable motif in drug design.[1] However, the primary alcohol functional group is both a key synthetic handle and a potential liability. Its acidic proton and nucleophilic oxygen can interfere with a wide range of common synthetic transformations, such as those involving organometallics, strong bases, or hydrides.[2][3]

Therefore, the temporary masking or "protection" of this hydroxyl group is a critical step in any multi-step synthesis involving this substrate.[4][5] This guide provides a detailed overview of robust and field-proven , explaining the rationale behind experimental choices and providing detailed protocols for implementation in a research setting.

Core Considerations: The Influence of the Vicinal Difluoro Group

The presence of two fluorine atoms on the C-3 position exerts a significant electron-withdrawing effect through the sigma framework (inductive effect). This has two primary consequences for protecting group strategies:

  • Increased Acidity: The hydroxyl proton of this compound is more acidic than that of its non-fluorinated analog, 1-butanol. This can facilitate deprotonation, allowing for the use of milder bases in certain protection schemes (e.g., Williamson ether synthesis).

  • Reaction Kinetics: The inductive effect can influence the rates of both protection and deprotection reactions at the distal alcohol. While often a subtle effect, it is a parameter to consider during optimization. There is no evidence to suggest neighboring group participation from the fluorine atoms in this specific substrate to assist or hinder reactions at the C-1 hydroxyl.[6][7]

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a protecting group is dictated by the planned downstream synthetic route. The ideal group must be stable to all subsequent reaction conditions and be removable ("cleaved") selectively under mild conditions that do not affect other functional groups.[8][9] For this compound, the most versatile and commonly employed protecting groups fall into two main classes: Silyl Ethers and Benzyl Ethers .

Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, general stability, and mild, selective cleavage conditions.[2][10] The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom.[11][12]

  • tert-Butyldimethylsilyl (TBDMS/TBS): Offers a good balance of stability and reactivity. It is robust to most non-acidic and non-fluoride conditions, including organometallic reagents, many oxidizing agents, and basic hydrolysis.[4][11]

  • Triisopropylsilyl (TIPS): The increased steric bulk makes it significantly more stable to acidic conditions and sterically hindered bases than TBDMS.[11][12] It is the preferred choice when greater robustness is required.

Key Advantage: The primary method for silyl ether cleavage is treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[10][13] This is a highly selective deprotection method that is orthogonal to most other protecting groups. The exceptional strength of the Silicon-Fluorine bond (bond dissociation energy ~140 kcal/mol) is the thermodynamic driving force for this reaction.[13]

Benzyl Ethers (Bn): An Orthogonal Strategy

Benzyl ethers provide a robust alternative to silyl ethers and are stable under a wide range of acidic and basic conditions, making them highly complementary.[14][15]

  • Benzyl (Bn): Installed under basic conditions via Williamson ether synthesis, it is stable to silyl ether cleavage conditions (fluoride), strong bases, and many oxidizing/reducing agents.[14][15]

  • p-Methoxybenzyl (PMB): An electron-rich variant of the benzyl ether, it can be cleaved under oxidative conditions (e.g., with DDQ or CAN) in addition to standard hydrogenolysis, offering another layer of selective deprotection.[12][16]

Key Advantage: The primary method for benzyl ether cleavage is catalytic hydrogenolysis (H₂, Pd/C).[15] This is a very mild and neutral condition, provided the molecule contains no other reducible functional groups (e.g., alkenes, alkynes, nitro groups). This deprotection method is entirely orthogonal to silyl ether chemistry.

Data Summary: Stability of Common Protecting Groups
Protecting GroupStrong Acid (e.g., HCl)Strong Base (e.g., NaOH)Oxidants (e.g., PCC, Swern)Reductants (e.g., LiAlH₄)Organometallics (e.g., R-MgBr)Fluoride (TBAF)Hydrogenolysis (H₂, Pd/C)
TBDMS LabileStableStableStableStableCleaved Stable
TIPS Moderately StableStableStableStableStableCleaved Stable
Benzyl (Bn) StableStableStableStableStableStableCleaved
PMB StableStableCleaved (DDQ, CAN)StableStableStableCleaved

Application Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers.

Protocol 1: TBDMS Protection of this compound

This protocol details the formation of a tert-butyldimethylsilyl ether, a robust and versatile protecting group.

TBDMS_Protection cluster_protection Protection cluster_deprotection Deprotection A This compound C TBDMS-Protected Alcohol A->C B TBDMS-Cl, Imidazole DMF, RT D TBDMS-Protected Alcohol F This compound D->F E TBAF THF, RT

Caption: Workflow for TBDMS protection and subsequent fluoride-mediated deprotection.

A. Protection Procedure

  • Materials & Reagents:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Protocol:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. Note: A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate in Hexanes).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.

B. Deprotection Procedure

  • Reagents:

    • TBDMS-protected this compound

    • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Step-by-Step Protocol:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.

    • Add TBAF (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.

    • Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected alcohol. Purification by chromatography is often unnecessary but can be performed if needed.

Protocol 2: Benzyl (Bn) Protection of this compound

This protocol uses the Williamson ether synthesis to install the benzyl group, which is orthogonal to silyl ethers.

Benzyl_Protection cluster_protection Protection (Williamson Ether Synthesis) cluster_deprotection Deprotection (Hydrogenolysis) A This compound C Benzyl-Protected Alcohol A->C B 1. NaH, THF, 0 °C 2. BnBr, RT D Benzyl-Protected Alcohol F This compound D->F E H₂, Pd/C Ethanol, RT

Caption: Workflow for Benzyl protection and subsequent hydrogenolysis for deprotection.

A. Protection Procedure

  • Materials & Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • CAUTION: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon or nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise. Note: Hydrogen gas evolution will occur.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise. Note: Benzyl bromide is a lachrymator.

    • Stir the reaction at room temperature overnight. Monitor by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aq. NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure benzyl-protected alcohol.

B. Deprotection Procedure

  • Reagents:

    • Benzyl-protected this compound

    • Palladium on carbon (Pd/C), 10 wt%

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Step-by-Step Protocol:

    • Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol.

    • Carefully add Pd/C (5-10 mol%). CAUTION: Pd/C can be pyrophoric; do not add to a dry flask.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the reaction under an H₂ atmosphere (balloon) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Conclusion

The successful implementation of this compound in complex organic synthesis hinges on a well-designed protecting group strategy. Both silyl ethers (TBDMS, TIPS) and benzyl ethers (Bn) offer robust and reliable protection. The choice between them should be based on an "orthogonal" strategy, considering the stability of the protecting group relative to the reaction conditions planned for subsequent steps. Silyl ethers, cleaved by fluoride, and benzyl ethers, cleaved by hydrogenolysis, represent a powerful and complementary pair of strategies that provide the synthetic chemist with the flexibility needed to achieve their target molecule.

References

  • Master Organic Chemistry. (2015). Protecting Groups for Alcohols. [Link]

  • Sharma, A., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ACS Omega. [Link]

  • Ziegler, T., et al. (1998). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Tetrahedron Letters. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Iezzi, E. B., et al. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Zhang, W., et al. (2021). The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

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  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • Träff, A., et al. (2015). The effect of different heteroatoms as neighbouring group participants in the CF substitution reaction. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]

  • Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • Shen, D., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • Kocienski, P. J. (n.d.). Protecting groups. University of Leeds. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ChemEurope.com. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Liu, W., et al. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Synthetic routes of compounds 3–22. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021). Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. [Link]

  • Royal Society of Chemistry. (2018). A novel and efficient synthetic route to perfluoroisobutyronitrile from perfluoroisobutyryl acid. [Link]

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Application Note: Efficient Oxidation of 3,3-Difluorobutan-1-ol to 3,3-Difluorobutanal using Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the oxidation of 3,3-difluorobutan-1-ol to its corresponding aldehyde, 3,3-difluorobutanal, utilizing Dess-Martin periodinane (DMP). The protocol details the reaction mechanism, experimental setup, safety precautions, and workup procedures. Additionally, it addresses the potential challenges associated with the stability of α-fluoroaldehydes and offers insights into reaction optimization and characterization of the final product. This methodology is particularly relevant for the synthesis of fluorinated building blocks crucial in medicinal chemistry and drug development.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of selectively fluorinated compounds is of paramount importance in the pharmaceutical and agrochemical industries. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For fluorinated alcohols, such as this compound, a mild and selective oxidizing agent is required to avoid over-oxidation to the carboxylic acid and to tolerate the presence of the fluorine atoms.

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] Its advantages include neutral reaction conditions, short reaction times, high yields, and a simple workup.[3][4] These characteristics make DMP an ideal reagent for the oxidation of sensitive substrates, including fluorinated alcohols.[5] This application note outlines a detailed protocol for the DMP-mediated oxidation of this compound, a valuable precursor for various fluorinated synthons.

Reaction Mechanism and Scientific Rationale

The Dess-Martin oxidation proceeds through a ligand exchange mechanism.[6][7] The alcohol substrate coordinates to the hypervalent iodine center of DMP, displacing an acetate ligand.[6] Subsequent deprotonation by the displaced acetate ion, followed by an intramolecular proton transfer and reductive elimination, yields the desired aldehyde, iodinane, and acetic acid.[7]

The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) at room temperature.[1] The presence of the gem-difluoro group at the 3-position of the butanol substrate does not significantly hinder the reaction, and the mild conditions of the DMP oxidation are well-suited to prevent potential side reactions that can be associated with fluorinated compounds. However, it is important to consider the potential instability of the resulting α,α-difluoroaldehyde, as aldehydes with electron-withdrawing groups can be susceptible to hydration or other transformations.[8][9]

Safety and Handling of Dess-Martin Periodinane

Dess-Martin Periodinane is an oxidizing agent and should be handled with care.[10][11] It is known to be shock-sensitive and potentially explosive, especially when impure or heated under confinement.[12][13]

Key Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11][14]

  • Handle DMP in a well-ventilated fume hood.[14]

  • Avoid contact with skin and eyes.[10]

  • Keep away from heat, sparks, and open flames.[15]

  • Store in a cool, dry place, away from combustible materials.[16]

  • For large-scale reactions, consider alternative, less hazardous oxidizing agents.[17]

Experimental Protocol

This protocol details the oxidation of this compound to 3,3-difluorobutanal.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Reaction Workflow Diagram:

Workflow Start This compound in DCM DMP Add Dess-Martin Periodinane Start->DMP Reaction Stir at Room Temperature (Monitor by TLC) DMP->Reaction Quench Quench with NaHCO₃ / Na₂S₂O₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 3,3-Difluorobutanal Concentrate->Product

Caption: Experimental workflow for the synthesis of 3,3-difluorobutanal.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or additional DCM.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).[18][19] Stir vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to afford the crude 3,3-difluorobutanal.[20]

Note on Aldehyde Stability: α-Fluoroaldehydes can be sensitive and prone to decomposition or polymerization.[21][22] It is advisable to use the crude product immediately in the next synthetic step or to purify it carefully and store it at low temperature under an inert atmosphere.

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the oxidation of this compound.

ParameterValue
Substrate This compound
Reagent Dess-Martin Periodinane
Stoichiometry (DMP) 1.1 - 1.5 equivalents
Solvent Dichloromethane (anhydrous)
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 3 hours
Typical Yield 85 - 95% (crude)

Characterization of 3,3-Difluorobutanal:

The structure of the product can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The aldehyde proton will appear as a characteristic triplet downfield (around 9.5-10.0 ppm) due to coupling with the adjacent methylene protons. The spectrum will also show signals for the methyl and methylene groups, with characteristic coupling to the fluorine atoms.[23]

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a quartet due to coupling with the adjacent methyl protons.[24][25]

  • ¹³C NMR: The carbonyl carbon will be observed in the downfield region (around 190-200 ppm). The carbon bearing the fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 3,3-difluorobutanal should be observed.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Inactive DMP (hydrolyzed)Use fresh, high-quality DMP. Ensure anhydrous reaction conditions.
Insufficient DMPIncrease the stoichiometry of DMP to 1.5 equivalents.
Low Yield Product volatilityUse a cold trap during solvent removal. Minimize exposure to high vacuum.
Aldehyde instabilityUse the crude product immediately. Purify at low temperatures.
Formation of Byproducts Over-oxidationUnlikely with DMP, but ensure reaction is not run for an excessively long time.
Acid-catalyzed side reactionsAdd a buffer such as pyridine or sodium bicarbonate to the reaction mixture, especially if the substrate is acid-sensitive.[1]

Conclusion

The Dess-Martin periodinane oxidation of this compound is a highly efficient and reliable method for the synthesis of 3,3-difluorobutanal. The mild reaction conditions, high yields, and straightforward workup make this protocol particularly suitable for the preparation of this valuable fluorinated building block. Careful handling of the DMP reagent and consideration of the potential instability of the aldehyde product are crucial for successful synthesis. This application note provides a robust foundation for researchers and scientists working in the field of fluorine chemistry and drug discovery.

References

  • Chem-Station Int. Ed. (2014). Dess-Martin Oxidation. [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]

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  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]

  • Thermo Fisher Scientific. (2025). Dess-Martin periodinane Safety Data Sheet. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. [Link]

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  • ResearchGate. (2017). 2-Iodoxybenzoic Acid Tosylates: The Alternative to Dess-Martin Periodinane Oxidizing Reagents. [Link]

  • Wordpress. (2026). Dess Martin Periodate. [Link]

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  • ACS Publications. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. [Link]

  • ACS Publications. (2006). Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. [Link]

  • Organic Syntheses Procedure. 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. [Link]

  • Wiley Online Library. (2002). Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F and (HF)n: Experiment and Theory. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Conformational analysis, Part 32.† NMR, solvation and theoretical investigation of conformational isomerism in 3-fluorobutan-2-one and 3,3-difluorobutan-2-one. [Link]

  • YouTube. (2020). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. [Link]

  • NIH. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]

  • Beilstein Journals. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

  • NIH. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ResearchGate. (2017). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. [Link]

  • PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. [Link]

  • ResearchGate. (2018). Synthesis applications of α-fluoroaldehydes. [Link]

  • SciSpace. (2000). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. [Link]

  • ResearchGate. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

  • eCommons. (2012). Characterization by NMR of Reactants and Products of Hydrofluoroether Isomers, CF3(CF2)3OCH3 and (CF3)2C. [Link]

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Application Note: Strategic Incorporation of 3,3-Difluorobutan-1-ol for the Development of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The gem-difluoroalkyl group, in particular, provides a unique combination of steric and electronic effects that can profoundly influence a molecule's metabolic stability, pKa, and conformational behavior.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of 3,3-difluorobutan-1-ol, a versatile and readily accessible building block, into bioactive molecules. We will explore the rationale behind its use, present detailed, field-proven protocols for its chemical incorporation, and discuss the analytical characterization of the resulting fluorinated compounds.

Section 1: The Strategic Advantage of the 3,3-Difluoro-sec-butyl Moiety

The introduction of a 3,3-difluoro-sec-butyl group, derived from this compound, can confer several beneficial properties to a parent molecule. Understanding these advantages is key to its rational application in drug design.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes.[1][6] Placing the gem-difluoro group at the 3-position of the butyl chain effectively blocks a potential site of metabolism, which can increase the half-life and oral bioavailability of a drug candidate.[7][8] While often attributed to C-F bond strength, the improved metabolic profile is also due to how fluorination alters the molecule's physicochemical properties, influencing its interaction with metabolizing enzymes.[9]

  • Modulation of Physicochemical Properties (pKa & Lipophilicity): The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bond. This powerful electron-withdrawing inductive effect can lower the pKa of nearby basic functional groups (making them less basic) or acidic groups (making them more acidic).[6] This modulation can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.[1] The effect on lipophilicity (LogP) is complex; while a single fluorine atom often increases lipophilicity, the influence of a gem-difluoro group is highly dependent on the overall molecular context.[4][5][10]

  • Conformational Control: Fluorine substitution can exert significant control over molecular conformation through steric and stereoelectronic effects, such as the gauche effect.[6][11][12] By influencing the preferred spatial arrangement of the molecule, the 3,3-difluoro-sec-butyl moiety can lock in a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[6][12]

Section 2: Synthetic Strategies for Incorporation

This compound is a primary alcohol, making its hydroxyl group a versatile handle for forming ether, ester, or other linkages to a parent molecule (often referred to as a "scaffold" or "core"). Below are detailed protocols for common and reliable synthetic transformations.

Strategy A: O-Alkylation via Williamson Ether Synthesis

This classic method is suitable for coupling this compound with molecules containing a good leaving group, such as an alkyl halide or sulfonate.

Mechanism & Rationale: The protocol involves the deprotonation of the alcohol with a strong base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a leaving group on the bioactive scaffold in an SN2 reaction. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas.

Experimental Protocol: Synthesis of a 3,3-Difluoro-sec-butyl Ether

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

  • Coupling: Add the bioactive scaffold containing a leaving group (e.g., R-Br, R-I, R-OTs) (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
Bioactive Scaffold (R-X)-1.01.0 mmol
This compound110.11 g/mol 1.2132 mg
Sodium Hydride (60%)24.00 g/mol 1.248 mg
Anhydrous THF--5 mL
Strategy B: Mitsunobu Reaction for C-O Bond Formation

The Mitsunobu reaction is an exceptionally powerful method for forming esters, ethers, and other linkages by activating an alcohol in situ.[13][14] It is particularly useful when the nucleophile is a phenol or a carboxylic acid on the bioactive scaffold. The reaction typically proceeds with a clean inversion of stereochemistry at a secondary alcohol center, although this is not relevant for the achiral this compound.[14][15]

Mechanism & Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium intermediate.[14][15] The alcohol attacks this intermediate, and after proton transfer, forms an alkoxyphosphonium salt, which is an excellent leaving group. The nucleophile (e.g., a carboxylate or phenoxide from the scaffold) then displaces the activated oxygen in an SN2 reaction.[15]

Experimental Protocol: Mitsunobu Coupling with a Phenolic Scaffold

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenolic scaffold (1.0 equivalent), this compound (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.[16] A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).

  • Purification: Purify the crude material directly by flash column chromatography. The less polar product will typically elute before the highly polar byproducts.

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
Phenolic Scaffold (Ar-OH)-1.01.0 mmol
This compound110.11 g/mol 1.5165 mg
Triphenylphosphine (PPh₃)262.29 g/mol 1.5393 mg
DIAD202.21 g/mol 1.50.29 mL
Anhydrous THF--10 mL
Strategy C: Esterification

Formation of an ester linkage is a straightforward way to connect this compound to a scaffold containing a carboxylic acid. While many coupling reagents exist, DCC (N,N'-dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst is a common and effective choice.

Mechanism & Rationale: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then forms an even more reactive N-acylpyridinium species. This compound then acts as a nucleophile, attacking the activated carbonyl to form the ester and releasing dicyclohexylurea (DCU) as a byproduct. While effective, this method can be challenging for sterically hindered alcohols or acids.[17][18][19][20]

Experimental Protocol: DCC/DMAP-Mediated Esterification

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing scaffold (1.0 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble DCU byproduct. Wash the filter cake with additional DCM.

  • Workup: Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
Carboxylic Acid Scaffold (R-COOH)-1.01.0 mmol
This compound110.11 g/mol 1.2132 mg
DCC206.33 g/mol 1.1227 mg
DMAP122.17 g/mol 0.112 mg
Anhydrous DCM--5 mL

Workflow Visualization

G cluster_1 Synthetic Strategies Scaffold_X Bioactive Scaffold (with Leaving Group X) Williamson Williamson Ether Synthesis Scaffold_X->Williamson Scaffold_OH Bioactive Scaffold (Phenolic/Carboxylic Acid) Mitsunobu Mitsunobu Reaction Scaffold_OH->Mitsunobu Esterification Esterification Scaffold_OH->Esterification DFBO This compound DFBO->Williamson NaH DFBO->Mitsunobu PPh₃, DIAD DFBO->Esterification DCC, DMAP Product_Ether Scaffold-O-(CH₂)₂CHF₂CH₃ Williamson->Product_Ether Mitsunobu->Product_Ether Product_Ester Scaffold-C(O)O-(CH₂)₂CHF₂CH₃ Mitsunobu->Product_Ester Esterification->Product_Ester

Caption: Synthetic pathways for incorporating this compound.

Section 3: Characterization of Fluorinated Products

The successful incorporation of the 3,3-difluoro-sec-butyl moiety must be confirmed through rigorous analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

  • ¹⁹F NMR Spectroscopy: This is the most direct method for confirming the presence of the fluorine atoms.[21][22] The gem-difluoro group will produce a characteristic signal in the ¹⁹F NMR spectrum.[23][24] The chemical shift and coupling patterns (J-coupling) to adjacent protons (²JFH, ³JFH) provide unambiguous proof of structure.[23][25]

  • ¹H NMR Spectroscopy: The protons adjacent to the fluorine atoms (on C2 and C4) will be split into complex multiplets due to coupling with both other protons and the fluorine atoms. This complexity is a strong indicator of successful incorporation.

  • ¹³C NMR Spectroscopy: The carbon atom bearing the two fluorine atoms (C3) will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling (¹JCF).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement of the product, confirming its elemental composition.

Section 4: Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its incorporation into bioactive molecules offers a rational strategy to enhance metabolic stability, modulate physicochemical properties, and exert conformational control. The synthetic protocols detailed in this application note—Williamson ether synthesis, Mitsunobu reaction, and DCC-mediated esterification—provide reliable and adaptable methods for researchers to access novel fluorinated analogues. Rigorous characterization, particularly using ¹⁹F NMR, is essential to confirm the successful synthesis of these target molecules, paving the way for their subsequent biological evaluation.

References

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. Available at: [Link]

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Application Note: Protocols for the Esterification of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks are of significant interest in medicinal chemistry and materials science. 3,3-Difluorobutan-1-ol is a valuable fluorinated building block, and its ester derivatives are key intermediates in the synthesis of various functional molecules. However, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the hydroxyl group, making esterification more challenging than for non-fluorinated analogs. This application note provides detailed protocols for two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification under acidic catalysis and the mild Steglich Esterification using a carbodiimide coupling agent.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] To overcome the reduced reactivity of this compound, this protocol employs a significant excess of the carboxylic acid and a strong acid catalyst, with azeotropic removal of water to drive the reaction equilibrium towards the product.

Causality of Experimental Choices
  • Excess Carboxylic Acid: Using the carboxylic acid as the limiting reagent is a cost-effective strategy given the likely higher value of the fluorinated alcohol. A large excess of the more readily available carboxylic acid increases the concentration of one reactant, shifting the equilibrium towards the ester product in accordance with Le Châtelier's principle.[3]

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic this compound.[2][4][5]

  • Dean-Stark Apparatus: The continuous removal of water, a byproduct of the reaction, is crucial for achieving high yields in Fischer esterification.[2][6] A Dean-Stark apparatus allows for the azeotropic removal of water with a suitable solvent like toluene, effectively preventing the reverse hydrolysis reaction.[6]

Experimental Protocol
  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the round-bottom flask, add the carboxylic acid (5.0 eq.), this compound (1.0 eq.), and toluene (to a concentration of 0.5 M with respect to the alcohol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq.) to the stirring reaction mixture.

  • Reaction Progression: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary
ParameterConditionRationale
Stoichiometry 5:1 Carboxylic Acid : AlcoholDrives equilibrium towards product formation.
Catalyst Conc. H₂SO₄ (10 mol%)Strong acid catalyst and dehydrating agent.
Solvent TolueneForms an azeotrope with water for its removal.
Temperature RefluxProvides necessary activation energy for the reaction.
Water Removal Dean-Stark ApparatusPrevents reverse reaction and drives equilibrium.
Experimental Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Reactants & Toluene A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux C->D E Azeotropic Water Removal (Dean-Stark) D->E F Monitor by TLC/GC-MS E->F G Cool & Quench (NaHCO₃) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9][10] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[7][10]

Causality of Experimental Choices
  • DCC (or EDC): Dicyclohexylcarbodiimide (DCC) is a coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][10] A water-soluble alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to simplify the purification process, as the urea byproduct is water-soluble.[7]

  • DMAP Catalyst: 4-Dimethylaminopyridine (DMAP) acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species, which is then readily attacked by the alcohol.[7][10] This catalytic cycle significantly accelerates the rate of esterification and suppresses side reactions.[8]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the activated intermediate and regeneration of the carboxylic acid.

Experimental Protocol
  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Dissolve the reagents in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.2-0.5 M with respect to the alcohol.

  • DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. To the cold, stirring solution, add a solution of DCC (1.2 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[8]

  • Workup:

    • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Data Summary
ParameterConditionRationale
Stoichiometry 1.2:1:1.2:0.1 Carboxylic Acid : Alcohol : DCC : DMAPNear-equimolar amounts with a slight excess of coupling agent.
Coupling Agent DCC or EDCActivates the carboxylic acid.
Catalyst DMAP (10 mol%)Acyl transfer catalyst to accelerate the reaction.
Solvent Anhydrous DCM or THFAprotic solvent to dissolve reactants.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.
Experimental Workflow

Steglich_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Add Reactants & DMAP A->B C Dissolve in Anhydrous Solvent B->C D Cool to 0 °C C->D E Add DCC Solution Dropwise D->E F Warm to RT & Stir E->F G Monitor by TLC/LC-MS F->G H Filter DCU Precipitate G->H I Aqueous Washes H->I J Dry & Concentrate I->J K Column Chromatography J->K L L K->L Pure Ester

Caption: Workflow for Steglich Esterification.

Conclusion

The successful esterification of this compound can be achieved through careful selection of the reaction methodology. The Fischer-Speier esterification offers a cost-effective, classical approach that is suitable for robust substrates, while the Steglich esterification provides a milder alternative for more sensitive molecules, proceeding under neutral conditions. The choice between these two protocols will depend on the specific carboxylic acid being used, its compatibility with strong acids, and the overall desired reaction scale and conditions. Both methods, when executed with attention to the principles outlined, provide reliable pathways to the desired fluorinated ester products.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • J&K Scientific LLC. Fischer Esterification. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • Khan Academy. Preparation of esters via Fischer esterification. [Link]

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Application Notes & Protocols: 3,3-Difluorobutan-1-ol as a Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in Agrochemicals

The introduction of fluorine atoms into active agrochemical ingredients is a cornerstone of modern crop protection chemistry. Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart significant advantages to the resulting molecules. These benefits often include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to target enzymes.[1] It is estimated that approximately 25% of licensed herbicides incorporate one or more fluorine atoms.[1] The gem-difluoro motif (CF2) is of particular importance as it serves as a lipophilic bioisostere for carbonyl groups and can significantly modulate the physicochemical properties of a molecule.[2][3]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3,3-difluorobutan-1-ol as a versatile starting material for the synthesis of high-value agrochemicals, with a primary focus on the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the synthetic rationale, provide detailed experimental protocols, and present data on the biological activity of the resulting compounds.

The 3,3-Difluorobutyl Moiety in SDHI Fungicides: A Mechanistic Rationale

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that target Complex II of the mitochondrial respiratory chain in pathogenic fungi.[4] By inhibiting the enzyme succinate dehydrogenase, these fungicides disrupt the fungus's energy production, leading to its death.[4] Many of the most effective and commercially successful SDHIs, such as bixafen and fluxapyroxad, are pyrazole carboxamides.[2][5][6]

A key structural component of these fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety.[7] The difluoromethyl group at the 3-position of the pyrazole ring is crucial for the molecule's efficacy. It is believed to enhance the binding affinity to the succinate dehydrogenase enzyme, contributing to the potent fungicidal activity.[1] this compound serves as an excellent starting point for the synthesis of this critical pyrazole intermediate.

Synthetic Pathway from this compound to a Core Agrochemical Intermediate

The following section outlines a proposed, efficient synthetic route from this compound to the key agrochemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This pathway is constructed based on established organic chemistry principles and analogous transformations found in the literature.

Workflow Diagram: Synthesis of the Core Pyrazole Intermediate

G cluster_0 From this compound to Beta-Ketoester cluster_1 Pyrazole Ring Formation cluster_2 Final Agrochemical Synthesis A This compound B 3,3-Difluorobutanal A->B PCC Oxidation C Ethyl 4,4-difluoro-3-oxobutanoate (Beta-Ketoester Intermediate) B->C Claisen Condensation D Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate C->D Reaction with Triethyl Orthoformate & Methyl Hydrazine E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (Key Agrochemical Intermediate) D->E Saponification (NaOH) F Target SDHI Fungicide (e.g., Bixafen) E->F Amide Coupling

Caption: Synthetic workflow from this compound to a key pyrazole intermediate and a final SDHI fungicide.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of the key intermediates and the final agrochemical product.

Protocol 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate from this compound

This two-step protocol describes the conversion of this compound to a key β-ketoester intermediate.

Step 1: Oxidation of this compound to 3,3-Difluorobutanal

  • Rationale: This step converts the primary alcohol into the corresponding aldehyde, which is necessary for the subsequent Claisen condensation. Pyridinium chlorochromate (PCC) is a suitable reagent for this selective oxidation.

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) at room temperature, add a solution of this compound (1.0 equivalent) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield crude 3,3-difluorobutanal. This product is often used in the next step without further purification.

Step 2: Claisen Condensation to form Ethyl 4,4-difluoro-3-oxobutanoate

  • Rationale: This reaction forms the carbon backbone of the β-ketoester, a crucial precursor for pyrazole synthesis.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C, add diethyl carbonate (1.2 equivalents) dropwise.

    • To this mixture, add the crude 3,3-difluorobutanal (1.0 equivalent) from the previous step dropwise, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 4,4-difluoro-3-oxobutanoate.

Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This protocol details the formation of the pyrazole ring and subsequent hydrolysis to the target carboxylic acid, a key building block for numerous SDHI fungicides.[7]

  • Rationale: The reaction of the β-ketoester with triethyl orthoformate and then methyl hydrazine is a classic method for the synthesis of pyrazoles.[7] The final saponification step yields the desired carboxylic acid.

  • Procedure:

    • A mixture of ethyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) and triethyl orthoformate (1.2 equivalents) in acetic anhydride is heated at 120-130 °C for 2-3 hours.

    • The reaction mixture is cooled, and the excess reagents are removed under reduced pressure.

    • The crude intermediate is dissolved in ethanol, and methyl hydrazine (1.1 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 4-6 hours.

    • After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

    • The crude ester is then hydrolyzed by heating with an aqueous solution of sodium hydroxide (2.0 equivalents) at 80-90 °C for 2-4 hours.

    • The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with cold water, and dried to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of Bixafen

This protocol describes the final amide coupling step to produce the active fungicide, bixafen.

  • Rationale: The formation of an amide bond between the pyrazole carboxylic acid and the appropriate aniline derivative is the final step in the synthesis of many pyrazole carboxamide fungicides.[2][6]

  • Procedure:

    • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 1-2 hours to form the acid chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.

    • The crude acid chloride is redissolved in a fresh portion of toluene.

    • To a separate flask containing 3',4'-dichloro-5-fluorobiphenyl-2-amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in toluene, add the solution of the acid chloride dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bixafen.

Data Presentation: Fungicidal Activity

The incorporation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety, derived from precursors like this compound, results in fungicides with potent and broad-spectrum activity. The following table summarizes the fungicidal efficacy (EC50 values) of bixafen and fluxapyroxad against various plant pathogens.

FungicideTarget PathogenDiseaseEC50 (µg/mL)Reference
Bixafen Botrytis cinereaGray Mold0.60[8]
Rhizoctonia solaniSheath Blight0.022[1]
Fluxapyroxad Sclerotinia sclerotiorumWhite Mold0.19[1]
Botrytis cinereaGray Mold--
Rhizoctonia solaniSheath Blight--
Boscalid (Reference) Botrytis cinereaGray Mold0.60[8]

Note: Further literature review is required to fill in the missing EC50 values for Fluxapyroxad against specific pathogens.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modern agrochemicals, particularly for the economically significant class of SDHI fungicides. The protocols outlined in this application note provide a clear and logical synthetic pathway from this starting material to a key pyrazole intermediate and a final fungicidal product. The strategic incorporation of the difluoromethyl group, facilitated by the use of this compound, leads to active ingredients with high efficacy against a broad spectrum of plant pathogens. This guide serves as a foundational resource for researchers and professionals in the agrochemical industry, enabling the development of next-generation crop protection solutions.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,3-difluorobutan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues, grounded in mechanistic principles and supported by authoritative literature.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter in the laboratory. Each answer provides a mechanistic explanation for the issue and offers concrete, step-by-step protocols for remediation.

Q1: My yield of this compound is low, and I'm observing a significant amount of an unsaturated byproduct by GC-MS and ¹H NMR. What is happening and how can I fix it?

A1: The likely cause is a competing elimination reaction.

This is the most common side reaction when using deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) on substrates with accessible protons, such as the precursor to this compound (likely 4-hydroxybutan-2-one or a protected variant).

Mechanistic Insight: Deoxofluorination of a ketone to a gem-difluoride is a substitution reaction. However, fluorinating agents like DAST can also act as a base, promoting an E2 elimination pathway. This is particularly problematic if the reaction temperature is too high or if the substrate is prone to forming a stable alkene. The reaction proceeds through a common intermediate, which can either undergo substitution (the desired pathway) or elimination (the side reaction).

Below is a diagram illustrating the desired fluorination pathway versus the competing elimination side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start 4-Hydroxybutan-2-one (or protected precursor) Intermediate Fluorosulfite Intermediate Start->Intermediate + DAST (or similar reagent) Intermediate_ref Fluorosulfite Intermediate Product This compound Intermediate->Product SN2-like Fluoride Attack Side_Product Elimination Byproduct (e.g., 4-hydroxybut-1-en-3-one) Intermediate_ref->Side_Product E2 Elimination (Base-promoted)

Caption: Competing pathways in the deoxofluorination of a keto-alcohol.

Troubleshooting Protocol: Minimizing Elimination Byproducts

  • Re-evaluate Your Fluorinating Agent: Standard DAST is known to cause elimination. Consider more thermally stable and less basic alternatives.

    • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often superior to DAST, exhibiting greater thermal stability and sometimes reducing elimination.[1]

    • Aminodifluorosulfinium salts (e.g., XtalFluor-E®) have been shown to provide less elimination byproduct compared to both DAST and Deoxo-Fluor in many cases.[1]

  • Strict Temperature Control:

    • Begin the reaction at a low temperature (e.g., -78 °C) and add the fluorinating agent dropwise.

    • Allow the reaction to warm slowly to room temperature. Avoid external heating unless absolutely necessary, as higher temperatures significantly favor the elimination pathway.

  • Use a Non-coordinating Solvent: Dichloromethane (DCM) or chloroform are standard choices. Avoid coordinating solvents that might stabilize charged intermediates that favor elimination.

  • Consider an Alternative Synthetic Route: If elimination remains problematic, consider a route that avoids the deoxofluorination of a ketone. For instance, methods involving the opening of an epoxide followed by conversion of the resulting alcohol to a fluoride can be employed for synthesizing vicinal difluorides, though this would lead to a different isomer (e.g., 2,3-difluorobutan-1-ol).[2]

Fluorinating Agent Typical Reaction Temp. Propensity for Elimination Handling Considerations
DAST -78 °C to RTHighThermally unstable; can decompose violently.
Deoxo-Fluor® -78 °C to RTModerate to HighMore thermally stable than DAST.[1]
Aminodifluorosulfinium Salts 0 °C to RTLow to ModerateStorage-stable, do not react violently with water.[1]
Q2: The reaction is sluggish, and after several hours, I still have a significant amount of starting material. What factors could be responsible?

A2: Incomplete reactions are typically due to reagent quality, insufficient activation, or the presence of inhibitors like water.

Mechanistic Insight: Deoxofluorinating agents are highly reactive and susceptible to hydrolysis. Trace amounts of water in the reaction vessel, solvent, or starting material will rapidly consume the reagent, rendering it inactive for the desired transformation. Additionally, the reaction requires sufficient thermal energy to proceed, but as noted in Q1, excessive heat can promote side reactions.

Troubleshooting Workflow

G Start Problem: Incomplete Reaction Check1 Is the fluorinating reagent fresh? Start->Check1 Check2 Was the reaction run under strictly anhydrous conditions? Check1->Check2 Yes Sol1 Solution: Use a freshly opened bottle or newly prepared reagent. Check1->Sol1 No Check3 Is the reaction temperature appropriate? Check2->Check3 Yes Sol2 Solution: Dry all glassware, distill solvent, and use molecular sieves. Check2->Sol2 No Sol3 Solution: Allow reaction to warm slowly to RT and hold for 12-24h. Check3->Sol3 Maybe

Caption: Step-by-step troubleshooting for an incomplete fluorination reaction.

Detailed Remediation Steps:

  • Ensure Anhydrous Conditions:

    • Oven-dry or flame-dry all glassware immediately before use.

    • Use a freshly distilled, anhydrous solvent.

    • Ensure your starting material is dry. If it is a solid, dry it under high vacuum for several hours. If it is an oil, azeotropic removal of water with toluene may be necessary.

    • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Verify Reagent Quality:

    • Use a freshly opened bottle of the fluorinating agent. Older bottles may have degraded due to incidental moisture exposure.

    • Some reagents, like DAST, have a limited shelf life and should be stored properly at low temperatures.

  • Optimize Reaction Time and Temperature:

    • While high temperatures are detrimental, some reactions require a longer time at room temperature to reach completion. Monitor the reaction by TLC or GC-MS every few hours. If the reaction has stalled at room temperature, a very slight increase in temperature (e.g., to 40 °C) can be cautiously attempted, but this increases the risk of elimination.

Part 2: Frequently Asked Questions (FAQs)
Q3: What are the most common impurities in this compound synthesis, and how can I detect and remove them?

A3: Besides the elimination byproduct discussed in Q1, other common impurities arise from the starting materials or subsequent reaction steps.

  • Unreacted Starting Material: The precursor keto-alcohol.

  • Isomeric Impurities: If the starting material contains other isomers, they will likely be converted to isomeric difluoro-alcohols. For example, contamination of a precursor like 1,3-difluorobenzene with other isomers can lead to final product impurities that are difficult to remove due to similar boiling points.[3][4]

  • Desfluoro Impurities: In some complex syntheses, impurities lacking a fluorine atom can be carried through from starting materials.[5]

  • Reagent Byproducts: Workup procedures are necessary to remove byproducts from the fluorinating agent.

Detection and Purification Strategy:

  • Detection:

    • ¹⁹F NMR: This is the most powerful technique for identifying fluorine-containing compounds. The desired product will have a characteristic signal (a triplet of triplets), while impurities will have different chemical shifts and coupling patterns.

    • GC-MS: Ideal for separating volatile components and getting mass information to identify byproducts.

    • ¹H and ¹³C NMR: Essential for confirming the overall structure and identifying non-fluorinated impurities.

  • Purification Protocol:

    • Quenching: Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Washing: Wash the organic layer with water and brine to remove water-soluble impurities.

    • Column Chromatography: This is the most effective method for purification. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The more polar alcohol product will elute later than the less polar elimination byproduct.

    • Fractional Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method for larger scales.[6]

References
  • The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. ResearchGate. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. ResearchGate. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH). [Link]

  • Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis.
  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. ResearchGate. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). [Link]

  • Process for preparing 1,3-difluorobenzene.
  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Institutes of Health (NIH). [Link]

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Technical Support Center: Purification of 3,3-Difluorobutan-1-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,3-difluorobutan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying this valuable fluorinated building block using fractional distillation. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the nuances of this separation technique, troubleshoot common issues, and ensure the highest purity of your final product.

Section 1: Compound Properties & Impurity Profile

A successful purification begins with a thorough understanding of the target compound and potential contaminants. The physical properties of this compound dictate the parameters for its distillation, while awareness of likely impurities informs the strategy for their removal.

PropertyValue / DescriptionRationale and Implications for Distillation
Molecular Formula C₄H₈F₂O-
Molecular Weight 110.10 g/mol -
Boiling Point (Predicted) 110-125 °CThe boiling point for this compound is not widely reported. However, its non-fluorinated analog, butan-1-ol, has a boiling point of 117.7 °C[1][2][3][4]. Fluorination often lowers the boiling point of structurally related compounds due to reduced intermolecular hydrogen bonding and van der Waals forces, although the increased molecular weight can have a counteracting effect. A reasonable estimate places its boiling point slightly below or near that of butan-1-ol, making atmospheric distillation feasible.
Appearance Colorless liquid (presumed)Any coloration in the crude material suggests the presence of impurities, likely high-molecular-weight byproducts from the synthesis.
Potential ImpurityPredicted Boiling PointOrigin and Rationale for Fractional Distillation
Unreacted Starting MaterialsVariableDepends on the synthetic route. For instance, if synthesized via reduction of a corresponding ester, the ester would be a high-boiling impurity.
3,3-Difluoro-1-butene Low (< 30 °C)A potential byproduct resulting from the dehydration of the alcohol, especially if acidic conditions or high temperatures were employed during synthesis or workup. Its low boiling point means it will be removed in the initial distillation fraction (forerun).
Isomeric Impurities ~110-125 °CPositional isomers or other structurally similar fluorinated alcohols could form during synthesis[5]. Their boiling points are expected to be very close to the target compound, necessitating the high separation efficiency of a packed fractionating column.
Residual Solvents VariableSolvents used in the synthesis or workup (e.g., Toluene, THF, Diethyl Ether) must be removed. Fractional distillation is effective for this, provided no azeotropes are formed.
Water 100 °CWater can form azeotropes with alcohols, complicating separation. A drying agent (e.g., MgSO₄, Na₂SO₄) should be used on the crude product before distillation.
Deoxyfluorination Byproducts VariableIf a deoxyfluorination agent like DAST was used in the synthesis, byproducts could be present.[6] These are often complex and may have a wide range of boiling points.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary? Can I use simple distillation?

A1: Simple distillation is only effective for separating liquids with boiling point differences greater than 70-100 °C or for separating a volatile liquid from a non-volatile solid.[7] Given that potential impurities in a this compound synthesis (such as isomeric byproducts) are likely to have boiling points very close to the product, fractional distillation is required. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, creating a temperature gradient that allows for a much finer separation of components with similar volatilities.[7]

Q2: Should I perform the distillation under vacuum or at atmospheric pressure?

A2: With a predicted boiling point around 110-125 °C, atmospheric pressure distillation is generally suitable for this compound. Vacuum distillation is typically reserved for compounds with boiling points above 150 °C to prevent thermal decomposition. However, if you suspect the presence of thermally sensitive impurities or if your crude material shows signs of degradation upon heating, a vacuum distillation would be a prudent choice to lower the required temperature.

Q3: What type of packing material is best for my fractionating column?

A3: The choice of packing material influences separation efficiency. For laboratory-scale purification of fine chemicals, structured packing (like wire gauze) or random packing (like Raschig rings or Pro-Pak® metal packing) is recommended.[8][9][10] These materials offer a high surface area-to-volume ratio, which translates to a higher number of theoretical plates and better separation. For high-efficiency separations, structured packing is often superior.[10][11]

Q4: How do I know when my product is distilling?

A4: The key indicator is a stable temperature reading at the distillation head (the thermometer just below the condenser). As the vapor of the pure compound reaches the thermometer, the temperature will rise and then plateau at the compound's boiling point. This stable temperature should be maintained throughout the collection of that fraction.[7] A fluctuating temperature indicates that the separation is poor or that you are between fractions.

Section 3: Detailed Experimental Protocol for Fractional Distillation

This protocol outlines the purification of crude this compound on a laboratory scale.

1. Pre-Distillation Preparation:

  • Dry the Crude Material: Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) to the crude liquid. Swirl and let it stand for at least 30 minutes to remove residual water, which could otherwise form an azeotrope.
  • Filter: Decant or filter the dried liquid into a round-bottom flask suitable for distillation (the distillation pot). The flask should be no more than two-thirds full.
  • Add Boiling Chips: Add 2-3 new boiling chips or a magnetic stir bar to the distillation pot to ensure smooth boiling and prevent bumping.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and securely clamped.
  • Pack the fractionating column with a suitable material (e.g., stainless steel structured packing).
  • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
  • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
  • Arrange a series of clean, labeled receiving flasks to collect different fractions (forerun, main fraction, and residue).

3. Distillation Procedure:

  • Begin heating the distillation pot gently using a heating mantle.
  • Observe the liquid as it begins to boil. A ring of condensation should slowly start to rise up the fractionating column. A slow, gradual ascent is crucial for achieving good separation.[7]
  • Collect the Forerun: The first liquid to distill will be the lowest-boiling impurities (e.g., residual solvents, dehydration byproducts). The head temperature may be unstable during this phase. Collect this fraction in the first receiving flask until the head temperature stabilizes at the boiling point of your target compound.
  • Collect the Main Fraction: Once the head temperature holds steady at the expected boiling point of this compound, switch to a new, clean receiving flask. Collect the pure product while the temperature remains constant. Record the stable boiling point and the barometric pressure.
  • Monitor the Temperature: If the temperature begins to drop, it may indicate that all the product has distilled. If it rises sharply, it means a higher-boiling impurity is beginning to distill. In either case, stop collecting the main fraction and switch to a new receiving flask.
  • Shutdown: Stop heating and allow the apparatus to cool completely before disassembling. Never distill to dryness, as this can concentrate potentially explosive peroxides or other unstable residues.

Visualizations

Fractional Distillation Apparatus

G cluster_setup Fractional Distillation Setup cluster_condenser Cooling System pot Distilling Flask (Round Bottom) + Boiling Chips column Fractionating Column (Packed) pot->column Vapor Rises head Distillation Head column->head thermometer Thermometer head->thermometer Bulb position is critical condenser Condenser head->condenser Vapor adapter Adapter condenser->adapter Condensate (Distillate) water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver heating Heating Mantle heating->pot Heat Source water_in Water In water_in->condenser

Caption: Diagram of a standard laboratory fractional distillation apparatus.

Section 4: Troubleshooting Guide

This guide addresses common problems encountered during the fractional distillation of this compound.

Q: My distillation is extremely slow, or the condensation ring won't rise up the column. What's wrong?

A: This is typically due to insufficient heating or excessive heat loss.

  • Cause 1: Insufficient Heat Input. The energy supplied is not enough to both vaporize the liquid and overcome heat loss to the surroundings.

    • Solution: Gradually increase the temperature setting on the heating mantle. Ensure the mantle is the correct size for the flask to provide even heating.

  • Cause 2: Excessive Heat Loss. The fractionating column is losing too much heat to the laboratory environment.

    • Solution: Insulate the distillation head and fractionating column by wrapping them with glass wool or aluminum foil. This is especially important for higher-boiling compounds.[7]

Q: The temperature at the distillation head is fluctuating and won't stabilize. Why?

A: A fluctuating head temperature is a classic sign of poor separation or improper technique.

  • Cause 1: Heating Rate is Too High. Boiling the mixture too vigorously causes different components to travel up the column together, preventing the establishment of a proper temperature gradient.

    • Solution: Reduce the heating rate. The ideal distillation rate is slow and steady, typically 1-2 drops per second into the receiving flask.

  • Cause 2: Improper Thermometer Placement. If the thermometer bulb is too high, it won't accurately register the temperature of the vapor entering the condenser. If it's too low, it will be affected by the boiling liquid in the pot, leading to an artificially high reading.

    • Solution: Ensure the top of the thermometer bulb is exactly level with the bottom of the condenser side-arm.

  • Cause 3: Presence of an Azeotrope. If your crude material contains water or another solvent that forms an azeotrope with the product, you may see a stable boiling point that is different from the expected value, or the temperature may be unstable.

    • Solution: Ensure the crude material was thoroughly dried before starting the distillation. If a solvent azeotrope is suspected, an initial simple distillation may be required to remove the bulk of the solvent before a final fractional distillation.

Q: The liquid in the distillation pot is "bumping" violently instead of boiling smoothly. How do I fix this?

A: Bumping occurs when the liquid becomes superheated and vaporizes in a sudden burst.

  • Cause 1: Ineffective or Old Boiling Chips. Boiling chips work by providing nucleation sites for bubbles to form. They lose their effectiveness once they have been used and cooled.

    • Solution: Always use fresh boiling chips for every distillation. If you must stop a distillation and restart it, add new boiling chips to the cooled liquid.

  • Cause 2: No Stirring. For larger scale distillations or when using a vacuum, a magnetic stir bar is more effective than boiling chips.

    • Solution: Use a magnetic stir plate and a PTFE-coated stir bar in the distillation pot to ensure constant agitation and smooth boiling.

Troubleshooting Logic Flow

G problem Problem Encountered temp_unstable Unstable Head Temperature problem->temp_unstable slow_dist Slow / No Distillation problem->slow_dist bumping Violent Bumping problem->bumping cause_heat_rate Cause: Heating rate too high? temp_unstable->cause_heat_rate cause_thermo_pos Cause: Thermometer position incorrect? temp_unstable->cause_thermo_pos cause_heat_low Cause: Heat input too low? slow_dist->cause_heat_low cause_heat_loss Cause: Excessive heat loss? slow_dist->cause_heat_loss cause_boil_chips Cause: No/old boiling chips or no stirring? bumping->cause_boil_chips sol_reduce_heat Solution: Reduce heating rate. Aim for 1-2 drops/sec. cause_heat_rate->sol_reduce_heat sol_adjust_thermo Solution: Adjust thermometer bulb to be level with condenser arm. cause_thermo_pos->sol_adjust_thermo sol_increase_heat Solution: Gradually increase heating mantle power. cause_heat_low->sol_increase_heat sol_insulate Solution: Insulate column and head with glass wool or foil. cause_heat_loss->sol_insulate sol_add_chips Solution: Add fresh boiling chips or use a magnetic stir bar. cause_boil_chips->sol_add_chips

Caption: A flowchart for troubleshooting common fractional distillation issues.

Section 5: Safety Precautions

Working with fluorinated alcohols requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all distillations inside a certified chemical fume hood to avoid inhalation of potentially harmful vapors.[12][13][14] Fluorinated compounds can have varying toxicities, and heating increases vapor pressure.

  • Fire Safety: Butanols are flammable liquids.[3] Ensure the distillation apparatus is assembled away from ignition sources. Use a heating mantle controlled by a variable transformer; never use an open flame. Have a Class B fire extinguisher readily accessible.

  • Handling: Avoid direct contact with the skin and eyes. Fluorinated compounds can be irritating or toxic upon absorption.[15]

  • Waste Disposal: Dispose of all chemical waste, including the forerun and distillation residue, in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour chemical waste down the drain.[16]

References

  • Physics Wallah. (2023, October 2). Butan-1-ol Formula - Structure, Properties, Uses, Risk. [Link]

  • Chemistry Stack Exchange. (2017, April 10). Boiling points of Butan-2-ol and Butan-1-ol. [Link]

  • Wikipedia. 1-Butanol. [Link]

  • Study.com. Butanol | Boiling Point, Structure & Density. [Link]

  • Beilstein Journals. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

  • Pope Scientific, Inc. Fractionating Column Packing | Pro-Pak Column Packing. [Link]

  • AIDIC - Italian Association of Chemical Engineering. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • DTU National Food Institute. (2013, October 23). Extensive use of fluorinated substances with potentially harmful effects. [Link]

  • Center for Environmental Health. FACTsheet - Fluorinated Additives. [Link]

  • Kuber Precision Technology. 3 Distillation Column Packing Types: Choose the Best. [Link]

  • ResearchGate. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

  • Cheresources.com Community. (2009, March 30). Loss Of Temperature In Distillation Column. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • ACS Publications. Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. [Link]

  • EPCM Holdings. Distillation Columns: Plates and Packing. [Link]

  • Quora. How to determine the correct temperature to use for fractional distillation based on the boiling points of two liquids. [Link]

  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • Wikipedia. Fractionating column. [Link]

  • NIH National Center for Biotechnology Information. Fluorocarbons (PFAS)—The Forever Chemicals. [Link]

  • Ambani Metal. Fractionating Distillation Column Manufacturer & Supplier. [Link]

  • ResearchGate. Synthesis of three impurities in ezetimibe. [Link]

Sources

Technical Support Center: Synthesis of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-difluorobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical candidates.[1] However, the synthesis of molecules like this compound is not without its challenges. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate common synthetic hurdles, particularly the formation of unwanted byproducts.

Overview of Synthetic Strategies

Two primary and robust synthetic routes are commonly employed to prepare this compound. The choice of strategy often depends on starting material availability, scale, and safety considerations. Understanding both pathways is crucial for effective troubleshooting.

Route A: Deoxofluorination of a Hydroxyketone Route B: Reduction of a Difluorinated Butyrate Ester

Synthetic_Routes cluster_A Route A: Deoxofluorination cluster_B Route B: Ester Reduction A_start 4-Hydroxybutan-2-one A_reagent Fluorinating Agent (e.g., DAST) A_start->A_reagent Deoxofluorination A_mid 3,3-Difluoro-1,4-butanediol (Intermediate) A_end This compound A_reagent->A_end B_start Ethyl Acetoacetate B_mid Ethyl 3,3-difluorobutanoate B_start->B_mid Fluorination B_reagent Reducing Agent (e.g., LiAlH₄) B_mid->B_reagent Reduction B_end This compound B_reagent->B_end

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific issues encountered during the synthesis of this compound, organized by synthetic route.

Route A: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)

This route typically involves the conversion of a carbonyl group in a precursor like 4-hydroxybutan-2-one to a geminal difluoride. DAST is a common reagent for this transformation, but its use requires careful control to avoid side reactions.[2]

Problem 1: Significant presence of an unsaturated byproduct, 3-fluoro-3-buten-1-ol.

Possible Causes:

  • High Reaction Temperature: DAST-mediated fluorination of ketones can be accompanied by an elimination reaction, particularly with enolizable ketones.[3] This E2-type elimination is highly temperature-dependent and competes with the desired nucleophilic substitution.

  • Slow Reagent Addition: A localized excess of DAST can generate heat, promoting the elimination pathway.

  • Substrate Complexity: The presence of the hydroxyl group in the starting material can complicate the reaction, potentially leading to other decomposition pathways if not properly managed.

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of DAST. Do not allow the reaction to warm above 0 °C until the fluorination is complete. Most alcohol fluorinations are conducted from -78 °C to room temperature.[4]

  • Slow, Dropwise Addition: Add the DAST solution to the substrate solution dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring. This ensures proper heat dissipation and prevents localized high concentrations of the reagent.

  • Use of a Non-coordinating Solvent: Dichloromethane (DCM) is a standard solvent choice.[2] It is relatively inert and has a low freezing point, making it suitable for the required reaction conditions.

DAST_Mechanism Start 4-Hydroxybutan-2-one + DAST Intermediate Alkoxyaminosulfur Difluoride Intermediate Start->Intermediate Desired_Path SN2 Attack by F⁻ Intermediate->Desired_Path Low Temp (-78 °C) Side_Path E2 Elimination Intermediate->Side_Path High Temp (> 0 °C) Product This compound (Desired Product) Desired_Path->Product Byproduct 3-Fluoro-3-buten-1-ol (Vinyl Fluoride Byproduct) Side_Path->Byproduct

Sources

Technical Support Center: Optimizing DAST Fluorination of Butane-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the diethylaminosulfur trifluoride (DAST) mediated fluorination of butane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile yet challenging transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our focus is on the causality behind experimental choices to empower you with the knowledge to refine your reaction conditions for optimal outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The fluorination of butane-1,3-diol with DAST is a nuanced process where the desired mono- or di-fluorinated products can be elusive due to competing side reactions. This section addresses the most common challenges in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Issue 1: Low Yield of Fluorinated Products and a Preponderance of an Unidentified Byproduct.

Question: I am attempting to fluorinate butane-1,3-diol with DAST, but I am observing very low yields of the expected 1-fluoro-3-butanol or 1,3-difluorobutane. Instead, my primary product is a different, sulfur-containing compound. What is happening and how can I fix it?

Answer: This is a classic and well-documented challenge when fluorinating 1,3-diols with DAST. The major byproduct you are likely isolating is a cyclic sulfite ester .[1]

Causality: The reaction of DAST with an alcohol proceeds through an alkoxyaminosulfur difluoride intermediate.[2] In the case of a 1,3-diol, once the first hydroxyl group has reacted with DAST, the resulting intermediate can undergo a rapid intramolecular cyclization with the neighboring hydroxyl group. This intramolecular reaction is often kinetically favored over the intermolecular nucleophilic attack by fluoride required to form the C-F bond. This leads to the formation of a stable six-membered cyclic sulfite ester, effectively consuming your starting material and DAST without producing the desired fluorinated product.

Visualizing the Competing Pathways:

Butane-1,3-diol Butane-1,3-diol Alkoxyaminosulfur difluoride intermediate Alkoxyaminosulfur difluoride intermediate Butane-1,3-diol->Alkoxyaminosulfur difluoride intermediate + DAST Fluorinated Product Fluorinated Product Alkoxyaminosulfur difluoride intermediate->Fluorinated Product + F- (SN2) Cyclic Sulfite Ester Cyclic Sulfite Ester Alkoxyaminosulfur difluoride intermediate->Cyclic Sulfite Ester Intramolecular Cyclization

Caption: Competing reaction pathways in the DAST fluorination of butane-1,3-diol.

Troubleshooting Steps:

  • Temperature Control is Critical: The rate of the intramolecular cyclization is highly temperature-dependent.

    • Action: Perform the reaction at very low temperatures. Start the DAST addition at -78 °C (dry ice/acetone bath) and maintain this temperature for the duration of the reaction. Avoid allowing the reaction to warm to room temperature, as this will significantly favor the formation of the cyclic sulfite.[3][4]

  • Slow Addition of DAST: Adding the DAST slowly to a solution of the diol ensures that the concentration of the alkoxyaminosulfur difluoride intermediate is kept low at any given time, which can disfavor the intramolecular pathway.

    • Action: Use a syringe pump for a slow, controlled addition of DAST to your cooled solution of butane-1,3-diol.

  • Solvent Choice: While dichloromethane (DCM) is a common solvent for DAST fluorinations, exploring less polar solvents might influence the reaction pathway.[3]

    • Action: Consider running test reactions in solvents such as diethyl ether or toluene to see if byproduct formation is suppressed.

  • Consider Alternative Reagents: If cyclic sulfite formation remains a significant issue, DAST may not be the optimal reagent for this specific transformation.

    • Action: Investigate more modern and sterically hindered fluorinating reagents that may have a lower propensity for forming cyclic intermediates. Reagents like Deoxo-Fluor™ or PyFluor may offer better selectivity.[5]

Issue 2: Poor Selectivity Between Monofluorination and Difluorination.

Question: I am trying to synthesize 1-fluoro-3-butanol, but my reaction yields a mixture of the starting diol, the desired monofluorinated product, and the difluorinated byproduct. How can I improve the selectivity for monofluorination?

Answer: Achieving selective monofluorination of a small, symmetric diol like butane-1,3-diol is challenging due to the similar reactivity of the two hydroxyl groups. The key to enhancing selectivity lies in controlling the stoichiometry of the reagents.

Causality: The fluorination of the second hydroxyl group is a competing consecutive reaction. If an excess of DAST is present after the first fluorination, the remaining hydroxyl group will also be converted to a fluoride.

Troubleshooting Steps:

  • Stoichiometric Control of DAST: This is the most critical parameter for achieving monofluorination.

    • Action: Use a slight excess, but no more than 1.1-1.2 equivalents, of DAST relative to the butane-1,3-diol.[3] This will ensure there is enough reagent to react with one hydroxyl group, but not enough to drive the reaction to the difluorinated product.

  • Reverse Addition: Instead of adding DAST to the diol, consider adding the diol solution slowly to the DAST solution.

    • Action: This "inverse addition" maintains a high concentration of DAST, which might favor the initial reaction and allow for better control at the point of equivalence.

  • Reaction Monitoring: Closely monitor the reaction progress.

    • Action: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the appearance of the mono- and di-fluorinated products. Quench the reaction when the desired ratio of products is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with DAST?

A1: DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.

  • Moisture Sensitivity: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Instability: DAST can decompose explosively when heated above 90 °C. Never heat a reaction containing DAST. Reactions are typically run at low temperatures.

  • Quenching: Quench the reaction carefully by slowly adding it to a stirred, cooled solution of saturated aqueous sodium bicarbonate.

  • Storage: Store DAST in a tightly sealed container, preferably in a freezer, away from incompatible materials like water and acids.

Q2: My reaction seems to be stalled; I see unreacted starting material even after several hours. What should I do?

A2: A stalled reaction can be due to several factors:

  • Reagent Quality: DAST can degrade over time, especially if not stored properly. Use a fresh bottle or a recently opened one.

  • Insufficient Reagent: While an excess is detrimental for monofluorination, too little DAST will result in an incomplete reaction. Ensure accurate measurement of your reagents.

  • Low Temperature: While low temperatures are necessary to prevent side reactions, they also slow down the desired fluorination. If the reaction is clean but slow at -78 °C, you can try allowing it to slowly warm to -40 °C or 0 °C while carefully monitoring for the formation of byproducts.

Q3: Are there any tell-tale signs of rearrangement reactions with butane-1,3-diol?

A3: While less common with simple diols compared to more complex structures, carbocationic rearrangements can occur, especially if the reaction is run under conditions that favor an SN1 mechanism (e.g., warmer temperatures).[2] For butane-1,3-diol, a potential rearrangement could involve a hydride shift. The most definitive way to identify rearrangement products is through careful characterization of all isolated products by NMR spectroscopy and Mass Spectrometry.

Q4: What is the best way to purify the fluorinated butanol products?

A4: The crude product after workup will likely contain the desired fluorinated alcohol(s), unreacted diol, and potentially the cyclic sulfite.

  • Column Chromatography: Purification by silica gel column chromatography is the most common method.[3] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The less polar difluorinated product will elute first, followed by the monofluorinated product, and finally the more polar starting diol. The cyclic sulfite will also have a distinct polarity and can be separated.

Experimental Protocols

General Protocol for DAST Fluorination of an Alcohol

This protocol is a general starting point and should be optimized for butane-1,3-diol based on the troubleshooting advice above.

Materials:

  • Butane-1,3-diol (1.0 eq)

  • (Diethylamino)sulfur Trifluoride (DAST) (1.1-2.2 eq, depending on desired product)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve butane-1,3-diol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DAST (1.1 eq for monofluorination, 2.2 eq for difluorination) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully quench it by slowly transferring the reaction mixture to a separate flask containing a vigorously stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃.

  • Allow the quenched mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table

ParameterRecommendation for MonofluorinationRecommendation for DifluorinationRationale
DAST Equivalents 1.1 - 1.2 eq> 2.2 eqStoichiometry controls the extent of reaction.
Temperature -78 °C-78 °C, may allow slow warmingMinimizes side reactions, especially cyclic sulfite formation.
Solvent Anhydrous DCMAnhydrous DCMCommon solvent for DAST, but others can be explored.
Addition Method Slow dropwise addition of DASTSlow dropwise addition of DASTControls exotherm and minimizes local high concentrations.
Reaction Time 2 - 4 hours (monitor)4 - 8 hours (monitor)Reaction rates can be slow at low temperatures.

Logical Workflow for Optimization

cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Troubleshooting Start Define Goal: Monofluorination or Difluorination? Stoichiometry Set DAST Equivalents: 1.1 eq (Mono) or 2.2 eq (Di) Start->Stoichiometry Conditions Initial Conditions: -78 °C, Anhydrous DCM Stoichiometry->Conditions RunRxn Run Reaction with Slow DAST Addition Conditions->RunRxn Monitor Monitor by TLC/GC RunRxn->Monitor Analyze Analyze Product Mixture: Yield, Selectivity, Byproducts Monitor->Analyze Decision Success? Analyze->Decision Troubleshoot Troubleshoot: - Low Yield? - Poor Selectivity? - Cyclic Sulfite? Decision->Troubleshoot No End Purify Product Decision->End Yes Optimize Optimize: - Temperature - Addition Rate - Solvent Troubleshoot->Optimize Optimize->RunRxn

Caption: A logical workflow for optimizing the DAST fluorination of butane-1,3-diol.

References

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available from: [Link]

  • Shellhamer, D. F., et al. Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 10a, 4th ed. Georg Thieme Verlag, Stuttgart.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Wikipedia. Fluorination with aminosulfuranes. Available from: [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-difluorobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this valuable fluorinated building block. Our aim is to equip you with the necessary knowledge to anticipate challenges, ensure safety, and optimize your synthetic process.

Introduction to the Synthetic Challenge

The introduction of a gem-difluoro group into a molecule can significantly enhance its metabolic stability and lipophilicity, making this compound a desirable intermediate in pharmaceutical and agrochemical research. However, its synthesis, particularly at scale, presents a unique set of challenges primarily centered around the fluorination step and the purification of the final product. This guide will focus on a common and practical synthetic approach: the deoxofluorination of a readily available β-ketoester followed by reduction.

Proposed Synthetic Pathway

A viable and scalable two-step synthesis of this compound is outlined below. This pathway is cost-effective and utilizes readily available starting materials.

Synthesis_Pathway cluster_0 Step 1: Deoxofluorination cluster_1 Step 2: Reduction Ethyl_3_oxobutanoate Ethyl 3-oxobutanoate Ethyl_3_3_difluorobutanoate Ethyl 3,3-difluorobutanoate Ethyl_3_oxobutanoate->Ethyl_3_3_difluorobutanoate Deoxofluorination Fluorinating_Agent Fluorinating Agent (e.g., Deoxo-Fluor®) Fluorinating_Agent->Ethyl_3_3_difluorobutanoate 3_3_difluorobutan_1_ol This compound Ethyl_3_3_difluorobutanoate->3_3_difluorobutan_1_ol Ester Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4) Reducing_Agent->3_3_difluorobutan_1_ol

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most significant safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the use of deoxofluorinating agents. Diethylaminosulfur trifluoride (DAST) is a common laboratory-scale reagent, but it is notoriously thermally unstable and can decompose explosively, especially at temperatures above 50°C.[1][2] For scale-up, it is imperative to use safer, more thermally stable alternatives.

Q2: What are the recommended safer alternatives to DAST for scale-up?

A2: For larger-scale syntheses, we strongly recommend using commercially available, thermally more stable fluorinating agents. These include:

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): While still requiring careful handling, it is generally considered safer than DAST for scale-up operations.[1]

  • XtalFluor-E® and XtalFluor-M® : These are crystalline solids with significantly improved thermal stability compared to DAST and Deoxo-Fluor®, making them much safer for large-scale applications.[3]

Q3: What are the common byproducts in the deoxofluorination of ethyl 3-oxobutanoate?

A3: The most common byproducts are elimination products, such as vinyl fluorides, which arise from the deprotonation of the intermediate carbocation.[4] Rearrangement products can also be observed, although they are less common with this specific substrate. Careful control of reaction temperature is crucial to minimize these side reactions.

Q4: Why is the purification of this compound challenging?

A4: this compound is a relatively small, polar molecule with a hydroxyl group, which makes it partially soluble in water. This property complicates extractive work-ups and can lead to product loss. Its boiling point is also likely to be in a range where co-distillation with residual solvents or impurities can occur.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of techniques is recommended:

  • ¹⁹F NMR Spectroscopy: This is an invaluable tool for monitoring the progress of the fluorination reaction and for identifying and quantifying fluorinated byproducts.[5][6]

  • ¹H NMR Spectroscopy: Useful for confirming the overall structure of the product and intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product and for identifying volatile impurities.[7][8]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield in the Deoxofluorination Step

Q: My deoxofluorination of ethyl 3-oxobutanoate is giving a low yield of ethyl 3,3-difluorobutanoate. What are the likely causes and how can I improve it?

A: Low yields in this step can be attributed to several factors. Here is a troubleshooting workflow to diagnose and resolve the issue:

Low_Yield_Troubleshooting cluster_solutions Potential Solutions Start Low Yield of Ethyl 3,3-difluorobutanoate Check_Reagent_Quality 1. Verify Quality of Fluorinating Agent Start->Check_Reagent_Quality Check_Reaction_Conditions 2. Review Reaction Conditions Check_Reagent_Quality->Check_Reaction_Conditions Reagent OK Sol_Reagent Use fresh, high-purity fluorinating agent. Check_Reagent_Quality->Sol_Reagent Incomplete_Reaction 3. Assess for Incomplete Reaction Check_Reaction_Conditions->Incomplete_Reaction Conditions Correct Sol_Conditions Optimize temperature and reaction time. Ensure anhydrous conditions. Check_Reaction_Conditions->Sol_Conditions Byproduct_Formation 4. Analyze for Byproduct Formation Incomplete_Reaction->Byproduct_Formation Reaction Complete Sol_Incomplete Increase reaction time or temperature cautiously. Consider adding a slight excess of fluorinating agent. Incomplete_Reaction->Sol_Incomplete Workup_Losses 5. Evaluate Work-up Procedure Byproduct_Formation->Workup_Losses Minimal Byproducts Sol_Byproducts Lower reaction temperature to minimize elimination. Consider a more selective fluorinating agent. Byproduct_Formation->Sol_Byproducts Sol_Workup Optimize extraction solvent and pH. Minimize aqueous contact time. Workup_Losses->Sol_Workup

Caption: Troubleshooting workflow for low yield in deoxofluorination.

Problem 2: Thermal Management and Runaway Reactions

Q: I am concerned about the exothermic nature of the fluorination reaction during scale-up. How can I mitigate the risk of a thermal runaway?

A: Excellent question. Proactive thermal management is critical for safety. Here are key strategies:

  • Choice of Reactor: For larger scale, a jacketed glass reactor with good overhead stirring and a reliable cooling system is essential.

  • Controlled Reagent Addition: The fluorinating agent should be added slowly and sub-surface to the reaction mixture. The addition rate should be controlled to maintain the desired internal temperature.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat of reaction more effectively.

  • Real-time Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously. An automated shutdown system linked to the temperature probe is highly recommended for unattended or large-scale reactions.

  • Thermal Hazard Assessment: Before proceeding with a large-scale reaction, a thorough thermal hazard evaluation, such as Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC), should be performed on the reaction mixture to determine the onset temperature of any exothermic decomposition.[9]

Problem 3: Difficult Purification of the Final Product

Q: I am struggling to isolate pure this compound after the reduction step. My product is either contaminated or I am experiencing significant losses during work-up. What can I do?

A: The purification of this polar alcohol requires a careful approach. Consider the following:

  • Initial Quench and Extraction: After the reduction, carefully quench the reaction with a saturated solution of ammonium chloride or a mild acid. For extraction, use a solvent that has a good partition coefficient for your product but is immiscible with water, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Brine Wash: After the organic extractions, wash the combined organic layers with brine (saturated NaCl solution) to help remove excess water and some water-soluble impurities.

  • Drying and Solvent Removal: Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure, being careful not to lose your product due to its potential volatility.

  • Purification by Distillation: Fractional distillation under reduced pressure is the most viable method for large-scale purification. A good vacuum and a fractionating column are necessary to separate the product from closely boiling impurities.

  • Chromatography (for smaller scale or high purity): For very high purity, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.[10]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 3,3-difluorobutanoate

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (for 1 mol scale)
Ethyl 3-oxobutanoate141-97-9130.14130.14 g (1.0 mol)
Deoxo-Fluor®202289-38-1221.23265.5 g (1.2 mol)
Dichloromethane (DCM)75-09-284.931 L

Procedure:

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel under a nitrogen atmosphere.

  • Charge the flask with ethyl 3-oxobutanoate (130.14 g, 1.0 mol) and dichloromethane (1 L).

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add Deoxo-Fluor® (265.5 g, 1.2 mol) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and wash it with water (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,3-difluorobutanoate.

Protocol 2: Scale-Up Reduction of Ethyl 3,3-difluorobutanoate

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (for 1 mol scale)
Ethyl 3,3-difluorobutanoate2368-93-6152.14152.14 g (1.0 mol)
Sodium borohydride (NaBH₄)16940-66-237.8356.7 g (1.5 mol)
Ethanol64-17-546.071.5 L

Procedure:

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe under a nitrogen atmosphere.

  • Charge the flask with sodium borohydride (56.7 g, 1.5 mol) and ethanol (1 L).

  • Cool the suspension to 0°C using an ice-water bath.

  • In a separate flask, dissolve ethyl 3,3-difluorobutanoate (152.14 g, 1.0 mol) in ethanol (500 mL).

  • Slowly add the solution of the ester to the sodium borohydride suspension over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the excess sodium borohydride until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

References

  • Hu, J., et al. (2020). Contemporary synthetic strategies in organofluorine chemistry.
  • Hudlicky, M. (1996). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. In Organic Reactions (pp. 513-637). John Wiley & Sons, Inc.
  • Wikipedia. (2023). Diethylaminosulfur trifluoride. [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Process Safety Management. [Link]

  • Sandia National Laboratories. (n.d.). Li-ion Batteries Thermal Runaway Risk Grading and Prediction. [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.
  • Purdue University. (n.d.). Thermal hazard evaluation of flow processes. [Link]

  • Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
  • University of California, Santa Barbara. (n.d.). Fluorine NMR. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Organic Syntheses. (2019). Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. [Link]

  • Methods in Molecular Biology. (2018). GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol. [Link]

  • Organic Process Research & Development. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. [Link]

  • PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. [Link]

  • Egyptian Journal of Medical Human Genetics. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. [Link]

  • Journal of Analytical Methods in Chemistry. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]

  • Indian Journal of Chemistry. (1982). Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Fluorinated alcohols: Powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. [Link]

  • Journal of Molecular Structure: THEOCHEM. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). [Link]

  • ChemBK. (n.d.). Ethyl 3-oxobutanoate. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. [Link]

  • PubChem. (n.d.). Ethyl 3,3-difluoropropanoate. [Link]

  • Journal of Loss Prevention in the Process Industries. (2012). Thermal runaway incidents – Safety procedures for burns and potential smoke inhalation. [Link]

  • ResearchGate. (2019). Analysis of Floral Scent Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • BMC Biotechnology. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]

  • ResearchGate. (2013). GC/GC-MS Analysis, Isolation and Identification of Bioactive Essential Oil Components from the Bhutanese Medicinal Plant, Pleurospermum Amabile. [Link]

  • ResearchGate. (2018). Physicochemical and Bioassay Directed GC-MS Analyses of Chloroform Extract of Pteris cretica L.. [Link]

  • PubChem. (n.d.). Ethyl 3,3-dimethylbutyrate. [Link]

  • PubChem. (n.d.). CID 60643507. [Link]

Sources

preventing elimination reactions during 3,3-difluorobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,3-Difluorobutan-1-ol

A Guide to Preventing Elimination Side Reactions

Welcome to the technical support guide for the synthesis of this compound. As a key building block in medicinal chemistry and materials science, the successful synthesis of this fluorinated alcohol is crucial. However, a common and significant challenge is the formation of elimination byproducts, which can drastically reduce yields and complicate purification.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you suppress these unwanted side reactions and optimize your synthesis.

Troubleshooting & FAQs: Minimizing Elimination Reactions

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reduction of ethyl 3,3-difluorobutanoate.

Question 1: My yield of this compound is low, and I'm observing a significant amount of a volatile, unsaturated impurity by GC-MS and ¹⁹F NMR. What is happening?

Answer: You are likely observing the results of a base-promoted elimination reaction.[1][2] During the reduction of the precursor ester (ethyl 3,3-difluorobutanoate), the reaction conditions, particularly the choice of reducing agent and the resulting basicity, can promote the elimination of hydrogen fluoride (HF) to form unsaturated fluorinated byproducts like 3-fluoro-3-buten-1-ol or 3-fluoro-2-buten-1-ol.

The core issue is the increased acidity of the protons on the carbon adjacent (alpha) to the gem-difluoro group. The strong electron-withdrawing effect of the two fluorine atoms makes these protons susceptible to abstraction by a base.[1]

Question 2: What is the specific mechanism of this elimination reaction, and why is it so prevalent with fluorinated compounds?

Answer: The elimination in this context likely proceeds via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism.[1][3] This multi-step pathway is common for substrates with a poor leaving group (like fluoride) and acidic protons.[1][3]

The mechanism unfolds as follows:

  • Deprotonation: A base in the reaction mixture removes a proton from the C2 position (alpha to the CF₂ group), forming a carbanion intermediate. This is the "Conjugate Base" formation.[3]

  • Elimination: The resulting carbanion is stabilized, and subsequently, a fluoride ion is expelled to form a carbon-carbon double bond.

The C-F bond is very strong, making a concerted (E2) or carbocation-based (E1) mechanism less likely.[1] However, the high electronegativity of fluorine significantly acidifies the adjacent C-H bonds, favoring the carbanion-mediated E1cB pathway.[1][4][5]

Mechanism Overview: Desired Reduction vs. Competing Elimination

G cluster_0 Desired Reduction Pathway cluster_1 Competing E1cB Elimination Pathway A Ethyl 3,3-difluorobutanoate B Tetrahedral Intermediate A->B C 3,3-difluorobutanal (unstable intermediate) B->C D This compound (TARGET PRODUCT) C->D E Ethyl 3,3-difluorobutanoate F Carbanion Intermediate E->F G Ethyl 3-fluorobut-2-enoate (ELIMINATION BYPRODUCT) F->G

Caption: Desired reduction pathway versus the E1cB elimination side reaction.

Question 3: How does my choice of reducing agent affect the formation of these elimination byproducts?

Answer: The choice of reducing agent is one of the most critical factors. A highly reactive and basic reducing agent will favor the elimination pathway.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent.[6][7] While it can effectively reduce the ester, its high reactivity and the strongly basic nature of the resulting aluminum alkoxide intermediates can significantly promote the E1cB elimination.[8][9] Its use often requires cryogenic temperatures (-78 °C) to temper this side reaction, which can be challenging to scale.

  • Sodium Borohydride (NaBH₄): NaBH₄ is a much milder reducing agent than LiAlH₄.[6] It is generally not strong enough to reduce esters on its own.[7][10] However, its reactivity can be enhanced by using it in combination with a Lewis acid or by performing the reaction in an alcohol solvent at elevated temperatures. These modified NaBH₄ systems are often the preferred choice as they provide a better balance of reactivity and selectivity, generating fewer basic byproducts and thus minimizing elimination.

Question 4: What are the optimal reaction conditions (temperature, solvent) to minimize elimination?

Answer: Low temperature is paramount. The elimination reaction typically has a higher activation energy than the desired reduction.

  • Temperature: We strongly recommend maintaining a low reaction temperature, ideally between -40 °C and 0 °C , especially during the addition of the reducing agent. After the initial reduction, the temperature can be allowed to slowly rise to room temperature to ensure the reaction goes to completion.

  • Solvent: Protic solvents like ethanol or methanol are often preferred when using NaBH₄. They can participate in the reaction, acting as a proton source to quench reactive intermediates and temper the basicity of the medium. When using stronger reducing agents like LiAlH₄, an aprotic solvent like THF or diethyl ether is mandatory, but temperature control becomes even more critical.

Question 5: Are there specific work-up procedures I should follow to prevent product degradation?

Answer: Yes, the work-up is critical. The product, this compound, can be susceptible to elimination under either strongly acidic or strongly basic conditions.

  • Quenching: The reaction should be quenched cautiously at low temperature (0 °C) by the slow, dropwise addition of a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute (~1M) HCl solution. Avoid using strong acids.

  • pH Adjustment: The final pH of the aqueous layer should be adjusted to be near neutral (pH ~6-7) before extraction.

  • Extraction: Use an appropriate organic solvent like ethyl acetate or dichloromethane for extraction.

  • Purification: The final product is often purified by fractional distillation under reduced pressure to separate it from less volatile impurities.

Optimized Experimental Protocol

This protocol details the reduction of ethyl 3,3-difluorobutanoate using a modified sodium borohydride procedure designed to minimize elimination.

Materials:

  • Ethyl 3,3-difluorobutanoate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with ethyl 3,3-difluorobutanoate (1.0 eq) and anhydrous ethanol (approx. 5 mL per 1 g of ester).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.0-2.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, portion-wise addition is crucial to control the exotherm and prevent localized areas of high base concentration, which would promote elimination.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the mixture back down to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol used).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude alcohol by fractional distillation to yield this compound.

Experimental Workflow Diagram

G start Start setup 1. Assemble Flame-Dried Glassware under N₂ start->setup charge 2. Charge Ester and Anhydrous Ethanol setup->charge cool_initial 3. Cool to 0 °C charge->cool_initial add_nabh4 4. Add NaBH₄ Portion-wise (T < 5 °C) cool_initial->add_nabh4 react 5. Stir at 0 °C -> RT (12-16h) add_nabh4->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete cool_quench 6. Cool to 0 °C monitor->cool_quench Complete quench 7. Quench with sat. aq. NH₄Cl cool_quench->quench extract 8. Extract with Ethyl Acetate quench->extract wash_dry 9. Wash with Brine, Dry over MgSO₄ extract->wash_dry purify 10. Concentrate and Purify by Distillation wash_dry->purify end End Product: This compound purify->end

Caption: Step-by-step workflow for the optimized synthesis protocol.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected outcomes based on the choice of reagents and conditions.

ParameterCondition A (Recommended)Condition B (High Elimination Risk)Rationale
Reducing Agent NaBH₄ in EthanolLiAlH₄ in THFNaBH₄ is milder and less basic, disfavoring the E1cB pathway.[6][7]
Temperature 0 °C to Room TempRoom Temp or RefluxLower temperatures significantly suppress the elimination side reaction.
Quenching Agent Saturated aq. NH₄ClWater or Strong AcidA buffered, mild quench prevents product degradation during work-up.
Expected Yield 65-80%< 40%Condition A prioritizes the desired reduction over elimination.
Purity (pre-distill) > 90% Desired ProductOften < 50% Desired ProductCondition B generates significant elimination byproducts, complicating purification.

References

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions.
  • Di Troia, A., et al. (2018). Evidence of a Borderline Region Between E1cb and E2 Elimination Reaction Mechanisms: A Combined Experimental and Theoretical Study of Systems Activated by the Pyridine Ring. The Journal of Organic Chemistry, 83(7), 3724-3734. [Link]

  • Thibblin, A., et al. (2002). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Journal of the American Chemical Society, 124(21), 6099-6107. [Link]

  • Koziara, A., et al. (2002). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4-nitrophenyl)butan-2-one Is E1cB. Evidence from Double Isotopic Fractionation Experiments. The Journal of Organic Chemistry, 67(19), 6637-6644. [Link]

  • Ashenhurst, J. (2020). E1cB – Elimination (Unimolecular) Conjugate Base. Master Organic Chemistry. [Link]

  • BYJU'S. (2020). Difference Between NaBH4 and LiAlH4 Reaction. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Study.com. (n.d.). If the reduction of an ester is required, which is a better choice of reagent: lithium aluminum hydride, LiAlH4, or sodium borohydride, NaBH4?[Link]

  • Reddit. (2018). LiAlH4 vs. NaBH4 as a reducing agent. [Link]

  • Quora. (2018). Why is NaBH4 preferred over LiAlH4 in reduction of stable alkyl halides having functional groups such as carboxylic acid, ester, amide, cyanide?[Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

Sources

stability of 3,3-difluorobutan-1-ol to strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,3-difluorobutan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability and handling of this fluorinated alcohol, particularly in the presence of strong bases.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of this compound.

Q1: Is this compound stable in the presence of strong bases?

A1: No, this compound is generally unstable in the presence of moderate to strong bases. It is prone to undergo an elimination reaction, specifically a dehydrofluorination, to form unsaturated products. This reactivity is a critical consideration for any experimental design involving basic conditions.

Q2: What is the primary reaction mechanism when this compound is treated with a strong base?

A2: The primary mechanism is an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[1][2] This pathway is favored for substrates that have two key features, both present in this compound:

  • Acidic β-protons: The two fluorine atoms on C3 are powerful electron-withdrawing groups. Their strong inductive effect increases the acidity of the hydrogen atoms on the adjacent carbon (C2), making them susceptible to abstraction by a base.[3]

  • A poor leaving group: The fluoride ion (F⁻) is a relatively poor leaving group compared to other halides like bromide or iodide due to the strength of the C-F bond.[2][3] The hydroxyl group (-OH) is an even poorer leaving group, but in this mechanism, it is the fluoride that is eliminated.

The E1cB mechanism is a two-step process:

  • Step 1 (Deprotonation): A base removes an acidic proton from the β-carbon (C2) to form a carbanion intermediate. This is the "conjugate base" from which the mechanism gets its name.[1][4]

  • Step 2 (Elimination): The lone pair of electrons on the carbanion moves to form a double bond between C2 and C3, expelling one of the fluoride ions as the leaving group.[1][2]

Q3: What products should I expect from the base-induced decomposition of this compound?

A3: The expected major product is 3-fluoro-1-buten-1-ol and its geometric isomers, resulting from the elimination of one equivalent of hydrogen fluoride (HF). Depending on the reaction conditions and the strength of the base, further reactions could potentially occur, but dehydrofluorination is the principal transformation.

Q4: Which bases are considered "strong enough" to initiate this elimination reaction?

A4: Generally, any base with a conjugate acid pKa significantly higher than the pKa of the C2 protons of this compound can initiate the reaction. While the exact pKa of these protons is not readily published, we can infer that common strong bases used in organic synthesis will readily cause elimination.

BaseFormulapKa of Conjugate AcidStrengthPotential for Elimination
Sodium HydroxideNaOH~15.7 (for H₂O)[5]StrongHigh
Potassium tert-ButoxideKtOBu~17 (for t-BuOH)[5]Very StrongVery High
Sodium AmideNaNH₂~38 (for NH₃)[6]Extremely StrongVery High
Lithium Diisopropylamide (LDA)LiN(i-Pr)₂~35.7[5]Extremely StrongVery High
TriethylamineEt₃N~11[6]ModerateModerate, reaction may be slow
Sodium BicarbonateNaHCO₃~10.3 (for H₂CO₃)WeakLow to negligible

This table provides approximate pKa values to guide experimental design.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in base-mediated reactions.

Problem 1: Low or No Yield of Desired Product with Unidentified Byproducts
  • Scenario: You are attempting a reaction at the hydroxyl group of this compound (e.g., an ether synthesis using Williamson's method) with a strong base like NaOH or KtOBu, but you observe low yields of your target molecule and the formation of new, more volatile compounds seen on GC-MS.

  • Probable Cause: You are observing competitive dehydrofluorination. The strong base is abstracting a proton from C2 and initiating the E1cB elimination pathway faster than or concurrent with the desired reaction at the C1 hydroxyl group.

Troubleshooting Workflow

G cluster_diagnosis Diagnosis cluster_solution Solution Pathway start Problem: Low Yield & Byproducts in Base-Catalyzed Reaction char_byproduct Characterize Byproducts (GC-MS, NMR) start->char_byproduct confirm_elim Confirm presence of fluoroalkene structure? char_byproduct->confirm_elim protect_oh Strategy 1: Protect the Alcohol (e.g., Silylation) confirm_elim->protect_oh  Yes   alt_cond Strategy 2: Modify Reaction Conditions confirm_elim->alt_cond  Yes   run_reaction Run Desired Base-Mediated Reaction protect_oh->run_reaction deprotect Deprotect Alcohol run_reaction->deprotect final Achieve Desired Product deprotect->final weaker_base Use a Weaker, Non-Nucleophilic Base (e.g., DIPEA, DBU) alt_cond->weaker_base lower_temp Lower Reaction Temperature alt_cond->lower_temp weaker_base->final lower_temp->final

Caption: Troubleshooting workflow for base-induced side reactions.

Solution Steps:
  • Confirm the Side Reaction: Analyze the crude reaction mixture by ¹H, ¹⁹F, and ¹³C NMR spectroscopy. The appearance of signals in the olefinic region (typically 5-7 ppm in ¹H NMR) and changes in the fluorine signals corresponding to a C=CF moiety would confirm elimination.

  • Strategy 1: Protect the Hydroxyl Group: The most robust solution is to protect the alcohol before introducing the strong base. A silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) is an excellent choice as it is stable to many basic reagents but can be easily removed later under acidic conditions.

  • Strategy 2: Modify Reaction Conditions: If protection is not feasible, consider:

    • Using a weaker base: For reactions requiring a non-nucleophilic base, a hindered amine like N,N-diisopropylethylamine (DIPEA) or an amidine base like DBU may be sufficient to promote the desired reaction without causing significant elimination.

    • Lowering the temperature: Elimination reactions, like most reactions, are slower at lower temperatures. Running your experiment at 0 °C or -78 °C may significantly suppress the E1cB pathway in favor of your desired transformation.

Section 3: Experimental Protocols

Protocol 1: Protective Silylation of this compound

This protocol describes a standard procedure to protect the primary alcohol, rendering the molecule stable to subsequent treatment with strong bases.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected ether.

Protocol 2: Monitoring Dehydrofluorination by ¹⁹F NMR

This protocol provides a method to quantitatively assess the stability of this compound under specific basic conditions.

Materials:

  • This compound

  • Base of interest (e.g., NaOH, KtOBu)

  • An appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • NMR tube

  • Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent in a vial.

  • Transfer a precise volume (e.g., 0.6 mL) of this stock solution to an NMR tube.

  • Acquire a baseline ¹⁹F NMR spectrum (t=0). Note the chemical shift and integration of the -CF₂- group.

  • Prepare a solution of the base in the same deuterated solvent.

  • Add a specific equivalent of the base (e.g., 1.1 eq) to the NMR tube, mix thoroughly, and immediately begin acquiring ¹⁹F NMR spectra at timed intervals (e.g., every 15 minutes).

  • Monitor the disappearance of the starting material's ¹⁹F signal and the appearance of a new signal corresponding to the vinyl fluoride product.

  • By comparing the integration of the starting material and product peaks relative to the internal standard over time, the rate and extent of dehydrofluorination can be determined.

Illustrative Reaction Mechanism

Caption: The E1cB mechanism for dehydrofluorination of this compound.

References

  • E1cB-elimination reaction. Wikipedia. [Link]

  • Elimination Reactions. Southern Illinois University Edwardsville (SIUE). [Link]

  • E1CB Elimination Mechanism. Chemistry Steps. [Link]

  • pKa Values of Common Bases. [Link]

  • E1cB – Elimination (Unimolecular) Conjugate Base. Master Organic Chemistry. [Link]

  • What is the E1cB elimination reaction? Quora. [Link]

  • Organic Base Strength Guide. Scribd. [Link]

Sources

Technical Support Center: Workup Procedures for 3,3-difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 3,3-difluorobutan-1-ol. As drug development professionals and researchers, you understand that the unique properties of fluorinated compounds require specialized handling and purification protocols.[1] The presence of a gem-difluoro group adjacent to a primary alcohol imparts specific characteristics that must be considered for an efficient and successful reaction workup. This guide provides a comprehensive, question-and-answer-based resource to navigate the challenges you may encounter, ensuring high purity and yield for your target molecules.

Section 1: Key Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in designing a robust workup procedure. The interplay between the polar hydroxyl group and the fluorinated alkyl chain governs its solubility and behavior during extraction.

PropertyValueSource / Comment
Molecular Formula C₄H₈F₂OPubChem CID: 53831960
Molecular Weight 110.10 g/mol PubChem CID: 53831960
Boiling Point ~145-150 °C (estimated)Estimated based on structurally similar compounds like 3,3-dimethyl-1-butanol (~143 °C)[2] and the typical effect of fluorination.
Predicted XlogP 0.3PubChem CID: 53831960 (Indicates a balance of hydrophilic and lipophilic character)
Hydrogen Bond Donor 1 (from the -OH group)PubChem CID: 53831960
Hydrogen Bond Acceptor 1 (from the -OH group)PubChem CID: 53831960

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the workup of reactions involving this compound.

Q1: What is the best organic solvent for extracting this compound or its derivatives from an aqueous mixture?

A1: The choice of solvent depends on the polarity of your final product.

  • Ethyl Acetate (EtOAc): This is an excellent first choice. It has moderate polarity, is less dense than water, and is easily removed under reduced pressure. It can effectively extract compounds with a balance of polar and non-polar features.

  • Dichloromethane (DCM): DCM is a good option for slightly less polar derivatives. A key practical consideration is that DCM is denser than water, meaning the organic layer will be the bottom layer in a separatory funnel.

  • Diethyl Ether (Et₂O): While effective, its high volatility can be a drawback. It is suitable for less polar compounds.

Causality: this compound has both a polar alcohol group and a moderately non-polar difluorinated alkyl chain. The ideal solvent will effectively solvate both parts of the molecule to draw it out of the aqueous phase. We recommend starting with Ethyl Acetate.

Q2: My reaction was run in a water-miscible solvent like THF, DMF, or DMSO. How does this affect my workup?

A2: Water-miscible solvents must be removed before an effective liquid-liquid extraction can be performed. If not removed, they will partition between the organic and aqueous layers, often pulling your desired product back into the aqueous phase and reducing your yield.[3][4]

  • THF/Acetonitrile: These can often be removed by rotary evaporation prior to the workup.

  • DMF/DMSO: These have high boiling points. The standard procedure is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a solvent like ethyl acetate. Be prepared to wash the combined organic layers multiple times (5-7 times) with water or brine to remove the residual high-boiling solvent.[4]

Q3: Is this compound stable to acidic or basic washes?

A3: As a primary alcohol, it is generally stable to mild aqueous bases (e.g., 5% NaHCO₃, 5% Na₂CO₃) and dilute aqueous acids (e.g., 1M HCl) for the short duration of a workup. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided as it could lead to dehydration or other side reactions.

Section 3: Standard Workup Protocol

This protocol provides a step-by-step methodology for a general reaction workup.

Experimental Protocol: General Liquid-Liquid Extraction
  • Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the quench is expected to be exothermic). Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃) to neutralize any reactive reagents.

  • Solvent Addition & Transfer: Dilute the quenched mixture with your chosen extraction solvent (e.g., ethyl acetate, 10-20x the reaction volume). Transfer the entire mixture to a separatory funnel.

  • Initial Extraction: Stopper the funnel, invert it, and vent immediately to release any pressure. Shake the funnel gently at first, then more vigorously for ~30 seconds, venting frequently. Place the funnel in a ring stand and allow the layers to separate completely.

  • Aqueous Washes (Impurity Removal):

    • Acidic Impurities: To remove acidic byproducts or catalysts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Drain the aqueous layer.

    • Basic Impurities: To remove basic byproducts (e.g., amines), wash the organic layer with a dilute aqueous solution of hydrochloric acid (1M HCl). Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking emulsions.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 5-10 minutes.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Workflow Diagram: General Workup Procedure

G A 1. Quenched Reaction Mixture B 2. Add Extraction Solvent (e.g., Ethyl Acetate) A->B C 3. Transfer to Separatory Funnel B->C D 4. Shake & Vent; Allow Layers to Separate C->D E Aqueous Layer (to waste or re-extraction) D->E Drain F Organic Layer D->F G 5. Wash with Aq. Solution (e.g., NaHCO3, HCl, Brine) F->G H Aqueous Wash (to waste) G->H Drain I Washed Organic Layer G->I J 6. Dry with Anhydrous MgSO4 or Na2SO4 I->J K 7. Filter to Remove Drying Agent J->K L 8. Concentrate via Rotary Evaporation K->L M Crude Product L->M

Caption: A standard workflow for liquid-liquid extraction.

Section 4: Troubleshooting Guide

Q4: I've formed a persistent emulsion between the organic and aqueous layers. How can I break it?

A4: Emulsions are common, especially when chlorinated solvents are used or when fine solid particles are present.[6][7] Here are several techniques to try, in order of preference:

  • Let it Stand: Sometimes, simply allowing the separatory funnel to sit undisturbed for 15-30 minutes is enough for the layers to separate on their own.[7]

  • Add Brine: Add a significant amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation.[6][8]

  • Gentle Swirling: Gently swirl the funnel or stir the interface with a glass rod. This can help coalesce the fine droplets.[7]

  • Filter through Celite®: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can remove the particulates that are stabilizing the emulsion.[6]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to force layer separation.[9]

Q5: My product yield is very low after workup. Where could it have gone?

A5: Low recovery can be attributed to several factors:

  • Incomplete Extraction: Your product may be more polar than anticipated and have significant water solubility. Try re-extracting the combined aqueous layers 2-3 more times with fresh organic solvent.

  • Product Volatility: this compound and similar low-molecular-weight compounds can be volatile. Be cautious during the rotary evaporation step. Use a moderate temperature water bath (30-40 °C) and do not leave the product on the evaporator for an extended period after the solvent is removed.

  • Emulsion/Precipitate Loss: A significant amount of product can be trapped in an unresolved emulsion or a precipitate at the interface. If you had to filter solids, ensure they are washed thoroughly with the organic solvent.

Q6: How do I know which layer is which in the separatory funnel?

A6: This depends on the relative densities of your organic solvent and the aqueous phase.

  • Less Dense than Water (Top Layer): Ethyl acetate, diethyl ether, hexane, toluene.

  • Denser than Water (Bottom Layer): Dichloromethane (DCM), chloroform, carbon tetrachloride.

Self-Validation Protocol: To confirm, add a few drops of water to the funnel. If the drops travel through the top layer to join the bottom layer, the top layer is organic. If they mix with the top layer, the top layer is aqueous.

Troubleshooting Decision Tree

G Start Workup Problem Encountered Prob1 Persistent Emulsion Start->Prob1 Prob2 Low Product Yield Start->Prob2 Prob3 Product is Impure (per TLC/NMR) Start->Prob3 Sol1a Add Saturated Brine Prob1->Sol1a Sol2a Re-extract aqueous layers Prob2->Sol2a Sol3a Perform additional aqueous washes Prob3->Sol3a Sol1b Filter through Celite® Sol1a->Sol1b Sol1c Centrifuge Sol1b->Sol1c Sol2b Check volatility; reduce evaporation temp Sol2a->Sol2b Sol2c Analyze aqueous layer by TLC/LCMS Sol2b->Sol2c Sol3b Ensure sufficient drying agent was used Sol3a->Sol3b Sol3c Purify via flash chromatography Sol3b->Sol3c

Caption: Decision tree for common workup issues.

Section 5: Safety and Handling

Working with fluorinated compounds and the associated reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for the specific solvents and reagents you are using.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers, in appropriately labeled containers according to your institution's guidelines. Halogenated waste (e.g., from DCM extractions) must be segregated from non-halogenated waste.

  • Quenching: Be aware that quenching reactive reagents (e.g., organometallics, hydrides) can be highly exothermic. Always perform quenches slowly and with cooling.

References

  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Ye, C., et al. (2018). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Asian Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

  • ACS Omega. (2020). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. National Institutes of Health. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Zaragoza, F. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Organic Letters. (2014). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ACS Publications. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-3-(3,3,3-trifluoropropoxy)propan-1-ol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-3-(oxan-3-yl)propan-1-ol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoro-1-butene. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-butanol. National Institutes of Health. Retrieved from [Link]

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troubleshooting low yields in 3,3-difluorobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,3-Difluorobutan-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions & Troubleshooting Guide

The synthesis of this compound typically involves two critical transformations: the introduction of the gem-difluoro moiety and the reduction of a carbonyl group. The most common route involves the deoxofluorination of a keto ester (e.g., ethyl 4-oxobutanoate) followed by reduction, or the reduction of a pre-formed difluoro ester (e.g., ethyl 3,3-difluorobutanoate). This guide will address issues arising from these key steps.

Section 1: Issues During Deoxofluorination with DAST or Analogs

Deoxofluorination agents like Diethylaminosulfur Trifluoride (DAST) are powerful but require careful handling and precise conditions to be effective.[1][2] They are commonly used to convert ketones into gem-difluorides.

Q1: My deoxofluorination reaction with DAST on the precursor ketone is sluggish and results in a low yield of the gem-difluoride. What are the primary causes?

A: Low conversion in DAST-mediated fluorinations is a frequent issue stemming from several critical factors:

  • Reagent Quality and Stoichiometry: DAST is highly sensitive to moisture and can degrade upon storage, appearing as a dark or cloudy liquid instead of a clear yellow oil.[3] Degraded DAST has reduced activity. Always use freshly opened or properly stored DAST. Furthermore, a stoichiometric excess (typically 1.5 to 3.0 equivalents) is often necessary to drive the reaction to completion.[4]

  • Anhydrous Conditions: The reaction is intolerant to water. Any moisture will rapidly hydrolyze DAST to inactive byproducts and generate hydrofluoric acid (HF), which can complicate the reaction. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Temperature Control: While initial addition is often performed at low temperatures (-78 °C or 0 °C) to control the exothermic reaction, the reaction often requires warming to room temperature or slightly above to proceed to completion.[4][5] If the temperature is kept too low for the entire duration, the reaction may stall.

Troubleshooting Workflow: Low DAST Reaction Conversion

start Low Yield in DAST Fluorination check_dast Verify DAST Quality & Stoichiometry (Fresh bottle? >1.5 eq.?) start->check_dast check_conditions Confirm Anhydrous Conditions (Oven-dried glass? Anhydrous solvent?) check_dast->check_conditions [ DAST OK ] check_temp Review Temperature Profile (Low temp addition, then warm-up?) check_conditions->check_temp [ Conditions OK ] analyze_byproducts Analyze Crude Mixture for Byproducts (GC-MS, NMR) check_temp->analyze_byproducts [ Profile OK ] optimize Optimize Conditions: - Increase DAST eq. - Increase temp/time - Screen solvent analyze_byproducts->optimize end Improved Yield optimize->end

Caption: Troubleshooting logic for low DAST fluorination yields.

Q2: I'm observing significant byproduct formation, including unsaturated compounds. How can I suppress these side reactions?

A: DAST can promote cationic rearrangements and elimination reactions, particularly with substrates that can form stable carbocations.[3]

  • Mechanism of Side Reactions: The reaction proceeds through an alkoxysulfonium intermediate. If this intermediate fragments via an E1-like mechanism before the second fluoride is delivered, elimination products (α,β-unsaturated ketones or fluoroalkenes) will form.

  • Minimizing Side Reactions:

    • Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Adding DAST at -78 °C is standard practice to minimize the initial exotherm and subsequent side reactions.[5]

    • Solvent Choice: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred.

    • Use of More Stable Reagents: Consider using more thermally stable alternatives to DAST, such as Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which often provides cleaner reactions with fewer elimination byproducts.[4]

ParameterRecommended ConditionRationale
DAST Equivalents 1.5 - 3.0Ensures complete conversion of the ketone.
Initial Temperature -78 °C to 0 °CControls initial exotherm and minimizes immediate side reactions.[4]
Reaction Temperature 0 °C to Room TempRequired for reaction to proceed to completion after initial addition.
Solvent Anhydrous DCM, TolueneAprotic, non-polar solvents that are compatible with the reagent.

Table 1: Recommended Reaction Parameters for Deoxofluorination.

Section 2: Challenges in the Reduction of the Difluoro Ester

The final step is often the reduction of a difluoro ester (e.g., ethyl 3,3-difluorobutanoate) to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose.[6]

Q3: My reduction of the difluoro ester with LiAlH₄ is incomplete, and I recover significant amounts of starting material.

A: Incomplete reduction with LiAlH₄ is almost always linked to reagent deactivation or insufficient equivalents.

  • Reagent Potency: LiAlH₄ reacts violently with water and protic solvents. It is imperative to use a fresh, unopened container or a properly stored reagent under an inert atmosphere. The solvent (typically THF or diethyl ether) must be strictly anhydrous.

  • Stoichiometry: While the stoichiometry is 4:1 (ester:LiAlH₄), an excess of the hydride (e.g., 1.5-2.0 equivalents of LiAlH₄) is often used to ensure the reaction goes to completion, accounting for any minor moisture or reactive impurities.

  • Reverse Addition: For particularly sensitive substrates, a "reverse addition" protocol, where the LiAlH₄ solution is added to the ester solution at 0 °C, can sometimes improve results by maintaining a low concentration of the reactive hydride.

Q4: The work-up of my LiAlH₄ reaction is problematic, leading to low isolated yields of this compound.

A: This is a very common issue. This compound is a relatively small, polar alcohol with appreciable water solubility. Aggressive aqueous work-ups can lead to significant product loss into the aqueous phase. Furthermore, the aluminum salts generated during quenching can form gelatinous precipitates that physically trap the product.

  • Optimized Work-up Protocol (Fieser Method): To avoid emulsions and product loss, a carefully controlled quenching procedure is critical. For a reaction using 'X' grams of LiAlH₄ in a solvent like THF:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Add '3X' mL of water.

    • Stir the resulting mixture vigorously at room temperature for 30 minutes. This procedure should produce a granular, easily filterable precipitate of aluminum salts.

  • Improving Extraction Efficiency:

    • After filtering the aluminum salts (and washing them thoroughly with an organic solvent like ether or ethyl acetate), wash the combined organic filtrate with brine (saturated NaCl solution) instead of pure water. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product (salting-out effect).

    • Perform multiple extractions (at least 3-4 times) with a suitable organic solvent to maximize recovery from the aqueous phase.

LiAlH₄ Reduction and Work-Up Workflow

cluster_0 Reaction cluster_1 Work-Up start Start: Ethyl 3,3-difluorobutanoate add_ester Add Ester to LiAlH₄ in Anhydrous THF at 0 °C start->add_ester reflux Warm to RT or Reflux (Monitor by TLC/GC) add_ester->reflux quench Cool to 0 °C, Quench (Fieser Method): 1. 'X' mL H₂O 2. 'X' mL 15% NaOH 3. '3X' mL H₂O reflux->quench stir Stir 30 min until granular precipitate forms quench->stir filtrate Filter off aluminum salts, wash with solvent stir->filtrate extract Combine filtrates, wash with Brine, Extract aqueous layer 3x filtrate->extract dry Dry combined organic layers (e.g., MgSO₄), filter, and concentrate extract->dry purify Purify by Distillation or Chromatography dry->purify

Caption: Recommended workflow for LiAlH₄ reduction and product isolation.

Detailed Experimental Protocol: Two-Step Synthesis from Ethyl 4-oxopentanoate

This protocol provides a representative procedure. Researchers should always perform their own risk assessment before starting any new experiment.

Step 1: Deoxofluorination of Ethyl 4-oxopentanoate

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (2.5 equivalents) dropwise to the stirred solvent.

  • Substrate Addition: Add a solution of ethyl 4-oxopentanoate (1.0 equivalent) in anhydrous DCM (20 mL) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the layers and extract the aqueous phase three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 3,3-difluorobutanoate.

Step 2: Reduction to this compound

  • Setup: To a flame-dried 500 mL round-bottom flask under nitrogen, add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) and anhydrous tetrahydrofuran (THF) (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of crude ethyl 3,3-difluorobutanoate from the previous step in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2 hours, or until TLC/GC analysis indicates complete consumption of the starting ester.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Assuming 'X' grams of LiAlH₄ were used, slowly add:

    • 'X' mL of deionized water.

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of deionized water.

  • Isolation: Stir the mixture at room temperature for 30 minutes. Filter the resulting white solid through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by fractional distillation under vacuum or by silica gel chromatography to yield pure this compound.

References

  • Hudlicky, M. Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Org. React.1976, 35, 513-637.
  • Organic Chemistry Portal. Swern Oxidation. Available online: [Link]

  • Organic Chemistry Portal. Swern Oxidation PDF. Available online: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available online: [Link]

  • The Synthetic Organic Chemist's Companion. Diethylaminosulfur Trifluoride (DAST). Available online: [Link]

  • Middleton, W. J. New Fluorinating Reagents. (Dialkylamino)sulfur Fluorides. J. Org. Chem.1975, 40 (5), 574–578.
  • Chemistry Steps. Swern Oxidation Mechanism. Available online: [Link]

  • O'Hagan, D. et al. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein J. Org. Chem.2017, 13, 2883–2887.
  • Mykhailiuk, P. K. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. SynOpen2019, 03(03), 205-210.
  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available online: [Link]

  • Ramachandran Research Group, Purdue University. Fluoroorganic Chemistry. Available online: [Link]

  • PubChem. 3,3-Difluoro-4-(methylamino)butan-1-ol. Available online: [Link]

  • Pierce, O. R., et al. Reduction of Fluorine-containing Esters by Grignard Reagents. J. Am. Chem. Soc.1953, 75 (11), 2653–2655.
  • PubChem. 3,3-Difluorocyclobutanol. Available online: [Link]

  • Google Patents. Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
  • PubChem. 3,3-Difluoro-4-(propylamino)butan-1-ol. Available online: [Link]

  • Sandford, G. et al. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein J. Org. Chem.2021, 17, 1980–1987.
  • PubChem. 3,3-Difluoro-4-sulfanylbutan-1-ol. Available online: [Link]

  • The Synthetic Organic Chemist's Companion. Ester to Alcohol - Common Conditions. Available online: [Link]

  • Wang, J. et al. The Dark Side of Fluorine. ACS Med. Chem. Lett.2019, 10 (7), 985–989.
  • Shen, Y., & Cen, W. Reduction-olefination of esters: a new and efficient synthesis of .alpha.-fluoro .alpha.,.beta.-unsaturated esters. J. Org. Chem.1989, 54 (21), 5111–5114.
  • Google Patents. Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Google Patents. Purification of hexafluoro-1,3-butadiene.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The precise structural elucidation of these fluorinated compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,3-difluorobutan-1-ol, a valuable fluorinated building block. Through a comparative lens, we will dissect its spectral features against its non-fluorinated counterpart, butan-1-ol, and other structural isomers, offering field-proven insights into the profound influence of fluorine on proton nuclear magnetic resonance.

The Impact of Fluorine in ¹H NMR Spectroscopy

The introduction of highly electronegative fluorine atoms into an organic scaffold induces significant and predictable changes in the ¹H NMR spectrum. The primary effects are twofold:

  • Downfield Chemical Shifts : Fluorine's strong electron-withdrawing inductive effect deshields nearby protons, causing their resonance signals to appear at a higher chemical shift (further downfield). The magnitude of this effect diminishes with increasing distance from the fluorine substituent.

  • ¹H-¹⁹F Spin-Spin Coupling : The magnetic nucleus of fluorine (¹⁹F) couples with nearby protons, resulting in the splitting of proton signals. This through-bond interaction, denoted as JHF, provides invaluable structural information, with the magnitude of the coupling constant being dependent on the number of intervening bonds. Geminal (²JHF) and vicinal (³JHF) couplings are most commonly observed.

This guide will leverage these fundamental principles to interpret the ¹H NMR spectrum of this compound and contrast it with relevant alternatives.

Predicted ¹H NMR Spectral Data of this compound

While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily accessible, we can confidently predict its key spectral parameters based on established NMR principles and data from analogous structures.

The structure of this compound is as follows:

The predicted ¹H NMR signals are:

  • -CH₃ (H4) : This methyl group is on a carbon adjacent to a quaternary carbon bearing two fluorine atoms. The strong deshielding effect of the geminal difluoro group will shift this signal significantly downfield compared to a typical methyl group in an alkane. Furthermore, the protons of the methyl group will be coupled to the two fluorine atoms, resulting in a triplet multiplicity due to the n+1 rule for coupling to two equivalent I=1/2 nuclei.

  • -CH₂- (H2) : These methylene protons are two bonds away from the difluoro group. They will experience a moderate downfield shift. These protons are coupled to the adjacent methylene protons (H1), leading to a triplet. Further coupling to the two fluorine atoms three bonds away (³JHF) will result in a more complex multiplet, likely a triplet of triplets.

  • -CH₂- (H1) : These methylene protons are adjacent to the hydroxyl group and three bonds removed from the difluoro group. The primary deshielding influence will be the hydroxyl group, with a smaller contribution from the distant fluorine atoms. These protons are coupled to the adjacent methylene protons (H2), resulting in a triplet.

  • -OH (H1) : The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1] It typically appears as a broad singlet due to chemical exchange.[1]

Comparative ¹H NMR Spectral Data

To contextualize the spectral features of this compound, a comparison with butan-1-ol and its isomer, 2-butanol, is instructive.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) -CH₃ (H4)~1.5 - 1.8Triplet~18-22 (²JHF)
-CH₂- (H2)~2.0 - 2.3Triplet of Triplets~7 (³JHH), ~12-15 (³JHF)
-CH₂- (H1)~3.7 - 3.9Triplet~7 (³JHH)
-OHVariableBroad Singlet-
Butan-1-ol [2][3][4]-CH₃ (H4)~0.9Triplet~7.4
-CH₂- (H3)~1.4Sextet~7.4
-CH₂- (H2)~1.5Quintet~7.4
-CH₂- (H1)~3.6Triplet~6.7
-OHVariableBroad Singlet-
2-Butanol [5][6][7]-CH₃ (H4)~0.9Triplet~7.5
-CH₃ (H1')~1.2Doublet~6.1
-CH₂- (H3)~1.5Quintet~7.5
-CH- (H2)~3.8Sextet~6.1
-OHVariableBroad Singlet-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound, the following detailed protocol is recommended. This self-validating system incorporates best practices for sample preparation and instrument operation.[8][9][10][11][12][13][14]

1. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.[12][15] The residual proton signal of the solvent can be used as a secondary chemical shift reference.[15]

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.[9][10][14]

  • Internal Standard: For precise chemical shift determination, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.[10] The TMS signal is defined as 0.00 ppm.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][12][13]

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[11]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Acquisition Time (at): Set to at least 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a delay of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.[16][17]

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the precise chemical shift of each multiplet.

Visualization of Key Concepts

G cluster_structure Structure of this compound cluster_couplings Key ¹H-¹⁹F Couplings HO HO C1 C1 HO->C1 H₂ C2 C2 C1->C2 H₂ C3 C3 C2->C3 C4 C4 C3->C4 H₃ F1 F1 C3->F1 F F2 F2 C3->F2 F H4 CH₃ Protons F Fluorine H4->F ²JHF (geminal) H2 CH₂ Protons H2->F ³JHF (vicinal)

Caption: Structure and key proton-fluorine couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear illustration of the powerful influence of fluorine substitution on proton chemical shifts and coupling patterns. The predicted downfield shift of the methyl and methylene protons, along with the characteristic ¹H-¹⁹F coupling, serves as a distinct spectral signature that differentiates it from its non-fluorinated analog, butan-1-ol, and other isomers. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret high-quality ¹H NMR data, enabling the unambiguous structural confirmation of this and other fluorinated organic molecules. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, empowers scientists in drug development and materials research to confidently characterize their novel fluorinated compounds.

References

  • Doc Brown's Chemistry. (n.d.). butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr. Retrieved from [Link][2]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). Retrieved from [Link][3]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - 1H-NMR. Retrieved from [Link][1]

  • Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][8]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link][9]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link][10]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).[11]

  • ResearchGate. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][12]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link][13]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][14]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link][16]

  • University of California, Santa Barbara. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link][7]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link][15]

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A Researcher's Guide to the 13C NMR Analysis of 3,3-difluorobutan-1-ol: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel fluorinated organic compounds is a critical step. The introduction of fluorine atoms into a molecule can dramatically alter its chemical and biological properties, making accurate characterization paramount. This guide provides an in-depth analysis of the use of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the characterization of 3,3-difluorobutan-1-ol, a representative fluorinated alcohol. We will explore the theoretical underpinnings, present a detailed experimental protocol, analyze a predicted spectrum, and compare the technique with other analytical methods.

The Challenge and Power of 13C NMR for Fluorinated Compounds

Standard proton-decoupled 13C NMR spectroscopy is a cornerstone of organic chemistry, typically yielding a spectrum of singlets where each unique carbon atom is represented by a single peak. However, the presence of fluorine (¹⁹F), a spin-active nucleus (I = ½), introduces a layer of complexity and a wealth of structural information. The coupling between ¹³C and ¹⁹F nuclei, known as J-coupling, splits the carbon signals into multiplets.[1][2] The magnitude of this coupling, which extends over one or more bonds, provides invaluable insights into the molecular structure.

While this C-F coupling can sometimes lead to complex and overlapping signals, it also offers a powerful tool for confirming the location of fluorine atoms within a molecule.[3][4] For this compound, we can predict the multiplicities of the carbon signals based on their proximity to the fluorine atoms.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

Objective: To obtain a proton-decoupled 13C NMR spectrum of this compound to observe the chemical shifts and C-F coupling patterns for each carbon atom.

Materials:

  • This compound sample (approx. 20-50 mg)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆)[5][6]

  • NMR tube (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)[6]

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (¹H-decoupled ¹³C Spectrum):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-150 ppm). For fluorinated compounds, carbons directly attached to fluorine can have significantly shifted resonances.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).

    • Analyze the chemical shifts (δ) and the multiplicities and coupling constants (J) of the signals.

Predicted 13C NMR Spectrum of this compound

Molecular Structure:

G C1 CH3 C2 CF2 C1->C2 C3 CH2 C2->C3 C4 CH2OH C3->C4

Figure 1: Structure of this compound.

Predicted Spectral Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted C-F Coupling Constant (J, Hz)
C1 (CH₃)~15-25Triplet³JCF ≈ 5-10 Hz
C2 (CH₂)~35-45Triplet²JCF ≈ 20-30 Hz
C3 (CF₂)~115-125Triplet (due to ¹³C-¹⁹F coupling)¹JCF ≈ 230-250 Hz
C4 (CH₂OH)~58-68Singlet (or very small ⁴JCF)⁴JCF ≈ 0-2 Hz

Analysis of the Predicted Spectrum:

  • C3 (CF₂): This carbon is directly bonded to two fluorine atoms and is expected to appear significantly downfield due to the strong deshielding effect of the electronegative fluorine atoms. The signal will be a triplet due to coupling with two equivalent fluorine atoms (n+1 rule, where n=2). The one-bond C-F coupling constant (¹JCF) is expected to be very large, in the range of 230-250 Hz.[3]

  • C2 (CH₂): This carbon is two bonds away from the fluorine atoms. It will also experience a deshielding effect, though less pronounced than C3. The signal is predicted to be a triplet due to coupling with the two fluorine atoms (²JCF), with a coupling constant in the range of 20-30 Hz.

  • C1 (CH₃): This methyl carbon is three bonds away from the fluorine atoms. Its signal is expected to be a triplet (³JCF) with a smaller coupling constant, typically around 5-10 Hz.

  • C4 (CH₂OH): This carbon is four bonds removed from the fluorine atoms. The four-bond C-F coupling (⁴JCF) is generally very small or negligible, so this signal is expected to be a singlet or a very finely split multiplet.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive structural elucidation often involves a combination of analytical techniques.

TechniqueInformation ProvidedAdvantages for this compoundLimitations
¹H NMR Proton environment, H-H couplingProvides information on the number and connectivity of protons. H-F coupling can also be observed.Can be complex due to H-F coupling.
¹⁹F NMR Fluorine environment, F-F couplingHighly sensitive to the chemical environment of fluorine atoms. Can confirm the presence of a CF₂ group.Does not directly provide information about the carbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirms the molecular formula and can provide structural information through fragmentation analysis.Does not provide detailed information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groupsConfirms the presence of the hydroxyl (-OH) group and C-F bonds.Provides limited information on the overall carbon skeleton.
Gas Chromatography (GC) Purity and retention timeCan assess the purity of the sample.Does not provide structural information.

Workflow for Structural Elucidation:

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Purity Assessment MS Mass Spectrometry (Confirm Molecular Formula) H_NMR ¹H NMR (Proton Framework & H-F Coupling) MS->H_NMR IR IR Spectroscopy (Identify Functional Groups) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) H_NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) C_NMR->F_NMR GC Gas Chromatography (Assess Purity) F_NMR->GC Confirm Structure for Purity Check

Figure 2: A typical workflow for the structural elucidation and purity assessment of a novel fluorinated compound.

Conclusion

The 13C NMR analysis of this compound serves as an excellent case study for understanding the structural characterization of fluorinated organic compounds. The predictable chemical shifts and, more importantly, the through-bond C-F coupling patterns provide unambiguous evidence for the location of the fluorine atoms within the carbon skeleton. While other analytical techniques provide complementary information, 13C NMR remains an indispensable tool for the detailed structural elucidation of such molecules. For researchers in drug discovery and materials science, a thorough understanding of these principles is essential for the confident characterization of novel fluorinated entities.

References

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy![Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

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  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Fundamental Principles of Alcohol Fragmentation

Under electron ionization (EI), alcohols primarily undergo two characteristic fragmentation pathways: alpha-cleavage and dehydration.[1][2][3] The high-energy electrons used in EI dislodge a non-bonding electron from the oxygen atom, creating a molecular ion (M•+) that is often unstable.[4]

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process is favorable because it results in the formation of a resonance-stabilized oxonium ion.[2] For primary alcohols, this often leads to a prominent ion at m/z 31, corresponding to [CH₂OH]⁺.[4]

  • Dehydration (Loss of Water): Alcohols can readily eliminate a molecule of water (H₂O, mass of 18 Da), resulting in a fragment ion with a mass-to-charge ratio of M-18.[5] This is a common fragmentation route, and in some cases, the [M-18]•+ peak can be more abundant than the molecular ion peak.[4]

Predicted Fragmentation of 3,3-Difluorobutan-1-ol

The molecular formula for this compound is C₄H₈F₂O, with a molecular weight of approximately 110.1 g/mol . The presence of two fluorine atoms on the γ-carbon is expected to significantly influence the fragmentation pattern compared to its non-fluorinated analog, butan-1-ol.

The primary fragmentation pathways for this compound are predicted as follows:

  • Molecular Ion (M•+): The molecular ion peak at m/z 110 is expected to be of low abundance or potentially absent, a common characteristic for alcohols due to the instability of the initial radical cation.[4][6]

  • Alpha-Cleavage: The cleavage of the C1-C2 bond would result in the loss of a C₃H₅F₂• radical, leading to the formation of the [CH₂OH]⁺ ion at m/z 31 . This is a highly characteristic fragment for primary alcohols.[4]

  • Dehydration ([M-H₂O]•+): The elimination of a water molecule would produce a fragment ion at m/z 92 . This radical cation, 3,3-difluorobut-1-ene, is a likely and significant fragment.

  • Loss of HF: A fragmentation pathway involving the elimination of a hydrogen fluoride molecule (HF, mass of 20 Da) is also plausible due to the presence of fluorine atoms. This would result in a fragment at m/z 90 . Subsequent loss of a second HF molecule could lead to a fragment at m/z 70 .

  • Cleavage of the C2-C3 bond: This would lead to the formation of a [CH₂CH₂OH]⁺ ion at m/z 45 and a [CH₃CHF₂]• radical.

  • Cleavage of the C3-C4 bond: This would result in the formation of a [CHF₂CH₂CH₂OH]•+ ion at m/z 93 and a methyl radical (•CH₃).

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis with Analogous Compounds

To substantiate our predictions, we will compare the expected fragmentation of this compound with the experimentally determined fragmentation patterns of butan-1-ol and 2,2-difluoroethanol.

Butan-1-ol (C₄H₁₀O, MW: 74.12 g/mol )

The mass spectrum of butan-1-ol is well-characterized.[7][8]

  • The molecular ion peak at m/z 74 is very small.[8]

  • The base peak is often observed at m/z 31, resulting from alpha-cleavage.[4]

  • A significant peak at m/z 56 corresponds to the loss of water (M-18).[9]

  • Other notable fragments appear at m/z 43 ([C₃H₇]⁺) and m/z 29 ([C₂H₅]⁺).

2,2-Difluoroethanol (C₂H₄F₂O, MW: 82.05 g/mol )

The mass spectrum of 2,2-difluoroethanol provides insight into the fragmentation of a smaller fluorinated alcohol.[10]

  • A molecular ion peak is present at m/z 82.

  • The base peak is at m/z 31, again from alpha-cleavage ([CH₂OH]⁺).

  • A significant fragment is observed at m/z 51, which could correspond to the loss of •OCH₃ or rearrangement followed by loss of HF.

  • A peak at m/z 63 corresponds to the loss of a fluorine atom.

Comparison Table
m/z Predicted Fragment (this compound) Observed Fragment (Butan-1-ol) [7][8][9]Observed Fragment (2,2-Difluoroethanol) [10]Proposed Fragmentation Pathway
110 [C₄H₈F₂O]•+--Molecular Ion
92 [C₄H₆F₂]•+--Dehydration (-H₂O)
90 [C₄H₇FO]•+--Loss of HF
74 -[C₄H₁₀O]•+-Molecular Ion
56 -[C₄H₈]•+-Dehydration (-H₂O)
45 [C₂H₅O]⁺[C₂H₅O]⁺-Cleavage of C2-C3 bond
31 [CH₂OH]⁺ [CH₂OH]⁺ (Base Peak) [CH₂OH]⁺ (Base Peak) Alpha-Cleavage

Experimental Protocol: GC-MS Analysis of this compound

The following is a standard protocol for the analysis of small, polar molecules like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Prepare a 100 ppm stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Perform serial dilutions to create a calibration curve with concentrations ranging from 1 ppm to 50 ppm.

  • For unknown samples, dilute with the chosen solvent to fall within the calibration range.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: A polar stationary phase column, such as a Stabilwax-MS, is recommended for good peak shape of alcohols.[11] A standard DB-5ms column can also be used.

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-200.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectrum for each standard and sample.

  • Identify the retention time of this compound from the standard injections.

  • Extract the mass spectrum at the corresponding retention time in the sample chromatograms.

  • Compare the acquired mass spectrum with the predicted fragmentation pattern for identification.

  • Quantify the analyte using the calibration curve generated from the standards.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution Prep2 Serial Dilutions Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 EI Ionization & Fragmentation Analysis2->Analysis3 Analysis4 Mass Analysis Analysis3->Analysis4 Data1 Acquire TIC and Mass Spectra Analysis4->Data1 Data2 Identify Retention Time Data1->Data2 Data3 Compare with Predictions Data2->Data3 Data4 Quantify Data3->Data4

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

While a definitive experimental mass spectrum for this compound is not publicly available, a thorough understanding of the fragmentation mechanisms of alcohols and related fluorinated compounds allows for a confident prediction of its mass spectral features. The dominant fragmentation pathways are expected to be alpha-cleavage, leading to a base peak at m/z 31, and dehydration, resulting in a significant ion at m/z 92. The presence of fluorine atoms also introduces the possibility of HF loss. This predictive guide, in conjunction with the provided experimental protocol, offers a robust framework for the identification and characterization of this compound in various research and development settings.

References

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A Comparative Guide to the Infrared Spectroscopy of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of fluorinated organic molecules is paramount. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of these molecules, providing a unique fingerprint of their functional groups and overall structure. This guide provides an in-depth analysis of the expected infrared spectrum of 3,3-difluorobutan-1-ol, presenting a comparative study against its non-fluorinated analogue, butan-1-ol. By examining the influence of the gem-difluoro group on the molecule's vibrational modes, we can gain a deeper understanding of the structural information that can be gleaned from its IR spectrum.

The Inductive Effect of Fluorine: A Guiding Principle

The high electronegativity of fluorine is the primary determinant of the spectral shifts observed when comparing a fluorinated compound to its hydrocarbon counterpart. In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) along the carbon skeleton. This effect, while diminishing with distance, influences the electron density around the C-O and O-H bonds of the alcohol functional group, thereby altering their vibrational frequencies.

Predicted Infrared Spectrum of this compound: A Detailed Analysis

The O-H Stretching Region (~3600-3200 cm⁻¹)

The hydroxyl (O-H) stretching vibration is one of the most characteristic bands in the IR spectrum of an alcohol. In a condensed phase (liquid film or KBr pellet), alcohols exhibit a broad, strong absorption band in the 3400-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[1][2][3] For butan-1-ol, this broad peak is typically centered around 3350 cm⁻¹.[3][4]

For this compound, the electron-withdrawing nature of the gem-difluoro group is expected to decrease the electron density on the oxygen atom. This, in turn, weakens the O-H bond, leading to a slight shift to a lower wavenumber (red shift) for the free O-H stretch.[5] However, the influence on the broadly hydrogen-bonded band is more complex. The reduced basicity of the oxygen atom could lead to weaker hydrogen bonds, which would paradoxically shift the band to a higher wavenumber (blue shift). Conversely, the increased acidity of the O-H proton could lead to stronger hydrogen bonding with acceptor molecules. Given the proximity of the fluorine atoms, a slight shift of the broad O-H absorption band is anticipated, though its precise position will be highly dependent on the sample concentration and phase.

The C-H Stretching Region (~3000-2850 cm⁻¹)

The C-H stretching vibrations of the alkyl chain in butan-1-ol are observed as multiple sharp peaks in the 2960-2870 cm⁻¹ range, which are characteristic of sp³-hybridized carbon atoms.[3][4] For this compound, similar C-H stretching absorptions from the methyl and methylene groups are expected in this region. The C-H bonds on the carbon adjacent to the CF₂ group (C2) and the carbon bearing the hydroxyl group (C1) may experience a slight shift to higher wavenumbers due to the inductive effect of the fluorine atoms, though this effect is generally modest for C-H stretches.

The Fingerprint Region: C-O and C-F Vibrations

The fingerprint region (below 1500 cm⁻¹) is where the most significant differences between the spectra of butan-1-ol and this compound are expected to appear.

  • C-O Stretching Vibration (~1150-1050 cm⁻¹): Primary alcohols like butan-1-ol typically show a strong C-O stretching band between 1075 and 1000 cm⁻¹.[6] In the case of butan-1-ol, this is a prominent peak around 1070 cm⁻¹. For this compound, the inductive effect of the fluorine atoms will likely cause a slight shift in this absorption.

  • C-F Stretching Vibrations (~1200-1000 cm⁻¹): The most prominent new features in the spectrum of this compound will be the C-F stretching vibrations. The C-F bond is highly polar, and its stretching absorptions are typically very strong. For a gem-difluoro (CF₂) group, two distinct stretching modes are expected: an asymmetric stretch and a symmetric stretch. These bands are typically found in the 1200-1050 cm⁻¹ region. The presence of two strong absorptions in this region would be a definitive indicator of the CF₂ group. It is important to note that these C-F stretching bands may overlap with the C-O stretching vibration, potentially leading to a complex pattern of strong absorptions in this region.

Comparative Spectral Data

The following table summarizes the expected key vibrational frequencies for this compound in comparison to the known values for butan-1-ol.

Vibrational ModeButan-1-ol Wavenumber (cm⁻¹)Predicted this compound Wavenumber (cm⁻¹)IntensityComments
O-H Stretch (H-bonded)~3350[3][4]~3350Strong, BroadPosition sensitive to concentration and phase.
C-H Stretch (sp³)2960-2870[3][4]2970-2880Medium-StrongMultiple sharp peaks.
C-H Bend~1465~1470Medium
C-O Stretch~1070~1080StrongMay be coupled with C-F stretches.
C-F Asymmetric StretchN/A~1180Very StrongKey indicator of the CF₂ group.
C-F Symmetric StretchN/A~1120Very StrongKey indicator of the CF₂ group.

Experimental Protocols

Acquiring a high-quality IR spectrum is crucial for accurate structural elucidation. The following is a standard protocol for obtaining the IR spectrum of a liquid alcohol such as this compound.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient and widely used technique for liquid samples, requiring minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small drop (typically 1-2 µL) of this compound directly onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Ready for background Apply_Sample Apply Liquid Sample (this compound) Background_Scan->Apply_Sample Instrument ready Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Sample->Acquire_Spectrum Sample in place Process_Data Process Data (Background Correction) Acquire_Spectrum->Process_Data Raw data Final_Spectrum Generate Final IR Spectrum Process_Data->Final_Spectrum Corrected spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Logical Relationship of Spectral Features

spectral_features cluster_functional_groups Functional Groups & Bonds cluster_ir_regions Characteristic IR Absorptions (cm⁻¹) Molecule This compound OH_Group O-H Bond Molecule->OH_Group CH_Bonds C-H Bonds (sp³) Molecule->CH_Bonds CO_Bond C-O Bond Molecule->CO_Bond CF2_Group CF₂ Group Molecule->CF2_Group OH_Stretch ~3350 (Broad, Strong) OH_Group->OH_Stretch stretching vibration CH_Stretch 2970-2880 (Medium-Strong) CH_Bonds->CH_Stretch stretching vibrations CO_Stretch ~1080 (Strong) CO_Bond->CO_Stretch stretching vibration CF_Stretches ~1180 & ~1120 (Very Strong) CF2_Group->CF_Stretches asymmetric & symmetric stretching vibrations

Caption: Key functional groups and their corresponding IR absorptions.

Conclusion

The infrared spectrum of this compound is predicted to exhibit the characteristic broad O-H and sharp C-H stretching bands typical of an alcohol. However, the introduction of the gem-difluoro group at the 3-position is expected to induce subtle shifts in these absorptions due to its strong inductive effect. The most significant and diagnostic feature will be the appearance of two very strong C-F stretching bands in the fingerprint region, which will clearly distinguish it from its non-fluorinated analogue, butan-1-ol. By understanding these spectral differences and their underlying physical-organic principles, researchers can effectively utilize IR spectroscopy for the structural verification and analysis of novel fluorinated compounds in their drug discovery and development pipelines.

References

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

  • OReate AI Blog. (2026). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two). [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. [Link]

  • LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Quora. (2022). In the IR spectrum of alcohol, what does the absorption maximum for O-H stretching depend upon? [Link]

  • Jayanthi, S., et al. (2009). Vibrational spectroscopic characterization of form II poly(vinylidene fluoride). Indian Journal of Pure & Applied Physics, 47(2), 101-106. [Link]

  • The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]

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A Comparative Guide to the Reactivity of 3,3-Difluorobutan-1-ol and 3-Fluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comparative analysis of the reactivity of two closely related fluoroalcohols: 3,3-difluorobutan-1-ol and 3-fluorobutan-1-ol. Understanding the nuanced differences in their chemical behavior is crucial for chemists aiming to leverage these building blocks in multi-step syntheses.

The Inductive Effect: The Dominant Factor

The primary driver of the differing reactivities of these two alcohols is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atoms.[2][3] This effect involves the polarization of sigma bonds, pulling electron density towards the highly electronegative fluorine. In this compound, the presence of two fluorine atoms at the C3 position results in a significantly stronger inductive effect compared to the single fluorine in 3-fluorobutan-1-ol. This difference in electron density distribution has far-reaching consequences for the reactivity of the distant hydroxyl group at C1.

Visualizing the Inductive Effect

Inductive_Effect cluster_0 3-Fluorobutan-1-ol cluster_1 This compound F F C3_mono C F->C3_mono δ- C2_mono C C3_mono->C2_mono δ+ C1_mono C C2_mono->C1_mono δ++ O_mono O-H C1_mono->O_mono δ+++ F1_di F1_di C3_di C F1_di->C3_di δ- C2_di C C3_di->C2_di δδ+ F2_di F2_di F2_di->C3_di δ- C1_di C C2_di->C1_di δδ++ O_di O-H C1_di->O_di δδ+++

Caption: Inductive electron withdrawal in 3-fluorobutan-1-ol and this compound.

Comparative Reactivity Analysis

Acidity of the Hydroxyl Proton

The enhanced inductive effect in this compound makes its hydroxyl proton more acidic than that of 3-fluorobutan-1-ol. The electron withdrawal by the two fluorine atoms helps to stabilize the resulting alkoxide conjugate base by delocalizing the negative charge.[2]

CompoundPredicted Relative pKaRationale
3-Fluorobutan-1-olHigherWeaker inductive effect, less stable conjugate base.
This compoundLowerStronger inductive effect, more stable conjugate base.
Nucleophilicity of the Hydroxyl Oxygen

Conversely, the increased electron withdrawal in this compound decreases the electron density on the hydroxyl oxygen, rendering it less nucleophilic. This has significant implications for reactions where the alcohol acts as a nucleophile, such as in esterification or Williamson ether synthesis. 3-Fluorobutan-1-ol, with its more electron-rich oxygen, will generally be a better nucleophile.

Oxidation of the Primary Alcohol

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The reactivity of these fluoroalcohols in oxidation reactions is influenced by the strength of the C-H bonds at the C1 position and the stability of the intermediates. The strong electron-withdrawing nature of the fluoroalkyl groups can make the oxidation of these alcohols more challenging compared to their non-fluorinated counterparts.[4] However, when comparing the two, the gem-difluoro compound is expected to be slightly more resistant to oxidation due to the greater destabilization of any developing positive charge on the adjacent carbon during the reaction.

Experimental Protocol: Comparative Swern Oxidation

This protocol is designed to provide a direct comparison of the reactivity of the two alcohols under identical conditions.

Materials:

  • 3-Fluorobutan-1-ol

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Set up two parallel reactions, one for each alcohol.

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.4 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the respective fluoroalcohol (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add TEA (5.0 eq) and stir for an additional 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the resulting aldehyde by column chromatography.

  • Analyze the reaction progress and yield by GC-MS and ¹H NMR.

Expected Outcome: It is anticipated that 3-fluorobutan-1-ol will show a higher conversion rate and yield of the corresponding aldehyde compared to this compound under the same reaction time, reflecting its greater reactivity.

Substitution Reactions (SN1 and SN2)

For substitution reactions to occur at the C1 position, the hydroxyl group must first be converted into a good leaving group (e.g., a tosylate or mesylate).

  • SN2 Reactions: The rate of SN2 reactions is sensitive to steric hindrance at the reaction center. Since both molecules are primary alcohols, steric hindrance is minimal. However, the electron-withdrawing fluorine atoms can influence the transition state. For this compound, the stronger inductive effect will make the C1 carbon more electrophilic, but it will also destabilize the developing partial positive charge in the SN2 transition state to a greater extent.

  • SN1 Reactions: Primary alcohols do not typically undergo SN1 reactions due to the instability of the resulting primary carbocation. The powerful inductive effect of the fluorine atoms would further destabilize any carbocation formation at C1, making an SN1 pathway highly unfavorable for both molecules.[5]

Visualizing a General Synthetic Transformation

Synthetic_Workflow cluster_0 Comparative Oxidation Alcohol_Mono 3-Fluorobutan-1-ol Oxidation Swern Oxidation Alcohol_Mono->Oxidation Alcohol_Di This compound Alcohol_Di->Oxidation Aldehyde_Mono 3-Fluorobutanal Oxidation->Aldehyde_Mono Higher Yield Aldehyde_Di 3,3-Difluorobutanal Oxidation->Aldehyde_Di Lower Yield

Caption: A conceptual workflow for comparing the oxidation of the two fluoroalcohols.

Conclusion

The presence of one versus two fluorine atoms at the 3-position of butan-1-ol leads to predictable yet significant differences in reactivity. This compound is the more acidic of the two but its hydroxyl group is less nucleophilic. In oxidation reactions, 3-fluorobutan-1-ol is expected to be more reactive. For substitution reactions, after conversion of the hydroxyl to a good leaving group, both will likely undergo SN2 reactions, with subtle differences in rate due to electronic effects. A thorough understanding of these electronic principles is paramount for the successful application of these valuable fluorinated building blocks in synthetic chemistry.

References

  • Fluorinated alcohols as promoters for the metal-free direct substitution reaction of allylic alcohols with nitrogenated, silylated, and carbon nucleophiles - PubMed. (2012). Journal of Organic Chemistry. [Link]

  • How Inductive Electron Withdrawal Changes the Acidity of Alcohols - YouTube. (2021). Andrew Robak. [Link]

  • Oxidation of Fluoroalkyl Alcohols Using Sodium Hypochlorite Pentahydrate - ResearchGate. (n.d.). ResearchGate. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). (2016). Royal Society of Chemistry. [Link]

  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines - YouTube. (2020). Organic Chemistry. [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). ACS Publications. [Link]

  • Inductive effect - Wikipedia. (n.d.). Wikipedia. [Link]

  • How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? (2013). Stack Exchange. [Link]

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3,3-Difluorobutan-1-ol Derivatives and their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for enhancing therapeutic potential. This guide provides an in-depth comparison of the biological activities of 3,3-difluorobutan-1-ol derivatives and their non-fluorinated counterparts. We will delve into the profound impact of gem-difluorination on key pharmacological parameters, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive understanding of this critical structural modification.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of fluorine into a drug candidate is far from a random substitution; it is a carefully considered strategy to modulate a molecule's physicochemical properties. The C-F bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic degradation.[1][2][3] This increased metabolic stability often translates to a longer in vivo half-life and improved bioavailability.[1][3]

Furthermore, fluorine's high electronegativity can significantly alter the acidity (pKa) of neighboring functional groups and the molecule's overall lipophilicity.[1][4] These modifications can lead to enhanced binding affinity for target receptors or enzymes, improved membrane permeability, and altered biodistribution.[4][5] The gem-difluoro group (CF2), in particular, is often considered a bioisostere for a carbonyl group or an ether oxygen, allowing for subtle yet impactful changes to a molecule's interaction with its biological target.

Comparative Biological Activity: A Case Study Approach

While direct comparative studies on this compound derivatives are not extensively reported in publicly available literature, we can draw valuable insights from closely related structures to illustrate the transformative effects of gem-difluorination. For this guide, we will analyze a representative case study involving a gem-difluorinated alcohol derivative and its non-fluorinated analog, focusing on their differential impact on a key biological target.

Let us consider a hypothetical scenario based on published findings for similar structures, such as inhibitors of a specific enzyme, for instance, a hypothetical kinase "Kinase X".

Table 1: Comparative Biological Activity of a Hypothetical this compound Derivative and its Non-Fluorinated Analog against Kinase X
CompoundStructureIC50 (nM) against Kinase XMetabolic Stability (t½ in human liver microsomes, min)
Analog A (Non-fluorinated)(Structure of a hypothetical butan-1-ol derivative)15015
Derivative B (3,3-Difluorinated)(Structure of the corresponding this compound derivative)2590

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the typical effects of gem-difluorination based on general findings in medicinal chemistry.

The data clearly illustrates the profound impact of the gem-difluoro substitution. Derivative B exhibits a significantly lower IC50 value, indicating a substantial increase in inhibitory potency against Kinase X compared to its non-fluorinated counterpart, Analog A . This enhanced activity can be attributed to the altered electronic properties of the molecule conferred by the fluorine atoms, potentially leading to stronger interactions with the enzyme's active site.

Furthermore, the metabolic stability of Derivative B is markedly increased, as evidenced by its longer half-life in human liver microsomes. This is a direct consequence of the robust C-F bonds at the 3-position, which are resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This enhanced stability would likely translate to improved pharmacokinetic properties in vivo.

Experimental Protocols: A Guide to In Vitro Evaluation

To generate the comparative data presented above, a series of well-established in vitro assays are employed. Here, we provide detailed, step-by-step methodologies for key experiments.

Diagram 1: Workflow for Comparative Biological Activity Assessment

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthesis of Non-fluorinated Analog A C Enzyme Inhibition Assay (IC50 Determination) A->C D Metabolic Stability Assay (Human Liver Microsomes) A->D E Cytotoxicity Assay (e.g., MTT Assay) A->E B Synthesis of This compound Derivative B B->C B->D B->E F Comparative Analysis of Potency and Stability C->F D->F E->F

Caption: Workflow for comparing the biological activity of fluorinated and non-fluorinated analogs.

Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6][7]

Materials:

  • Purified enzyme (e.g., Kinase X)

  • Substrate for the enzyme

  • Test compounds (Analog A and Derivative B) dissolved in DMSO

  • Assay buffer (specific to the enzyme)

  • ATP (if it's a kinase)

  • 96-well microplates

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, and ATP to their final working concentrations in the assay buffer.

  • Serial Dilution of Compounds: Prepare a series of dilutions of the test compounds in DMSO, typically in a 10-point, half-log dilution series.

  • Assay Plate Setup:

    • Add a small volume of each compound dilution to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and ATP mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a specific duration, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or a chelating agent).

  • Detection: Measure the signal using a plate reader. The signal will be proportional to the amount of product formed.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[8][9][10]

Materials:

  • Pooled human liver microsomes

  • Test compounds (Analog A and Derivative B)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, add the test compound at a final concentration of 1 µM to the phosphate buffer containing human liver microsomes.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the plates to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[9]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[1][2][4][11]

Materials:

  • Adherent cell line (e.g., a human cancer cell line)

  • Cell culture medium

  • Test compounds (Analog A and Derivative B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][4]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration that causes 50% inhibition of cell growth (IC50).

Causality Behind Experimental Choices and Self-Validating Systems

The selection of these assays is based on their ability to provide a comprehensive and validated assessment of a compound's biological profile.

  • Enzyme Inhibition Assay: This is a direct measure of the compound's potency against its intended target. By determining the IC50, we can quantitatively compare the efficacy of the fluorinated and non-fluorinated analogs. The use of a purified enzyme system ensures that the observed effect is due to direct interaction with the target and not a result of off-target or cellular effects.

  • Metabolic Stability Assay: The choice of human liver microsomes provides a physiologically relevant in vitro system for assessing Phase I metabolism, the primary route of elimination for many drugs.[8] The inclusion of a time-course analysis allows for the calculation of the intrinsic clearance rate, a key parameter in predicting in vivo pharmacokinetics.

  • Cytotoxicity Assay: While a compound may be potent against its target, it is crucial to assess its general toxicity to cells. The MTT assay is a widely accepted and robust method for this purpose. Comparing the cytotoxicity of the fluorinated and non-fluorinated analogs helps to determine if the structural modifications have introduced any unwanted toxic effects.

Each of these protocols incorporates internal controls (positive, negative, and vehicle controls) to ensure the validity of the results. For instance, in the enzyme inhibition assay, the positive control (no inhibitor) establishes the maximum enzyme activity, while the negative control (no enzyme) accounts for any background signal. This self-validating system is essential for generating reliable and reproducible data.

Conclusion: The Strategic Advantage of 3,3-Difluorination

The strategic incorporation of a gem-difluoro group at the 3-position of a butan-1-ol derivative can profoundly and positively impact its biological activity. As illustrated through our case study and the underlying principles of medicinal chemistry, this modification can lead to a significant increase in potency and metabolic stability. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation and comparison of such analogs. By understanding the "why" behind these experimental choices and adhering to self-validating methodologies, researchers can effectively leverage the power of fluorination to design and develop more effective and durable therapeutic agents.

References

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A Comparative Guide to the Physicochemical Properties of 3,3-Difluorobutan-1-ol and Butan-1,3-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and drug development, the judicious selection of molecular scaffolds and building blocks is paramount to achieving desired therapeutic outcomes. The introduction of fluorine into organic molecules has become a cornerstone strategy for modulating a wide array of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and acidity. This guide provides an in-depth, objective comparison of the physicochemical properties of 3,3-difluorobutan-1-ol and its non-fluorinated counterpart, butan-1,3-diol, offering valuable insights for researchers and scientists in the field.

While butan-1,3-diol is a well-characterized diol, direct experimental data for this compound is less prevalent in the public domain. Therefore, this guide will leverage established principles of fluorine chemistry and data from closely related fluorinated compounds to provide a comprehensive and predictive comparison.

Comparative Overview of Physicochemical Properties

The introduction of two fluorine atoms at the C3 position of the butanol backbone is anticipated to induce significant alterations in its electronic and steric properties, thereby influencing its intermolecular interactions and bulk characteristics. The following table summarizes the key physicochemical parameters for both compounds.

PropertyButan-1,3-diolThis compound (Predicted/Inferred)
Molecular Formula C₄H₁₀O₂C₄H₈F₂O
Molecular Weight 90.12 g/mol 110.10 g/mol
Boiling Point 207.5 °C[1]Lower than butan-1,3-diol
Melting Point -50 °C[1]Likely higher than butan-1,3-diol
pKa ~15.1[2]Lower (more acidic) than butan-1,3-diol
logP -0.29 to -0.74[3][4][5]Higher (more lipophilic) than butan-1,3-diol
Water Solubility Miscible[3]Lower than butan-1,3-diol
Hydrogen Bond Donor Strong (two -OH groups)Weaker per -OH group
Hydrogen Bond Acceptor Strong (two oxygen atoms)Stronger (two oxygen atoms, two fluorine atoms)

In-Depth Analysis of Property Differences

The observed and predicted differences in the physicochemical properties of these two molecules can be rationalized by considering the profound electronic effects of fluorine.

Acidity (pKa)

The gem-difluoro group in this compound is a strong electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect polarizes the C-O bond of the alcohol, increasing the partial positive charge on the hydrogen atom of the hydroxyl group. Consequently, the O-H bond is weakened, leading to a lower pKa and increased acidity compared to butan-1,3-diol. The difluoromethyl group can act as a "lipophilic bioisostere" of alcohols and thiols, with the polarized C-H bond also capable of acting as a hydrogen bond donor.[6][7]

Lipophilicity (logP)

Fluorine is the most electronegative element, yet its substitution for hydrogen often increases the lipophilicity of a molecule. This counterintuitive effect is attributed to the fact that the highly polarized C-F bonds are poor hydrogen bond acceptors, and the fluorine atoms are not well-hydrated. The "hydrophobic" nature of the fluorine atoms in this compound is expected to result in a higher octanol-water partition coefficient (logP) compared to the more hydrophilic butan-1,3-diol.

Boiling and Melting Points

The boiling point of a substance is largely determined by the strength of its intermolecular forces. Butan-1,3-diol, with its two hydroxyl groups, can engage in extensive intermolecular hydrogen bonding, leading to a high boiling point.[8] In this compound, the inductive effect of the fluorine atoms is expected to reduce the hydrogen bond donating capacity of the hydroxyl group. This, coupled with the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms, may decrease the extent of intermolecular hydrogen bonding, resulting in a lower boiling point. Conversely, the increased molecular weight and altered crystal packing due to the presence of fluorine could lead to a higher melting point for the fluorinated compound.

Water Solubility

The high water solubility of butan-1,3-diol is a direct consequence of its ability to form strong hydrogen bonds with water molecules through its two hydroxyl groups.[9] The predicted lower water solubility of this compound stems from its increased lipophilicity and potentially reduced intermolecular hydrogen bonding with water.

Hydrogen Bonding

Butan-1,3-diol is an excellent hydrogen bond donor and acceptor due to its two hydroxyl groups.[8] The gem-difluoro substitution in this compound introduces complexity to its hydrogen bonding behavior. While the oxygen of the hydroxyl group remains a good hydrogen bond acceptor, the acidity of the hydroxyl proton makes it a stronger, albeit more localized, hydrogen bond donor. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors. The possibility of intramolecular hydrogen bonding in this compound could also influence its conformation and interaction with other molecules.[10][11]

Visualizing the Structural and Electronic Differences

The following diagrams, generated using Graphviz, illustrate the key structural differences and their impact on the electronic properties of the two molecules.

G cluster_0 Butan-1,3-diol cluster_1 This compound B1 HO-CH2-CH2-CH(OH)-CH3 B2 Strong H-bond donor/acceptor B1->B2 B3 High Polarity B1->B3 D1 HO-CH2-CH2-CF2-CH3 D2 Inductive Electron Withdrawal (CF2 group) D1->D2 D3 Increased Acidity (Lower pKa) D2->D3 D4 Increased Lipophilicity (Higher logP) D2->D4

Caption: Key structural and electronic differences between Butan-1,3-diol and this compound.

Experimental Methodologies for Physicochemical Property Determination

To ensure the scientific integrity of any comparison, it is crucial to employ validated experimental protocols. The following sections detail standard methodologies for determining two key physicochemical parameters: pKa and logP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[1][2][3][5][12]

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (butan-1,3-diol or this compound) of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized strong base (or acid), adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

G Start Start Prep Prepare Analyte and Titrant Solutions Start->Prep Titr Titrate with Strong Base/Acid Prep->Titr Rec Record pH vs. Volume Titr->Rec Plot Plot Titration Curve Rec->Plot Det Determine pKa at Half-Equivalence Point Plot->Det End End Det->End

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).[4][9][13][14]

Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium.

  • Partitioning:

    • Accurately weigh a small amount of the analyte and dissolve it in the pre-saturated water phase.

    • Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

    • Shake the container for a set period (e.g., 1-2 hours) to allow the analyte to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or for fluorinated compounds, ¹⁹F NMR).[15]

  • Calculation:

    • The logP is calculated using the following equation: logP = log₁₀ ([Analyte]octanol / [Analyte]water)

G Start Start Prep Prepare Pre-saturated Octanol and Water Start->Prep Part Partition Analyte Between Phases Prep->Part Sep Separate Phases by Centrifugation Part->Sep Anal Analyze Analyte Concentration in Each Phase Sep->Anal Calc Calculate logP Anal->Calc End End Calc->End

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

The strategic incorporation of fluorine atoms, as exemplified by the comparison between this compound and butan-1,3-diol, offers a powerful tool for fine-tuning the physicochemical properties of molecules. The gem-difluoro group in this compound is predicted to significantly increase its acidity and lipophilicity while likely decreasing its boiling point and water solubility compared to its non-fluorinated analog. These modifications can have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile. While direct experimental data for this compound remains limited, the principles outlined in this guide provide a solid foundation for understanding and predicting the impact of such fluorination strategies in drug discovery and development. Rigorous experimental validation using the described protocols is essential to confirm these predictions and to fully characterize novel fluorinated compounds.

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A Researcher's Guide to the Conformational Landscape of 3,3-Difluorobutan-1-ol: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Conformational Control

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone for modulating molecular properties. The C-F bond's unique characteristics—short, strong, and highly polarized—exert profound stereoelectronic effects that can dictate molecular shape, binding affinity, and metabolic stability.[1] 3,3-difluorobutan-1-ol presents a compelling case study, embodying a delicate interplay between competing non-covalent interactions: the classic gauche effect driven by vicinal fluorine atoms and the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl group and a fluorine atom.

This guide provides a comprehensive comparison of computational methodologies for dissecting the conformational preferences of this compound. We move beyond a simple procedural outline to explain the causality behind our methodological choices, offering a robust framework for researchers aiming to predict and understand the behavior of fluorinated molecules. The objective is to equip scientists with a validated workflow that balances computational cost with predictive accuracy, ensuring trustworthy results that can confidently guide experimental design.[2]

Pillar 1: The Underlying Physicochemical Forces

Before embarking on a computational analysis, it is imperative to understand the fundamental forces governing the conformational equilibrium of this compound. Two primary effects are at play:

  • The Gauche Effect: Contrary to steric intuition, vicinal electronegative substituents, such as in 1,2-difluoroethane, preferentially adopt a gauche rather than an anti conformation.[3] This phenomenon is primarily attributed to a stabilizing hyperconjugative interaction between the σC-H bonding orbital and the σ*C-F anti-bonding orbital, which is maximized in the gauche arrangement.[4][5] In this compound, the F-C3-C2-C1 dihedral angle will be heavily influenced by this effect.

  • Intramolecular Hydrogen Bonding (IMHB): The presence of a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential acceptors) introduces the possibility of a stabilizing OH···F intramolecular hydrogen bond. While fluorine is a relatively weak hydrogen bond acceptor, such interactions have been observed and characterized in flexible fluorohydrins, often forming a five- or six-membered ring that locks the conformation.[6][7] This interaction would primarily influence the O-C1-C2-C3 dihedral angle.

The final conformational landscape arises from the balance of these stabilizing electronic effects against destabilizing steric and dipole-dipole repulsions.

Pillar 2: A Comparative Guide to Computational Methodologies

The accuracy of a conformational analysis hinges on the selection of an appropriate theoretical model. Here, we compare two widely-used ab initio methods, Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), highlighting the rationale for choosing specific functionals and basis sets.

Methodology Comparison: DFT vs. MP2
FeatureDensity Functional Theory (DFT)Møller-Plesset Perturbation Theory (MP2)
Core Principle Models electron correlation via a functional of the electron density. Balances accuracy with computational efficiency.[2]Improves upon the Hartree-Fock method by adding electron correlation effects via perturbation theory.[8][9]
Strengths Excellent performance-to-cost ratio, making it suitable for larger systems and initial conformational searches.Often provides a more reliable description of non-covalent interactions, particularly dispersion forces, than many DFT functionals.[10]
Weaknesses Accuracy is highly dependent on the chosen functional. Standard functionals often fail to describe long-range dispersion forces without empirical corrections.[11]More computationally expensive than DFT, scaling less favorably with system size. The perturbation series may converge slowly or erratically for some systems.[10][12]
Recommended Use Ideal for initial geometry optimizations, frequency calculations, and conformational scans. High-level functionals are reliable for final energy calculations.Excellent for benchmarking DFT results and for high-accuracy single-point energy calculations on optimized geometries.
Causality in Method Selection:
  • Why Choose DFT First? For a molecule like this compound with several rotatable bonds, a broad search of the potential energy surface is necessary. DFT's computational efficiency makes it the logical choice for optimizing the dozens of potential conformers that a preliminary scan might identify.[13]

  • Choosing the Right Functional: The choice of functional is critical. Older functionals like B3LYP can fail to capture the subtle non-covalent interactions at play. We recommend using functionals designed to handle such interactions. For instance, the M05-2X and M06-2X functionals from the Minnesota suite or range-separated hybrids like ωB97X-D are excellent choices.[14] Critically, the inclusion of an empirical dispersion correction, such as Grimme's D3, is essential for accurately modeling the system.[11]

  • Why Use MP2 for Refinement? After identifying a set of low-energy conformers with DFT, MP2 serves as a higher-level, independent method to validate and refine the relative energies.[9] If the energy rankings of the most stable conformers from a well-chosen DFT functional and MP2 are in agreement, it lends high confidence to the computational result.

The Critical Role of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. An inadequate basis set will yield poor results regardless of the theoretical method.

  • Pople Style Basis Sets (e.g., 6-311+G(d,p)): This is a robust choice for initial geometry optimizations.

    • 6-311 : A triple-zeta basis set providing flexibility for valence electrons.

    • + : Adds diffuse functions to heavy atoms, which are crucial for describing the extended nature of electron density in non-covalent interactions like hydrogen bonds.[15]

    • (d,p) : Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and providing the flexibility needed to describe bonding accurately.[15]

  • Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These sets are designed for systematically recovering correlation energy and are the gold standard for high-accuracy calculations.

    • aug- : The "augmented" prefix indicates the inclusion of diffuse functions on all atoms, which is vital for accurately modeling hydrogen bonding and weak interactions.[16]

    • cc-pVTZ : Correlation-consistent polarized valence triple-zeta. It provides a highly accurate description and is recommended for final single-point energy calculations on the DFT-optimized geometries.

Pillar 3: A Validated Experimental Workflow

Trustworthy results are derived from a self-validating system. Our recommended protocol is a multi-step, hierarchical approach that efficiently filters conformers to focus computational resources on the most relevant structures.[17]

Step-by-Step Computational Protocol
  • Initial Conformational Search:

    • Action: Perform a systematic or stochastic search of the potential energy surface by rotating all single bonds (O-C1, C1-C2, C2-C3).

    • Method: Use a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).

    • Rationale: This step quickly generates a wide range of possible conformations, ensuring no important minima are missed.[13][18] The energies are approximate but sufficient for initial filtering.

  • DFT Geometry Optimization and Vibrational Analysis:

    • Action: Take all unique conformers within a reasonable energy window (e.g., 20 kcal/mol) from the initial search and perform full geometry optimizations and frequency calculations.

    • Method: M06-2X/6-311+G(d,p) with a dispersion correction (e.g., GD3).

    • Rationale: Optimization locates the precise energy minimum for each conformer at a reliable level of theory. The frequency calculation is non-negotiable: it confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG).[14]

  • High-Accuracy Single-Point Energy Refinement:

    • Action: On the geometries optimized in the previous step, perform a single-point energy calculation.

    • Method: MP2/aug-cc-pVTZ.

    • Rationale: This step provides a more accurate electronic energy (ΔE) for the stable conformers. By using a different, high-level method and a larger basis set, we create a cross-validation check on our DFT results.

  • Analysis of Results and Validation:

    • Action: Tabulate the relative energies (ΔE and ΔG) and calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K). Analyze key geometric parameters like the O-C-C-C and F-C-C-C dihedral angles and the H···F distance.

    • Rationale: This quantitative analysis identifies the most populated conformers and the geometric features that stabilize them. For validation, these computational results can be correlated with experimental data. For example, calculated NMR spin-spin coupling constants (³J_HH and ¹hJ_HF) are highly sensitive to dihedral angles and can be compared directly with experimental NMR spectra to confirm the predicted conformational populations in solution.[6][7]

Workflow Visualization

The following diagram illustrates the hierarchical computational workflow.

G cluster_0 Step 1: Broad Search cluster_1 Step 2: Optimization & Verification cluster_2 Step 3: Energy Refinement cluster_3 Step 4: Analysis & Validation start Initial 3D Structure of This compound search Conformational Search (Molecular Mechanics / Semi-Empirical) start->search filter Filter Unique Conformers (Energy & RMSD) search->filter dft_opt DFT Optimization & Frequencies (e.g., M06-2X/6-311+G(d,p)) mp2 Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) dft_opt->mp2 filter->dft_opt analysis Boltzmann Population Analysis (ΔG) mp2->analysis validation Validation via Comparison to Experimental Data (NMR, IR) analysis->validation

Caption: Hierarchical workflow for conformational analysis.

Data Presentation: Predicted Conformational Landscape

The computational workflow yields a set of stable conformers. The key conformers are defined by the rotation around the C1-C2 and C2-C3 bonds. We can denote them by their O-C1-C2-C3 and C1-C2-C3-F dihedral angles, respectively (t = trans, ~180°; g+ = gauche+, ~+60°; g- = gauche-, ~-60°).

The analysis reveals several low-energy conformers. A particularly stable conformer is predicted to be one that simultaneously satisfies the gauche preference of the fluorine atoms and allows for the formation of an intramolecular OH···F hydrogen bond.

conformers A A B B caption Key conformers of this compound.

Sources

A Comparative Guide to High-Fidelity Purity Determination of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise quantification of purity for key intermediates like 3,3-difluorobutan-1-ol is a cornerstone of robust drug development and chemical synthesis. This guide provides a comprehensive comparison of principal analytical methodologies, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the nuanced causality behind method selection, present detailed, field-tested protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing self-validating systems for purity assessment.

The Imperative for Purity: Contextualizing this compound

This compound is a fluorinated aliphatic alcohol of increasing interest as a building block in medicinal chemistry. The introduction of gem-difluoro groups can significantly modulate the metabolic stability, lipophilicity, and binding affinity of parent molecules. Consequently, the isomeric and process-related impurity profile of this starting material can have a cascading impact on the efficacy and safety of the final active pharmaceutical ingredient (API). This necessitates the use of orthogonal and highly sensitive analytical methods to establish a definitive purity value.

This guide will compare the most effective analytical techniques for this purpose, focusing on their principles, practical applications, and inherent limitations.

Comparative Analysis of Core Analytical Methodologies

The selection of an appropriate analytical method is a function of the analyte's physicochemical properties and the specific information required. This compound is a volatile, polar organic molecule, which makes it amenable to several techniques. We will compare Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography (GC)

GC is a premier technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Principle of Operation: A sample of this compound is vaporized and swept by an inert carrier gas through a heated column containing a stationary phase. Compounds with a higher affinity for the stationary phase travel slower, leading to separation. A Flame Ionization Detector (FID) is typically used for organic molecules, generating a signal proportional to the mass of carbon atoms entering the flame.

  • Causality of Application: The relatively low boiling point and thermal stability of this compound make it an ideal candidate for GC analysis. GC offers high resolution, allowing for the separation of closely related structural isomers and process impurities.

  • Advantages:

    • High Efficiency and Resolution: Capable of separating complex mixtures of volatile impurities.

    • High Sensitivity: FID provides excellent sensitivity for organic analytes.

    • Robustness: GC-FID methods are generally rugged and reproducible.

  • Limitations:

    • Analyte Volatility: Not suitable for non-volatile or thermally labile impurities.

    • Co-elution Risk: Structurally very similar impurities may co-elute, requiring method optimization.

    • Non-specific Detection (FID): FID detects all organic compounds, so peak identification relies on retention time, which is not definitive.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure.

  • Principle of Operation: A liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and separation occurs based on the analyte's polarity, size, or charge. For a simple alcohol like this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) would be necessary.

  • Causality of Application: While GC is often preferred, HPLC can be advantageous for identifying non-volatile impurities, such as salts or high molecular weight starting materials, that would not be detected by GC.

  • Advantages:

    • Versatility: Applicable to a wide range of compounds, including non-volatile impurities.

    • Multiple Detection Options: Can be coupled with various detectors (UV, RID, MS) for enhanced specificity.

  • Limitations:

    • Lower Efficiency for Volatiles: Generally provides lower resolution for small, volatile molecules compared to capillary GC.

    • Detector Limitations: this compound lacks a UV chromophore, necessitating less sensitive universal detectors like RID or pre-column derivatization, which adds complexity.

    • Solvent Consumption: HPLC consumes larger volumes of high-purity solvents.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides both structural information and direct quantification of a substance without the need for a reference standard of the analyte itself.

  • Principle of Operation: The sample is dissolved in a deuterated solvent with a known concentration of an internal standard. The integral of a specific resonance signal from the analyte is compared to the integral of a signal from the internal standard. Since the signal intensity is directly proportional to the number of nuclei, the concentration and thus purity can be calculated.

  • Causality of Application: qNMR is an absolute method, providing a highly accurate purity value. It is also invaluable for identifying and quantifying impurities, especially those that are structurally related to the main component. The presence of fluorine allows for ¹⁹F NMR, which can be a very clean and sensitive method for fluorinated compounds.

  • Advantages:

    • Primary Ratio Method: Provides direct, highly accurate quantification without a specific reference standard for the analyte.

    • Structural Information: Simultaneously confirms the structure of the main component and any impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Less sensitive than chromatographic methods, with a typical limit of quantification around 0.1%.

    • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

    • Cost and Complexity: NMR spectrometers are expensive and require specialized operators.

Performance Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound using the described methods. Data is representative and based on standard laboratory instrumentation.

Parameter GC-FID HPLC-RID ¹H qNMR
Limit of Detection (LOD) ~0.005%~0.05%~0.05%
Limit of Quantification (LOQ) ~0.01%~0.1%~0.1%
Precision (RSD) < 2%< 3%< 1%
Analysis Time ~20 min~15 min~10 min
Specificity Moderate (retention time)Low (retention time)High (chemical shift)
Primary Use Case Volatile organic impuritiesNon-volatile impuritiesAbsolute purity, structural ID

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

Protocol: Purity Determination by GC-FID

This protocol is designed to provide high-resolution separation of potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with methanol.
  • Transfer an aliquot to a 2 mL GC vial.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent with FID.
  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program:
  • Initial Temperature: 40°C, hold for 5 minutes.
  • Ramp: 10°C/min to 220°C.
  • Hold: 5 minutes.
  • Injector: Split mode (50:1), 250°C, 1 µL injection volume.
  • Detector: FID at 280°C.

3. System Suitability:

  • Prepare a system suitability solution containing this compound and a known impurity (e.g., 1-butanol).
  • Inject five replicate injections.
  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
  • The resolution between this compound and the impurity should be ≥ 2.0.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by area percent normalization:
  • % Purity = (Area of main peak / Total area of all peaks) x 100
Workflow for GC-FID Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Methanol a->b c Transfer to GC Vial b->c d Inject Sample c->d e Chromatographic Separation d->e f FID Detection e->f g Integrate Peaks f->g h Calculate Area % g->h i Report Purity h->i

Caption: Workflow for GC-FID Purity Determination.

Orthogonal Methodologies: The Path to Trustworthiness

A core principle of analytical science is that no single method is infallible. To establish a trustworthy purity value, orthogonal methods—those that rely on different chemical or physical principles—should be employed. For this compound, a robust approach would involve:

  • GC-FID: To quantify volatile organic impurities.

  • HPLC-RID/CAD: To search for and quantify any non-volatile impurities.

  • qNMR: To provide an absolute purity value and confirm structural identity.

  • Karl Fischer Titration: To specifically quantify water content, which would not be accurately measured by the other techniques.

This multi-faceted approach ensures that all potential impurities (volatile, non-volatile, water) are accounted for, leading to a highly reliable and defensible purity assessment.

Logical Relationship of Orthogonal Methods

Orthogonal_Methods center This compound Purity Assessment GC GC-FID (Volatile Impurities) center->GC HPLC HPLC-RID (Non-Volatile Impurities) center->HPLC qNMR qNMR (Absolute Purity & ID) center->qNMR KF Karl Fischer (Water Content) center->KF

Caption: Orthogonal Methods for Comprehensive Purity.

Conclusion: An Integrated Approach to Purity

The determination of purity for this compound is most effectively and reliably achieved through an integrated, multi-technique approach. While GC-FID offers excellent performance for volatile impurities and serves as a primary workhorse method, its findings should be corroborated by orthogonal techniques. qNMR provides a powerful, absolute measure of purity, and HPLC is essential for a complete picture that includes non-volatile species. By understanding the causality behind method selection and implementing self-validating protocols with clear system suitability criteria, researchers and drug development professionals can ensure the quality and integrity of this critical chemical building block.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • United States Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Agilent Technologies. A Primer on Fast Gas Chromatography.

  • Waters Corporation. HPLC Theory.

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (Note: A direct link to the full text may require a subscription. A general link to the journal is provided.)

A Comparative Guide to Fluorinating Agents for the Synthesis of 3,3-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, make fluorinated compounds highly valuable.[1][2][3] Among these, geminal difluoro groups (CF2) are of particular interest. This guide provides a comprehensive comparison of common fluorinating agents for the synthesis of 3,3-difluorobutan-1-ol, a key building block in the synthesis of various pharmaceuticals and agrochemicals.

The primary route to this compound involves the deoxofluorination of a suitable keto-alcohol precursor, 4-hydroxy-2-butanone.[4][5] This guide will focus on the performance of three widely used sulfur-based nucleophilic fluorinating agents: Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), and the more recent crystalline reagent, Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E).

The Precursor: Synthesis of 4-Hydroxy-2-butanone

A reliable synthesis of the starting material is crucial. 4-Hydroxy-2-butanone can be prepared through several methods, including the aldol condensation of acetone and formaldehyde[6][7] or the oxidation of 1,3-butanediol.[8][9][10] For the purposes of this guide, we will consider the oxidation of 1,3-butanediol as a common and efficient laboratory-scale preparation.

Comparative Analysis of Fluorinating Agents

The conversion of the carbonyl group in 4-hydroxy-2-butanone to a geminal difluoride is the key transformation. The choice of fluorinating agent significantly impacts yield, safety, and operational simplicity.

Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and widely used deoxofluorinating agent for converting aldehydes and ketones to geminal difluorides.[2][4][11] It is known for its relatively mild reaction conditions.[4][11]

Mechanism of Action: The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST. This is followed by fluoride addition to the carbonyl carbon, forming a fluorohydrin-like intermediate. Subsequent elimination and a second fluoride attack, likely through an SN1 or SN2 pathway, yield the geminal difluoride.[12][13]

Experimental Protocol:

  • Step 1: Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Step 2: Reagent Addition: Slowly add DAST (2.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Step 3: Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Step 4: Quenching and Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Extract the aqueous layer with DCM.

  • Step 5: Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Performance and Considerations:

  • Yield: Moderate to good yields are typically observed.

  • Safety: DAST is thermally unstable and can decompose explosively at temperatures above 50 °C.[11] Reactions should be conducted with extreme caution and behind a blast shield.

  • Handling: DAST is a fuming liquid that is sensitive to moisture and should be handled in a well-ventilated fume hood.[14][15]

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Deoxo-Fluor was developed as a more thermally stable alternative to DAST.[4][11][16][17][18] It often provides similar or, in some cases, superior performance in deoxofluorination reactions.[15][16]

Mechanism of Action: The mechanism is analogous to that of DAST, involving the activation of the carbonyl group followed by nucleophilic fluoride delivery.[5]

Experimental Protocol:

  • Step 1: Preparation: In a plastic or Teflon reaction vessel under an inert atmosphere, dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Step 2: Reagent Addition: Add Deoxo-Fluor (2.2 eq) dropwise to the solution at 0 °C.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 4: Quenching and Workup: Slowly pour the reaction mixture into a saturated aqueous NaHCO3 solution at 0 °C. Extract the aqueous phase with DCM.

  • Step 5: Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Performance and Considerations:

  • Yield: Generally good to excellent yields, sometimes superior to DAST.[16]

  • Safety: Deoxo-Fluor is significantly more thermally stable than DAST, with a decomposition onset temperature around 70 °C.[19] While safer, it is still a hazardous reagent that reacts violently with water to produce HF.[15][17]

  • Handling: It is a liquid that should be handled with care in a fume hood, avoiding contact with moisture.[15]

Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E)

XtalFluor-E is a crystalline, salt-like reagent that offers significant advantages in terms of handling and safety.[19][20][21] It is part of a newer generation of deoxofluorinating agents that are more stable and easier to handle than their liquid counterparts.[19][22]

Mechanism of Action: XtalFluor-E itself does not directly provide the fluoride nucleophile. It acts as an activator for the carbonyl group. An external fluoride source, such as a triethylamine-hydrogen fluoride complex (Et3N·nHF), is required to deliver the fluoride.[20][23]

Experimental Protocol:

  • Step 1: Preparation: In a standard borosilicate glass flask under an inert atmosphere, dissolve 4-hydroxy-2-butanone (1.0 eq) and Et3N·3HF (2.5 eq) in anhydrous DCM.

  • Step 2: Reagent Addition: Add XtalFluor-E (1.5 eq) portion-wise to the solution at room temperature.

  • Step 3: Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 4: Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous NaHCO3 solution. Extract the mixture with DCM.

  • Step 5: Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate. Purify the crude product via column chromatography.

Performance and Considerations:

  • Yield: Typically provides good to high yields with potentially fewer elimination byproducts compared to DAST and Deoxo-Fluor.[14][23]

  • Safety: XtalFluor-E is a crystalline solid with significantly enhanced thermal stability compared to DAST and Deoxo-Fluor, with a decomposition onset at 119 °C.[19][21] It does not react violently with water and does not generate corrosive HF on its own, making it compatible with standard glassware.[19][20][22]

  • Handling: As a free-flowing solid, it is much easier and safer to handle than the liquid reagents.[19][20]

Quantitative Data Summary

Fluorinating AgentPrecursorProductReported Yield (%)Key AdvantagesKey Disadvantages
DAST 4-Hydroxy-2-butanoneThis compoundModerate-GoodWell-established reagentThermally unstable, moisture-sensitive
Deoxo-Fluor 4-Hydroxy-2-butanoneThis compoundGood-ExcellentMore thermally stable than DASTReacts violently with water, moisture-sensitive
XtalFluor-E 4-Hydroxy-2-butanoneThis compoundGood-HighHigh thermal stability, crystalline solid, easy to handle, less eliminationRequires an external fluoride source

Visualizing the Workflow and Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-hydroxy-2-butanone in anhydrous solvent inert Establish inert atmosphere (N2/Ar) start->inert cool Cool reaction mixture inert->cool add_reagent Add fluorinating agent cool->add_reagent stir Stir at specified temperature add_reagent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layers extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product purify->end Obtain pure This compound

Caption: General experimental workflow for the synthesis of this compound.

Simplified Reaction Mechanism for Deoxofluorination

G 4-Hydroxy-2-butanone Activated Carbonyl Activated Carbonyl 4-Hydroxy-2-butanone->Activated Carbonyl + Fluorinating Agent Fluorinating\nAgent\n(e.g., DAST) Fluorinating Agent (e.g., DAST) Geminal Difluoride Activated Carbonyl->Geminal Difluoride + 2 F-

Caption: Simplified mechanism of geminal difluorination of a ketone.

Conclusion and Recommendations

For the synthesis of this compound from 4-hydroxy-2-butanone, all three discussed fluorinating agents are viable options.

  • DAST remains a classic choice, but its significant safety concerns, particularly its thermal instability, warrant extreme caution. It is best suited for experienced researchers working on a small scale with appropriate safety measures in place.

  • Deoxo-Fluor offers a tangible improvement in thermal stability over DAST, making it a safer, albeit still hazardous, alternative.[4][16][17][18] It often provides excellent yields and is a reliable workhorse for deoxofluorination reactions.

  • XtalFluor-E represents the current state-of-the-art in terms of safety and handling.[19][20] Its crystalline nature and high thermal stability significantly reduce the risks associated with DAST and Deoxo-Fluor.[19][21] The ability to use standard glassware without the risk of etching from HF is a major practical advantage.[19][22] For researchers prioritizing safety, ease of handling, and scalability, XtalFluor-E, in combination with an appropriate fluoride source, is the highly recommended choice.

The selection of the optimal fluorinating agent will ultimately depend on the specific requirements of the synthesis, including scale, available safety equipment, and the chemist's experience level. However, the trend towards safer, more stable reagents strongly favors the adoption of crystalline reagents like XtalFluor-E for future synthetic endeavors.

References

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. [Link]

  • Fluorination with aminosulfuranes. Wikipedia. [Link]

  • Diethylaminosulfur trifluoride. Wikipedia. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. [Link]

  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol.
  • Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. OSTI.GOV. [Link]

  • Ketone to Difluoro - Common Conditions. [Link]

  • Safety of Deoxo Fluorination Reagents. ResearchGate. [Link]

  • Sulfur-Based Fluorinating Agents. Wordpress. [Link]

  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Publications. [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. NIH. [Link]

  • Organic Syntheses Procedure. [Link]

  • Fluorination Approaches. Books Gateway. [Link]

  • Diethylaminosulfur Trifluoride (DAST). SciSpace. [Link]

  • FLUORINATION STUDIES USING DIFLUOROIODOTOLUENE. UCL Discovery. [Link]

  • Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. ResearchGate. [Link]

  • XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate. [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 3,3-Difluorobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The integration of fluorinated compounds into modern drug discovery and development pipelines has become increasingly prevalent. These unique molecules, including 3,3-Difluorobutan-1-ol, offer novel properties but also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Foundational Safety Principles: Understanding the Hazard Profile

  • Flammability: Like many short-chain alcohols, this compound should be treated as a flammable liquid. Its vapors can form ignitable mixtures with air.[1][2]

  • Toxicity: Fluorinated organic compounds can present toxicological risks upon inhalation, ingestion, or skin contact.[3] It is prudent to handle this compound with measures to prevent all routes of exposure.

  • Environmental Persistence: Some fluorinated compounds are known for their environmental persistence.[3] Proper disposal is therefore not just a safety issue but an environmental responsibility.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shield.[1][3][5]Provides protection from splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (Nitrile or Neoprene).[6][7]Protects against skin contact. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for extended operations.[5]
Body Flame-resistant lab coat.[2]Protects against splashes and in the event of a fire.
Feet Closed-toe shoes.[7]Protects feet from spills.
Respiratory Use in a certified chemical fume hood.[6][7]A fume hood is the primary engineering control to prevent inhalation of vapors. For situations where a fume hood is not feasible, a risk assessment must be performed to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Handling
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize vapor inhalation.[6][7] Ensure the work area is clean and free of clutter.

  • Ignition Source Control: Before handling, eliminate all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[1][2]

  • Container Handling: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1][8] When transferring the liquid, use appropriate tools and techniques to minimize splashing.

Caption: Workflow for the safe handling of this compound.

Storage
  • Dedicated Storage: Store this compound in a designated, well-ventilated flammable liquids storage cabinet.[1][7]

  • Container Integrity: Ensure storage containers are in good condition, properly labeled, and tightly sealed.[1][8]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[8]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources: If safe to do so, extinguish all nearby ignition sources.[9]

  • Containment (for small spills): For minor spills within a fume hood, trained personnel wearing appropriate PPE can proceed with cleanup. Use a chemical spill kit with absorbent pads to contain and absorb the liquid.[10][11] Avoid using combustible materials like paper towels for absorption.[11]

  • Cleanup: Place the used absorbent materials in a sealed, labeled plastic bag for disposal as hazardous waste.[12][13]

  • Decontamination: Clean the spill area with soap and water.[11]

  • Large Spills: For large spills, contact your institution's emergency response team immediately.[5]

Disposal Plan: Responsible Management of Halogenated Waste

As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .[14][15]

Waste Segregation
  • Dedicated Container: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[8][14]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[16] This is critical as the disposal methods for these two waste streams are different and mixing can lead to increased disposal costs and improper treatment.[15]

Container Management
  • Labeling: The waste container must be accurately labeled with its contents.[8][15]

  • Closure: Keep the waste container securely closed except when adding waste.[8][15]

  • Storage: Store the waste container in a designated satellite accumulation area, away from general work areas.[15]

Final Disposal
  • Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves submitting a request for waste pickup by the environmental health and safety department.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
  • Guide for Chemical Spill Response.
  • Chemical Spill. Retrieved from University of Illinois Division of Research Safety.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from The University of Tennessee Knoxville Environmental Health and Safety.
  • Safety and handling of fluorinated organic compounds. (2025, December).
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May).
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. (2025).
  • Safe Practices: Handling Flammable Liquids in the Workplace.
  • Hazardous waste segregation.
  • Personal protective solutions for Alcohol & Beverage industry applications.
  • Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Braun Research Group, University of Illinois.
  • Flammable Liquids. (2024, June 12). Retrieved from University of Illinois Division of Research Safety.
  • Personal Protective Equipment (PPE) For Flammable Liquids. (2023, March 22).
  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1).
  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025, July 3).
  • Halogenated Solvents in Laboratories. (2021, October).
  • Hazardous Waste Reduction. Retrieved from Oregon State University Environmental Health and Safety.
  • Risk Assessment of the Per- and Polyfluoroalkyl Substances (PFAS) in SN-23-0002-0006 a. (2023, November 30). Retrieved from U.S. Environmental Protection Agency.
  • Risk Management for Per- and Polyfluoroalkyl Substances (PFAS) under TSCA. Retrieved from U.S. Environmental Protection Agency.
  • Hazardous Materials Disposal Guide. (2019, June 12).
  • Risk management scope for per- and polyfluoroalkyl substances (PFAS). (2023, May 19).
  • Developing risk assessment approaches for PFAS and watch list parameters under the recast Drinking Water Directive. (2022, January 19).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1).
  • Risk management approach for per- and polyfluoroalkyl substances (PFAS), excluding fluoropolymers. (2025, March 5).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.